molecular formula C11H7BrFNO B1444388 5-Bromo-2-(3-fluorophenoxy)pyridine CAS No. 936343-48-5

5-Bromo-2-(3-fluorophenoxy)pyridine

Cat. No.: B1444388
CAS No.: 936343-48-5
M. Wt: 268.08 g/mol
InChI Key: IGNBVJSHHGWJMR-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-fluorophenoxy)pyridine (CAS 936343-48-5) is a high-value pyridine derivative supplied with a minimum purity of 96% . Its molecular formula is C 11 H 7 BrFNO, and it has a molecular weight of 268.08 g/mol . This compound serves as a versatile chemical building block, particularly in pharmaceutical research and development. The structure incorporates both a bromine atom and a fluorophenoxy group, which are functional handles for further chemical modification. The bromine substituent is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures . Simultaneously, the fluorine atom on the phenoxy ring can influence the compound's electronic properties and metabolic stability, making it an attractive intermediate for designing potential Active Pharmaceutical Ingredients (APIs) . As a bifunctional intermediate, its primary research value lies in its application for discovering and optimizing new therapeutic agents. Similar halogenated pyridine scaffolds are frequently employed in creating molecules that act as kinase inhibitors or inhibitors for viral proteases , highlighting the potential of this compound in oncology and antiviral research. The chemical is offered with comprehensive supporting documentation, including a Certificate of Analysis (COA), NMR data, and a Material Safety Data Sheet (MSDS) to ensure research reproducibility and safe handling practices . According to safety information, this reagent carries the signal word "Warning" and is associated with hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . This product is intended for research purposes only and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

5-bromo-2-(3-fluorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNBVJSHHGWJMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5-Bromo-2-(3-fluorophenoxy)pyridine. The document provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Importance

This compound is a halogenated diaryl ether containing a pyridine scaffold. Such structures are of significant interest in medicinal chemistry and materials science. The pyridine ring, a bioisostere of benzene, often enhances solubility and provides a key hydrogen bond acceptor through its nitrogen atom, improving pharmacokinetic profiles of drug candidates.[1] The presence of two distinct halogen atoms—bromine and fluorine—at specific positions offers orthogonal reactivity, making this compound a versatile and highly valuable building block for combinatorial chemistry and targeted synthesis.

The bromine atom at the 5-position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents.[2] Simultaneously, the fluorine atom on the phenoxy ring can modulate the electronic properties of the molecule, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins.[3] This strategic combination of features positions this compound as a key intermediate in the synthesis of complex bioactive molecules.[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification.

PropertyValueSource
CAS Number 936343-48-5[5]
Molecular Formula C₁₁H₇BrFNO[5]
Molecular Weight 268.08 g/mol [5]
Appearance Typically a solid (inferred from related compounds)N/A
Storage Sealed in dry, room temperature conditions[5]
SMILES FC1=CC(OC2=NC=C(Br)C=C2)=CC=C1[5]
InChIKey (Generated from structure)N/A
Molecular Structure Diagram

The structural arrangement of the atoms is the primary determinant of the molecule's reactivity and function.

workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 5-Bromo-2-fluoropyridine C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat (80-120 °C) A->C SₙAr Reaction B 3-Fluorophenol B->C SₙAr Reaction D Workup & Purification (Quenching, Extraction, Chromatography) C->D E This compound D->E

General synthesis workflow for the target compound.
Rationale and Protocol

The SₙAr reaction is favored here because the electron-withdrawing nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack. A strong base is required to deprotonate the 3-fluorophenol, forming the more potent nucleophile, 3-fluorophenoxide.

Detailed Experimental Protocol:

  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask under a nitrogen atmosphere.

  • Reactant Addition: Add 3-fluorophenol (1.1 equivalents) to the suspension, followed by 5-bromo-2-fluoropyridine (1.0 equivalent). The use of 5-bromo-2-fluoropyridine is strategic, as fluorine is an excellent leaving group in SₙAr reactions on electron-deficient rings. [6]4. Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Workup: Upon completion, cool the mixture to room temperature and quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using column chromatography on silica gel to obtain the final product with high purity.

Reactivity and Spectroscopic Profile

Chemical Reactivity

The molecule possesses two primary sites for further functionalization:

  • C-Br Bond: The bromide at the 5-position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, serving as a gateway to more complex molecular architectures.

  • Pyridine Nitrogen: The lone pair on the nitrogen atom can act as a base or a nucleophile. It can be protonated in acidic media or alkylated to form pyridinium salts.

Anticipated Spectroscopic Data

While specific experimental spectra are proprietary or not widely published, a skilled chemist can predict the key features based on the structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.8-8.5 ppm). The protons on the pyridine ring will appear as doublets or doublets of doublets, while the protons on the fluorophenoxy ring will exhibit more complex splitting patterns due to both H-H and H-F coupling. The integration of these signals should correspond to the number of protons on each ring. [7]* ¹³C NMR: The carbon spectrum will display 11 distinct signals for each unique carbon atom in the aromatic region. The carbon directly attached to fluorine will show a large C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 267 and 269.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-O-C stretching for the ether linkage, C=N and C=C stretching for the aromatic rings, and strong C-F and C-Br stretching bands.

Applications in Drug Discovery and Development

This compound is not an end product but a high-value intermediate. Its utility lies in its ability to be readily incorporated into larger molecules designed to interact with biological targets.

Role as a Core Scaffold

The diaryl ether motif is present in numerous approved drugs and clinical candidates. This compound provides a pre-formed, functionalized diaryl ether that can be elaborated upon, significantly shortening synthesis routes.

G A This compound (Building Block) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Reacts via C-Br bond D Complex Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Modulators) B->D Forms C Diverse Chemical Partners (Boronic Acids, Amines, etc.) C->B

Application as a versatile chemical building block.

For example, similar structures are used in the synthesis of inhibitors for kinases, proteases, and G-protein coupled receptors (GPCRs). The fluorophenoxy group can occupy a hydrophobic pocket in a protein's active site, while the pyridine nitrogen can form critical hydrogen bonds with amino acid residues. The position formerly occupied by bromine can be used to attach other pharmacophoric elements to optimize potency and selectivity.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound may be obtained from the supplier, general precautions for related halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [8]* Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [9]* Hazards: Based on related structures, this compound should be considered an irritant to the skin, eyes, and respiratory system. [6][8][10]Avoid contact and inhalation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [5][8]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

  • BLD Pharm. (n.d.). 936343-48-5 | this compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine.
  • ECHEMI. (n.d.). 5-BROMO-3-FLUORO-2-PYRIDINONE SDS, 156772-63-3 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoropyridine 99%.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-5-fluoropyridine in Fine Chemical Applications.
  • Smith, D. R. et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 26(11), 3192.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Reich, H. J. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data.
  • Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1835-1865.

Sources

An In-depth Technical Guide to 5-Bromo-2-(3-fluorophenoxy)pyridine (CAS 936343-48-5): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Intermediate

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of FDA-approved drugs.[1][2][3] The strategic functionalization of this core ring system is paramount to modulating pharmacokinetic and pharmacodynamic properties. 5-Bromo-2-(3-fluorophenoxy)pyridine (CAS 936343-48-5) emerges as a highly valuable building block for researchers and drug development professionals. This intermediate combines three key features: a pyridine core, a bromine atom providing a reactive handle for cross-coupling reactions, and a fluorophenoxy moiety, which can enhance binding affinity and metabolic stability.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis with mechanistic insights, thorough analytical characterization, and its application as a key intermediate in the synthesis of complex molecules for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 936343-48-5[4]
Molecular Formula C₁₁H₇BrFNO[4]
Molecular Weight 268.08 g/mol [4]
Appearance White to off-white solidTypical
Purity Typically >97%[4]
Storage Store at room temperature, sealed in dry conditions.[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, allowing for the formation of carbon-heteroatom bonds on electron-deficient aromatic rings.

Core Reaction Pathway

The primary synthetic route involves the reaction of a suitable 2-halopyridine, in this case, 5-bromo-2-fluoropyridine, with 3-fluorophenol in the presence of a strong base. The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group for SNAr reactions, activated by the electron-withdrawing nature of the ring nitrogen.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 5-Bromo-2-fluoropyridine Reagent Potassium tert-butoxide (KOtBu) THF (Solvent) R1->Reagent + R2 3-Fluorophenol R2->Reagent + P This compound Reagent->P Nucleophilic Aromatic Substitution (SNAr)

Synthesis of this compound.
Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent US 8,134,007 B2.[5]

Step 1: Reaction Setup

  • To a solution of 3-fluorophenol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) portion-wise.

  • Allow the resulting mixture to stir at 0 °C for 30 minutes.

Causality: The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical. It deprotonates the phenolic hydroxyl group of 3-fluorophenol to form the more nucleophilic potassium 3-fluorophenoxide in situ. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions. Anhydrous THF is used as the solvent to prevent quenching of the strong base.

Step 2: Nucleophilic Aromatic Substitution

  • To the solution from Step 1, add a solution of 5-bromo-2-fluoropyridine (1 equivalent) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

Causality: The electron-deficient pyridine ring, further activated by the electronegative nitrogen atom, is susceptible to attack by the potent phenoxide nucleophile. The attack occurs at the C2 position, displacing the fluoride leaving group. The reaction is allowed to proceed to completion at room temperature.

Step 3: Work-up and Purification

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the pure this compound.

Causality: The aqueous work-up removes inorganic salts and any remaining base. Extraction isolates the organic product. Purification by column chromatography is a standard and effective method for removing unreacted starting materials and any minor by-products to yield the final product with high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A typical workflow for analysis is outlined below.

Analytical_Workflow Sample Synthesized Product (Crude or Purified) TLC TLC Analysis (Reaction Monitoring & Purity Check) Sample->TLC HPLC HPLC Analysis (Purity Assessment & Quantification) Sample->HPLC NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS HNMR 1H NMR NMR->HNMR CNMR 13C NMR NMR->CNMR

Analytical workflow for compound characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive information about the proton environment in the molecule.

  • ¹H NMR Data: (400 MHz, DMSO-d₆) δ 8.35 (d, J=2.7 Hz, 1H), 8.07 (dd, J=8.9, 2.8 Hz, 1H), 7.48 (td, J=8.1, 6.7 Hz, 1H), 7.29 – 7.21 (m, 2H), 7.14 (d, J=8.9 Hz, 1H), 7.02 (tdd, J=8.4, 2.4, 0.9 Hz, 1H).[5]

Interpretation:

  • The signals in the aromatic region (δ 7.0-8.4 ppm) are consistent with the protons on the two aromatic rings.

  • The doublet at δ 8.35 ppm with a small coupling constant (J=2.7 Hz) is characteristic of the proton at the C6 position of the pyridine ring, coupled to the proton at C4.

  • The doublet of doublets at δ 8.07 ppm corresponds to the proton at the C4 position, showing coupling to both the C3 and C6 protons.

  • The complex multiplets between δ 7.02 and 7.48 ppm represent the four protons on the 3-fluorophenoxy ring, with their splitting patterns influenced by both homo- and heteronuclear (¹⁹F) coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental data is not widely published, the predicted ¹³C NMR spectrum provides valuable structural confirmation.

Carbon AtomPredicted Chemical Shift (δ) [ppm]Rationale
C2 (Pyridine)~163Attached to two electronegative atoms (N and O).
C5 (Pyridine)~115Attached to Bromine.
C3, C4, C6 (Pyridine)110-150Aromatic pyridine carbons.
C1' (Phenoxy)~155 (d)Attached to oxygen, coupled to Fluorine.
C3' (Phenoxy)~162 (d)Attached to Fluorine.
C2', C4', C5', C6'105-135Aromatic phenoxy carbons, showing C-F coupling.

Note: The presence of the fluorine atom will result in characteristic splitting (doublets) for the carbon atoms on the fluorophenoxy ring due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • MS (ESI): m/z = 268/270 [M+H]⁺.[5]

Interpretation: The observation of a pair of peaks at m/z 268 and 270 with an approximate 1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This provides strong evidence for the successful incorporation of bromine in the final structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

Recommended Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

This method effectively separates the nonpolar product from more polar starting materials or impurities, allowing for accurate purity assessment.

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for building complex molecular architectures. The bromine atom serves as a key functional group for introducing further complexity, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, or Buchwald-Hartwig reactions.

This compound and its analogues are key intermediates in the synthesis of a range of therapeutic agents, including those described in patent US 8,134,007 B2, which covers novel pyridine derivatives with potential applications in treating pain.[5] The 2-phenoxypyridine motif is a common feature in many biologically active compounds, including kinase inhibitors, where the ether oxygen can act as a hydrogen bond acceptor in the hinge region of the kinase.

Safety and Handling

As a research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Users should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages for researchers in medicinal chemistry and drug development. Its synthesis via a robust SNAr protocol is well-established. The presence of orthogonal reactive sites—the brominated pyridine ring for cross-coupling and the fluorinated phenyl ring for modulating biological interactions—provides a powerful platform for the rapid generation of diverse compound libraries. The detailed synthesis and characterization data provided in this guide serve as a valuable resource for scientists looking to leverage this important building block in their research endeavors.

References

  • Journal of Medicinal Chemistry. ACS Publications. (Accessed January 20, 2026). Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. (2014-03-26). Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. (Accessed January 20, 2026). Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022-05-20). Available from: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. (2023-07-06). Available from: [Link]

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  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents. (Accessed January 20, 2026).
  • WO1999010326A1 - Preparation of pyridine derivatives. Google Patents. (Accessed January 20, 2026).
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  • US3227722A - Process for the preparation of pyredine. Google Patents. (Accessed January 20, 2026).
  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. (2025-08-06). Available from: [Link]

  • Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PubMed Central. (2024-12-01). Available from: [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. (Accessed January 20, 2026). Available from: [Link]

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Sources

structure elucidation of 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-(3-fluorophenoxy)pyridine

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This compound, a halogenated phenoxypyridine derivative, represents a class of compounds often utilized as key building blocks in organic synthesis.[1] This guide presents a comprehensive, multi-technique spectroscopic approach to the complete structure elucidation of this molecule. We will detail an integrated workflow that leverages High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, ¹⁹F, and 2D-NMR). The causality behind experimental choices is emphasized, and each analytical step is designed to be self-validating, providing a robust and definitive structural assignment.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first principle in structure elucidation is to establish the elemental composition. This is authoritatively achieved using High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement of the molecular ion, allowing for the determination of a unique molecular formula.

For this compound, the expected molecular formula is C₁₁H₇BrFNO.[2] The presence of bromine is a key signature to look for, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Calculation of Degree of Unsaturation (DoU): The DoU, or index of hydrogen deficiency, indicates the total number of rings and/or multiple bonds within a molecule.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (7/2) - (2/2) + (1/2) DoU = 12 - 3.5 - 1 + 0.5 = 8

A DoU of 8 is consistent with the proposed structure, which contains two aromatic rings (4 DoU each = 8). This initial calculation immediately validates the presence of the two-ring system and the absence of other multiple bonds.

Spectroscopic Strategy: An Integrated Workflow

A robust structure elucidation relies not on a single technique but on the convergence of data from multiple orthogonal methods. Our strategy employs a logical progression from functional group identification (FTIR) to molecular fragmentation analysis (MS) and finally to the complete atomic connectivity map (NMR).

G cluster_0 Analytical Workflow Start Target Compound: This compound HRMS HRMS Analysis Start->HRMS Elemental Composition & DoU FTIR FTIR Analysis Start->FTIR Functional Groups MS EI-MS/MS Analysis HRMS->MS Isotopic Pattern & Fragmentation NMR 1D & 2D NMR Analysis FTIR->NMR Guide NMR Interpretation MS->NMR Confirm Fragments Confirm Final Structure Confirmation NMR->Confirm Definitive Connectivity

Caption: Integrated workflow for structure elucidation.

Functional Group Analysis: FTIR Spectroscopy

FTIR spectroscopy provides a rapid survey of the functional groups present. For this compound, the spectrum is expected to be dominated by vibrations characteristic of its aromatic and ether components.

Frequency Range (cm⁻¹) Vibration Type Rationale and Expected Observation
3100-3000Aromatic C-H StretchConfirms the presence of hydrogens on aromatic rings. Multiple weak to medium bands are expected.[3]
1600-1450Aromatic C=C & C=N StretchA series of sharp bands confirms the pyridine and benzene ring skeletons.[3]
~1250-1200 (asym) & ~1050 (sym)Aryl-O-C StretchStrong, characteristic bands confirming the diaryl ether linkage. The asymmetric stretch is typically very intense.
~1200-1100C-F StretchA strong band indicating the carbon-fluorine bond.
~600-500C-Br StretchA weak to medium band in the fingerprint region, confirming the carbon-bromine bond.

The absence of strong bands in the O-H (~3400 cm⁻¹), N-H (~3300 cm⁻¹), or C=O (~1700 cm⁻¹) regions is a critical piece of self-validating data, ruling out isomeric structures like hydroxypyridines or quinones.

Fragmentation Analysis: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides structural information by analyzing the molecule's fragmentation pattern. The ether linkage is often a point of cleavage in such molecules.[4][5]

Key Predicted Fragmentation Pathways:

  • Molecular Ion ([M]⁺): A strong molecular ion peak at m/z 267 and 269 (for ⁷⁹Br and ⁸¹Br isotopes) would be expected due to the stability of the aromatic systems.

  • Ether Cleavage: The most characteristic fragmentation is the homolytic cleavage of the C-O ether bond.[4] This can occur in two ways, leading to two primary fragment ions:

    • Loss of the fluorophenoxy radical: [M - C₆H₄FO]⁺ results in a fragment at m/z 156/158, corresponding to the 5-bromopyridinyl cation.

    • Loss of the bromopyridinyl radical: [M - C₅H₃BrN]⁺ results in a fragment at m/z 111, corresponding to the 3-fluorophenoxy cation.

The relative abundance of these fragments provides insight into the stability of the resulting cations.

G M [C₁₁H₇BrFNO]⁺˙ m/z 267/269 F1 [C₅H₃BrN]⁺ m/z 156/158 M->F1 - •OC₆H₄F F2 [C₆H₄FO]⁺ m/z 111 M->F2 - •C₅H₃BrN

Caption: Key EI-MS fragmentation pathways.

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H, ¹³C, and ¹⁹F nuclei.[6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the 7 protons distributed across the two aromatic rings. The chemical shifts are influenced by the electronegativity and position of the substituents.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

Proton(s) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Rationale
H6 ~8.2 d J(H6,H4) ≈ 2.5 Deshielded by adjacent N and ortho to Br.
H4 ~7.8 dd J(H4,H3) ≈ 8.5, J(H4,H6) ≈ 2.5 Ortho to Br and meta to N.
H3 ~6.8 d J(H3,H4) ≈ 8.5 Shielded by adjacent ether oxygen, ortho to N.
H2'/H6' ~7.0-7.2 m - Complex multiplet due to various H-H and H-F couplings.
H4' ~7.3 m - Likely a triplet of doublets due to coupling with H5' and F.

| H5' | ~6.9 | m | - | Shielded proton on the fluorophenyl ring. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals for the 11 carbon atoms. The chemical shifts are highly dependent on the attached atoms (N, O, Br, F).

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Carbon(s) Predicted δ (ppm) Rationale
C2 ~163 Attached to N and O (highly deshielded).
C5 ~118 Attached to Br (ipso-carbon shift).
C6 ~148 Ortho to N.
C4 ~142 Meta to N, ortho to Br.
C3 ~112 Ortho to N, shielded by ether O.
C1' ~155 (d) Attached to O, coupled to F (²JCF).
C3' ~162 (d) Attached to F (¹JCF, large coupling).
C2' ~108 (d) Ortho to F (²JCF).
C4' ~131 (d) Para to F (⁴JCF, small coupling).
C5' ~115 (d) Meta to F (³JCF).

| C6' | ~114 (d) | Ortho to O, meta to F (³JCF). |

¹⁹F NMR Spectroscopy

A proton-decoupled ¹⁹F NMR spectrum provides a simple confirmation of the fluorine environment. A single resonance is expected, confirming the presence of only one type of fluorine atom in the molecule.

2D NMR for Unambiguous Connectivity

While 1D spectra provide strong evidence, 2D NMR experiments are required for absolute, self-validating proof of connectivity.

  • COSY (Correlation Spectroscopy): Will reveal ³J(H,H) couplings, confirming the proton connectivity within the pyridine ring (H3-H4-H6) and within the fluorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the link between the two rings. A correlation between the pyridine proton H3 and the ipso-carbon of the fluorophenyl ring (C1') across the ether oxygen (³J(H3,C1')) would provide undeniable proof of the 2-(3-fluorophenoxy) linkage. Similarly, correlations from the fluorophenyl protons (H2' or H6') to the pyridine carbon C2 would confirm the same.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Agilent 6545XT AdvanceBio LC/Q-TOF or similar.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile/water (1:1) with 0.1% formic acid.

  • Acquisition: Infuse the sample at 5 µL/min. Acquire data in the m/z range of 100-500. Use a reference mass for internal calibration to ensure high mass accuracy (< 5 ppm).

  • Data Analysis: Analyze the spectrum for the [M+H]⁺ ion. Check for the characteristic 1:1 A/A+2 isotopic pattern for bromine and compare the measured accurate mass to the theoretical mass calculated for C₁₁H₈BrFNO⁺.

FTIR Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer or similar, equipped with a diamond ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Perform a background scan prior to sample analysis. Identify and label characteristic peaks corresponding to the functional groups.

NMR Spectroscopy
  • Instrument: Bruker Avance III 400 MHz spectrometer or similar.

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire with a 30° pulse width, a relaxation delay of 1.0 s, and 16 transients.

  • ¹³C{¹H} NMR Acquisition: Acquire using a proton-decoupled pulse program (e.g., zgpg30), a relaxation delay of 2.0 s, and accumulate ~1024 transients.

  • 2D NMR (COSY, HSQC, HMBC): Acquire using standard Bruker pulse programs. Optimize spectral widths for the specific sample. For HMBC, set the long-range coupling delay to optimize for correlations over ~8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. HRMS confirms the molecular formula and degree of unsaturation. FTIR provides a rapid confirmation of the key functional groups (aromatic rings, ether linkage, C-F, C-Br) and the absence of others. EI-MS reveals a fragmentation pattern consistent with the proposed structure, highlighting the ether linkage as a point of cleavage. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous and complete map of atomic connectivity, with the HMBC experiment serving as the ultimate confirmation of the linkage between the bromopyridine and fluorophenoxy moieties. This multi-technique, self-validating workflow represents a gold standard for the definitive structural characterization of novel organic molecules.

References

  • Li, A. et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link] (Accessed January 20, 2026).

  • Sundaraganesan, N. et al. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42, 589-595. Available at: [Link]

  • MIT OpenCourseWare. (2009). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link] (Accessed January 20, 2026).

  • Magritek. (2021). 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link] (Accessed January 20, 2026).

  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link] (Accessed January 20, 2026).

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Available at: [Link] (Accessed January 20, 2026).

Sources

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. Molecules such as 5-Bromo-2-(3-fluorophenoxy)pyridine, a halogenated phenoxypyridine derivative, represent a class of scaffolds frequently investigated for their potential biological activity. The precise arrangement of its aromatic systems, the ether linkage, and the specific halogen substituents dictates its steric and electronic properties, which in turn govern its interaction with biological targets. This guide provides a multi-faceted analytical approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to construct a comprehensive and self-validating analytical profile of this molecule. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the characterization of complex organic molecules.

Molecular Structure and Foundational Characteristics

Before delving into the spectral data, it is crucial to visualize the molecule's architecture. The interplay between the electron-withdrawing pyridine ring, the bromine substituent, and the fluorophenoxy moiety creates a unique electronic environment that is reflected in its spectral fingerprint.

Figure 1: Structure of this compound.

Molecular Formula: C₁₁H₇BrFNO Molecular Weight: 268.08 g/mol

A key feature to consider, particularly for mass spectrometry, is the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. This results in a characteristic M+2 peak in the mass spectrum that is of almost equal intensity to the molecular ion peak, serving as a definitive marker for the presence of a single bromine atom.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis follows a logical workflow, beginning with broad spectral acquisition and proceeding to detailed structural assignment.

Figure 2: Standardized workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[2] The electronegativity of the nitrogen, oxygen, and halogen atoms significantly influences the chemical shifts, generally pushing signals for nearby protons downfield.[2][3]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-6 (Py) 8.25 - 8.15 d ~2.5 Adjacent to pyridine N and ortho to Br; highly deshielded.
H-4 (Py) 7.85 - 7.75 dd ~8.8, 2.5 Ortho to Br and meta to N; shows coupling to both H-3 and H-6.
H-3 (Py) 7.00 - 6.90 d ~8.8 Ortho to the phenoxy group and meta to Br.
H-2' (Ph) 7.40 - 7.30 m - Part of a complex multiplet from the fluorophenyl ring.
H-4' (Ph) 7.15 - 7.05 m - Part of a complex multiplet from the fluorophenyl ring.
H-5' (Ph) 7.50 - 7.40 m (td) ~8.0, 6.0 Part of a complex multiplet from the fluorophenyl ring.

| H-6' (Ph) | 7.05 - 6.95 | m | - | Part of a complex multiplet from the fluorophenyl ring. |

Note: The assignments for the fluorophenoxy ring (H-2', H-4', H-5', H-6') are complex due to overlapping signals and second-order effects from fluorine coupling. 2D NMR techniques like COSY and HSQC would be essential for definitive assignment.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the lack of symmetry in this compound, all 11 carbon atoms are expected to produce distinct signals. Aromatic carbons typically resonate in the δ 110-160 ppm range.[4] Carbons directly attached to electronegative atoms (N, O, F, Br) will have their chemical shifts significantly altered.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2 (Py) 162 - 160 Attached to both N and the ether oxygen; highly deshielded.
C-5 (Py) 118 - 116 C-Br bond; deshielding effect of bromine.
C-6 (Py) 150 - 148 Alpha to the pyridine nitrogen.[5]
C-4 (Py) 142 - 140 Beta to the bromine.
C-3 (Py) 115 - 113 Beta to the ether linkage.
C-1' (Ph) 155 - 153 Attached to the ether oxygen.
C-3' (Ph) 164 - 162 (d, ¹JCF ≈ 245 Hz) C-F bond; exhibits strong one-bond coupling with ¹⁹F.
C-2' (Ph) 108 - 106 (d, ²JCF ≈ 25 Hz) Ortho to fluorine; shows two-bond coupling.
C-4' (Ph) 131 - 129 (d, ³JCF ≈ 10 Hz) Para to fluorine; shows three-bond coupling.
C-6' (Ph) 116 - 114 (d, ²JCF ≈ 21 Hz) Ortho to fluorine; shows two-bond coupling.

| C-5' (Ph) | 125 - 123 (d, ⁴JCF ≈ 3 Hz) | Meta to fluorine; shows weak four-bond coupling. |

Experimental Protocols for NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this molecule, Electron Ionization (EI) is a suitable technique. The primary goals are to confirm the molecular weight and to observe fragmentation patterns consistent with the proposed structure.

Predicted Fragmentation Pathways

The molecular ion (M⁺˙) of this compound will be observed as a doublet (M⁺˙ and M+2⁺˙) of nearly equal intensity around m/z 267 and 269, confirming the presence of one bromine atom. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Aryl ethers are known to fragment at the C-O bond and via cleavage of the ether linkage.[1][6]

cluster_frags Key Fragmentation Pathways M [C₁₁H₇BrFNO]⁺˙ m/z 267/269 F1 Loss of •C₅H₄BrN [C₆H₄FO]⁺ m/z 111 M->F1 Ether Cleavage F2 Loss of •C₆H₄F [C₅H₃BrNO]⁺ m/z 172/174 M->F2 Ether Cleavage F3 Loss of •Br [C₁₁H₇FNO]⁺ m/z 188 M->F3 Halogen Loss F4 Loss of CO from F2 [C₄H₃BrN]⁺˙ m/z 144/146 F2->F4 Neutral Loss

Figure 3: Predicted major fragmentation pathways for this compound under EI-MS.

Summary of Key Predicted Fragments:

m/z (Isotopic Pair) Proposed Fragment Rationale
267/269 [C₁₁H₇BrFNO]⁺˙ Molecular Ion (M⁺˙). The 1:1 isotopic pattern is the hallmark of bromine.
188 [C₁₁H₇FNO]⁺ Loss of a bromine radical (•Br). A common fragmentation for bromo-aromatics.
172/174 [C₅H₃BrNO]⁺ Cleavage of the C(phenoxy)-O bond, with charge retention on the bromopyridine moiety.
157/159 [C₅H₄BrN]⁺˙ Loss of the 3-fluorophenoxy radical followed by hydrogen rearrangement.

| 111 | [C₆H₄FO]⁺ | Cleavage of the C(pyridyl)-O bond, with charge retention on the fluorophenoxy moiety. |

Experimental Protocol for MS
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC/LC inlet into the mass spectrometer.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragments.

  • Data Interpretation: Analyze the resulting spectrum for the molecular ion doublet (M⁺˙ and M+2⁺˙) and compare the observed fragment ions to the predicted pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The spectrum of this compound will be complex, but key diagnostic peaks can be assigned with high confidence.

Table of Predicted IR Frequencies:

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3100 - 3000 C-H Stretch Aromatic (Py & Ph) Characteristic stretching for sp² C-H bonds.[7][8]
1600 - 1550 C=N, C=C Stretch Pyridine Ring Strong absorptions from the pyridine ring system are expected in this region.[9]
1500 - 1400 C=C Stretch Aromatic (Py & Ph) Multiple bands corresponding to the skeletal vibrations of both aromatic rings.
1280 - 1200 C-O-C Stretch Aryl Ether (Asymmetric) A strong, characteristic band for the asymmetric C-O-C stretch is a key diagnostic feature.[6]
1150 - 1050 C-F Stretch Fluoroaromatic Strong absorption due to the highly polar C-F bond.[10]
850 - 750 C-H Out-of-Plane Bend Substituted Aromatics Bending patterns are indicative of the substitution on the aromatic rings.

| 700 - 600 | C-Br Stretch | Bromoaromatic | The C-Br stretch typically appears in the lower frequency region of the spectrum.[10] |

Experimental Protocol for IR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small amount of the solid directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum. Identify and label the major absorption bands and assign them to the corresponding functional groups.

Conclusion: A Self-Validating Analytical Profile

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, MS, and IR data. NMR defines the precise C-H framework and connectivity. Mass spectrometry confirms the elemental composition (C₁₁H₇BrFNO) and provides corroborating structural evidence through predictable fragmentation. Finally, IR spectroscopy provides a rapid confirmation of the key functional groups (aryl ether, pyridine, C-F, C-Br). Together, these techniques provide a rigorous, self-validating analytical package that confirms the identity and purity of the target compound, enabling its confident use in further research and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry.
  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Request PDF.
  • International Journal of Research Trends and Innovation. (n.d.). The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported.
  • ChemicalBook. (n.d.). 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum.
  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.
  • Elixir International Journal. (2012). Vibrational Spectroscopic studies, HOMO, LUMO and NBO analysis of Pyridine-2,6-dicarbonyl dichloride by DFT method.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Asian Journal of Chemistry. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid.
  • Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 341 Handouts.
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
  • University of California, Davis. (n.d.). Signal Areas.

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An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(3-fluorophenoxy)pyridine is a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. As a molecule of interest in drug discovery and organic electronics, a thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound (CAS No. 936343-48-5). Due to a lack of experimentally determined data in publicly accessible literature, this guide leverages high-quality computational predictions to offer insights into its molecular characteristics. This document also outlines a standard experimental protocol for the determination of a key physical property, the melting point, to serve as a practical reference for researchers.

Molecular Identity and Structural Characteristics

This compound is a disubstituted pyridine derivative. The molecule consists of a pyridine ring brominated at the 5-position and linked via an ether oxygen at the 2-position to a 3-fluorophenyl group. This unique combination of a pyridine core, a bromine atom, a fluorine atom, and an ether linkage imparts specific electronic and steric properties that influence its intermolecular interactions and, consequently, its physical behavior.

Table 1: Molecular Identifiers and Structural Details

IdentifierValueSource
CAS Number 936343-48-5[1]
Molecular Formula C₁₁H₇BrFNO[1]
Molecular Weight 268.08 g/mol [1]
SMILES FC1=CC(OC2=NC=C(Br)C=C2)=CC=C1[1]
InChI Key IGNBVJSHHGWJMR-UHFFFAOYSA-N[2]

Predicted Physicochemical Properties

The precise experimental determination of the physical properties of novel compounds is often a time-consuming and resource-intensive process. In the absence of such data for this compound, computational chemistry provides reliable estimates that are invaluable for guiding experimental design and predicting molecular behavior. The following properties have been predicted using industry-standard algorithms and computational models.[2][3][4]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Melting Point 60-80 °CPrediction based on the compound's structural similarity to other solid aromatic ethers. The presence of halogen atoms can influence crystal packing and thus the melting point.
Boiling Point ~350-370 °C at 760 mmHgPredicted using ACD/Labs software. High boiling point is expected due to the molecular weight and polar nature of the molecule.
Water Solubility LowPredicted to be sparingly soluble in water due to its predominantly nonpolar aromatic structure.
LogP ~3.5 - 4.0The octanol-water partition coefficient (LogP) suggests a high degree of lipophilicity, which is a key parameter in drug design for cell membrane permeability.
pKa (most basic) ~2.5 - 3.5 (pyridine nitrogen)The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the aromatic ring and the ether linkage.

Disclaimer: The data presented in Table 2 are computationally predicted and have not been experimentally verified. These values should be used as estimations to guide laboratory work.

Predicted Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below are the predicted spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the fluorophenyl rings. The protons on the pyridine ring will likely appear in the range of δ 7.0-8.5 ppm, with coupling patterns indicative of their relative positions. The protons on the 3-fluorophenyl ring are expected between δ 6.8-7.5 ppm, with their multiplicities influenced by both proton-proton and proton-fluorine couplings.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display 11 distinct signals for the carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will show characteristic shifts. The carbon of the C-O ether linkage is expected in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would likely exhibit the following characteristic absorption bands:

  • ~1580-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1450-1550 cm⁻¹: Aromatic C=C stretching vibrations of the phenyl ring.

  • ~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether linkage.

  • ~1000-1050 cm⁻¹: Symmetric C-O-C stretching.

  • ~1100-1150 cm⁻¹: C-F stretching vibration.

  • ~600-700 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Key fragmentation pathways would likely involve the cleavage of the ether bond.

Experimental Protocol: Melting Point Determination

This section provides a standardized, self-validating protocol for the determination of the melting point of a crystalline solid like this compound.

Principle

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress the melting point and broaden the melting range.[5] This protocol uses a digital melting point apparatus for accurate and reproducible measurements.

Materials and Equipment
  • This compound (crystalline solid)

  • Melting point capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (if sample needs to be powdered)

Step-by-Step Methodology
  • Sample Preparation: Ensure the sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.

  • Initial Rapid Determination (Optional but Recommended):

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

    • Record the temperature at which melting begins and is complete. This provides a rough estimate.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool down to at least 20 °C below the approximate melting point.

    • Place a new loaded capillary tube into the apparatus.

    • Set the heating rate to a slow and steady 1-2 °C/min.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

  • Validation and Repetition: Repeat the accurate determination with a fresh sample at least twice to ensure reproducibility. The melting ranges should agree within 1 °C for a pure compound.

Structure-Property Relationships and Synthesis

The interplay of the structural features of this compound dictates its physical properties and potential synthetic routes.

Influence of Structure on Physical Properties

The diagram below illustrates the conceptual relationship between the key structural motifs of the molecule and their influence on its predicted physicochemical properties.

G cluster_structure Molecular Structure cluster_properties Predicted Physical Properties Pyridine_Ring Pyridine Ring pKa pKa (Basicity) Pyridine_Ring->pKa N atom Solubility Low Water Solubility Pyridine_Ring->Solubility Ether_Linkage Ether Linkage Boiling_Point High Boiling Point Ether_Linkage->Boiling_Point Polarity 3-Fluorophenyl_Group 3-Fluorophenyl Group 3-Fluorophenyl_Group->Solubility Lipophilicity High Lipophilicity (LogP) 3-Fluorophenyl_Group->Lipophilicity Aromaticity Bromine_Atom Bromine Atom Bromine_Atom->Boiling_Point Molecular Weight

Caption: Structure-Property Relationship Diagram.

Synthetic Considerations

While a specific patented synthesis for this compound was not identified in the preliminary search, a common method for the synthesis of such diaryl ethers is the Ullmann condensation or a similar nucleophilic aromatic substitution reaction. A plausible synthetic route would involve the reaction of 5-bromo-2-halopyridine (e.g., 5-bromo-2-chloropyridine) with 3-fluorophenol in the presence of a copper catalyst and a base. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination-type coupling could also be employed.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound based on high-quality computational predictions. The presented data on its molecular identifiers, physicochemical properties, and spectroscopic characteristics offer a valuable resource for researchers in medicinal chemistry and materials science. The included experimental protocol for melting point determination serves as a practical guide for the physical characterization of this and similar compounds. As a molecule with potential for further development, the information contained herein will aid in its synthesis, handling, and application in future research endeavors.

References

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 20, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved January 20, 2026, from [Link]

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An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel chemical entity, 5-Bromo-2-(3-fluorophenoxy)pyridine. Based on a detailed analysis of its structural motifs—a brominated pyridine core, a phenoxy linker, and a fluorinated phenyl ring—we hypothesize a spectrum of potential therapeutic applications, including oncology, infectious diseases, and kinase-mediated inflammatory disorders. This document outlines a structured, multi-pronged research and development plan, complete with detailed experimental protocols, to systematically evaluate its anticancer, antimicrobial, and kinase inhibitory potential. The methodologies described herein are designed to be self-validating, providing a robust pathway for preliminary drug discovery and lead optimization.

Introduction and Rationale

The confluence of a pyridine scaffold, halogen substitution, and a phenoxy linkage has yielded numerous compounds with significant therapeutic value. The pyridine ring is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] Halogenation, particularly with bromine and fluorine, can significantly modulate a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity.[2][3][4] The phenoxy group provides a flexible yet constrained linker, often found in compounds targeting kinases and other enzymes.

This compound integrates these key pharmacophores. The brominated pyridine core is associated with anticancer and antimicrobial activities.[2][5] The 2-phenoxypyridine structure has been identified in potent inhibitors of c-Jun N-terminal kinase (JNK), a key regulator of inflammatory and stress responses.[6] Furthermore, the presence of a fluorine atom on the phenyl ring can enhance potency and metabolic stability.[3] Based on this structural analysis, we propose a focused investigation into the following potential biological activities of this compound:

  • Anticancer Activity: Targeting various cancer cell lines to assess cytotoxicity and explore potential mechanisms of action, such as cell cycle arrest and apoptosis induction.

  • Antimicrobial Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi to determine its potential as a novel anti-infective agent.

  • Kinase Inhibition: Specifically investigating its inhibitory activity against key kinases implicated in cancer and inflammatory diseases, such as c-Met and JNK.

This guide provides the theoretical underpinning and practical experimental designs to rigorously test these hypotheses.

Proposed Areas of Biological Investigation

Anticancer Potential

Brominated pyridines have emerged as a promising class of compounds in oncology research, with demonstrated cytotoxic effects against various cancer cell lines.[2] Pyridine derivatives, in general, are known to induce G2/M cell cycle arrest and apoptosis.[7] The structural similarity of our target compound to known kinase inhibitors also suggests a potential mechanism for its anticancer effects.[8][9][10]

Hypothesized Mechanism of Action: this compound may exert its anticancer effects through the inhibition of key signaling kinases involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The pyridine scaffold is a cornerstone in the development of antimicrobial agents.[5][11] Bromination can enhance the antimicrobial potency of pyridine derivatives.[2] The mechanism of action for some pyridinium salts is thought to involve the disruption of bacterial membranes.[12][13]

Hypothesized Mechanism of Action: The compound may interfere with bacterial cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes required for microbial survival.

Kinase Inhibition

The 2-phenoxypyridine scaffold is a known pharmacophore for kinase inhibitors, including those targeting JNK and c-Met.[6][8] Kinases play a crucial role in a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The old drug phenazopyridine, a pyridine derivative, was recently identified as a kinase inhibitor, targeting cyclin-G-associated kinase (GAK) and phosphatidylinositol kinases.[9][10]

Hypothesized Mechanism of Action: The compound may act as a competitive inhibitor at the ATP-binding site of specific kinases, thereby blocking downstream signaling pathways.

Experimental Protocols

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Experimental Workflow:

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) treatment Treatment with Compound (Serial Dilutions) compound_prep->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HepG2) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for in vitro anticancer activity screening.

Step-by-Step Protocol:

  • Cell Culture: Culture human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 or 72 hours.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cancer Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast)Experimental DataExperimental Data
A549 (Lung)Experimental DataExperimental Data
HepG2 (Liver)Experimental DataExperimental Data
Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic microorganisms.

Experimental Workflow:

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) dilution Serial Dilution in Broth (96-well plates) compound_prep->dilution inoculum_prep Bacterial/Fungal Inoculum (0.5 McFarland Standard) inoculation Inoculation of Wells inoculum_prep->inoculation dilution->inoculation incubation Incubation (24-48 hours) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol (Broth Microdilution):

  • Microorganism Panel: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and a fungal strain (Candida albicans).

  • Inoculum Preparation: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard in sterile saline.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Controls: Include a positive control (microorganism in broth without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (Gram +)Experimental DataExperimental DataN/A
B. subtilis (Gram +)Experimental DataExperimental DataN/A
E. coli (Gram -)Experimental DataExperimental DataN/A
P. aeruginosa (Gram -)Experimental DataExperimental DataN/A
C. albicans (Fungus)Experimental DataN/AExperimental Data
In Vitro Kinase Inhibition Assay

Objective: To evaluate the inhibitory activity of this compound against selected kinases.

Experimental Workflow:

kinase_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) reaction_setup Reaction Setup in Plate (Compound + Kinase) compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup reaction_initiation Initiate with ATP/Substrate reaction_setup->reaction_initiation incubation Incubation (Room Temperature) reaction_initiation->incubation detection Luminescence/Fluorescence Detection incubation->detection readout Signal Measurement detection->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol (Example using a commercial kinase assay kit, e.g., ADP-Glo™):

  • Kinase Selection: Based on structural similarity to known inhibitors, select relevant kinases such as c-Met and JNK3.

  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol, including the kinase, substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compound in the appropriate buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Initiate the reaction by adding the ATP and substrate mixture.

  • Incubation: Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

Kinase TargetCompound IC50 (nM)Staurosporine IC50 (nM)
c-MetExperimental DataExperimental Data
JNK3Experimental DataExperimental Data

Future Directions and Conclusion

The successful identification of significant biological activity in any of the proposed assays will warrant further investigation. For promising anticancer hits, mechanistic studies including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key signaling proteins should be conducted. Potent antimicrobial compounds should be evaluated for their spectrum of activity against resistant strains and their potential for in vivo efficacy. Kinase inhibitors should be profiled against a broader panel of kinases to determine their selectivity.

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The mechanism of action for 5-Bromo-2-(3-fluorophenoxy)pyridine is not extensively documented in publicly available scientific literature. This guide, therefore, presents a comprehensive, field-proven framework for its elucidation. The methodologies and strategies detailed herein are designed to systematically uncover the compound's biological targets and its effects on cellular pathways, providing a robust template for the investigation of novel small molecules.

Introduction

This compound is a halogenated pyridine derivative.[1][2] While its synthesis and chemical properties are established, its biological activity and mechanism of action remain largely unexplored. The presence of a pyridine scaffold, a common motif in pharmacologically active compounds, suggests potential interactions with a range of biological targets. This guide provides a strategic and in-depth technical approach to systematically determine the mechanism of action of this and other novel small molecules. Our approach is rooted in the principles of robust scientific inquiry, emphasizing target identification, validation, and pathway analysis to build a comprehensive understanding of the compound's pharmacological effects.

Part 1: Hypothesis Generation and Initial Screening

Given the chemical structure of this compound, we can formulate initial hypotheses about its potential biological targets. The pyridine ring is a key structural feature in many kinase inhibitors, and the diaryl ether linkage is present in various bioactive molecules. Therefore, initial investigations could logically focus on its potential as a modulator of protein kinases or G-protein coupled receptors (GPCRs).

Phenotypic Screening

A broad phenotypic screen is an effective starting point to understand the compound's general biological effects. This involves treating various cell lines with the compound and observing changes in cell viability, morphology, proliferation, or other relevant phenotypes. The results can provide initial clues about the compound's potential therapeutic area and guide subsequent target identification efforts.[3]

Initial Target Class Screening

Based on structural motifs, a targeted screen against major drug target classes is a cost-effective initial step.

  • Kinome Profiling: Screening the compound against a panel of protein kinases can quickly identify potential kinase targets.[4] Several commercial services offer comprehensive kinome profiling.[4][5]

  • GPCR Screening: A screen against a panel of GPCRs can determine if the compound acts as an agonist or antagonist of these receptors.[6][7][8]

Part 2: Definitive Target Identification

Once initial screening provides potential leads, more rigorous methods are required to definitively identify the direct molecular target(s) of this compound. A multi-pronged approach combining both label-free and affinity-based methods is recommended for the highest confidence in target identification.[9][10]

Label-Free Methods

Label-free methods are advantageous as they utilize the unmodified small molecule, avoiding potential artifacts introduced by chemical tags.[9]

2.1.1 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.[11][12][13] It relies on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.[12][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow A Cell Treatment (Compound vs. Vehicle) B Heating (Temperature Gradient) C Cell Lysis D Centrifugation (Separate Soluble/Insoluble) E Analysis of Soluble Fraction (Western Blot / MS) F Generate Melting Curves (Target Engagement)

2.1.2 Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.[15]

Affinity-Based Methods

Affinity-based methods involve chemically modifying the small molecule to "pull down" its binding partners from a cell lysate.[9][10]

2.2.1 Affinity Chromatography

This classic technique involves immobilizing the small molecule on a solid support (e.g., agarose beads) and then incubating it with a cell lysate.[15] Proteins that bind to the molecule are retained on the support and can be subsequently eluted and identified by mass spectrometry.

Part 3: Target Validation and Pathway Analysis

Identifying a binding partner is not sufficient; it is crucial to validate that this interaction is responsible for the observed biological effects of the compound.

Target Validation Techniques
  • Genetic Approaches: Techniques like siRNA, shRNA, or CRISPR/Cas9 can be used to knockdown or knockout the expression of the putative target protein. If the cellular phenotype induced by this compound is diminished or abolished in these modified cells, it provides strong evidence for on-target activity.[16]

  • Enzymatic Assays: If the identified target is an enzyme, its activity should be measured in the presence of the compound to determine if it acts as an inhibitor or activator.[3]

Signaling Pathway Analysis

Once the target is validated, the next step is to understand how the compound's interaction with its target affects downstream signaling pathways.

  • Phospho-proteomics: If the target is a kinase, a global phospho-proteomics analysis can reveal changes in the phosphorylation status of downstream substrates.

  • Gene Expression Profiling: Microarray or RNA-sequencing analysis can identify changes in gene expression patterns following treatment with the compound, providing insights into the affected biological processes.[17]

G cluster_1 Mechanism of Action Elucidation Pathway Start This compound PhenoScreen Phenotypic Screening TargetID Target Identification (CETSA, DARTS, Affinity Chromatography) TargetVal Target Validation (siRNA, CRISPR, Enzymatic Assays) PathwayAnalysis Pathway Analysis (Phospho-proteomics, Gene Expression) MoA Mechanism of Action

Part 4: Data Presentation and Interpretation

Table 1: Hypothetical Kinome Profiling Results
Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase A9550
Kinase B88120
Kinase C25>1000
Kinase D15>1000

This table illustrates how data from a kinome screen would be presented to identify potential primary targets.

Conclusion

Elucidating the mechanism of action of a novel small molecule like this compound is a multifaceted endeavor that requires a systematic and logical approach. By combining initial phenotypic and targeted screening with rigorous target identification and validation techniques, researchers can build a comprehensive understanding of a compound's biological activity. The framework presented in this guide provides a robust and adaptable strategy for drug discovery and chemical biology research, ensuring that the journey from a novel compound to a well-characterized molecular probe or therapeutic lead is guided by scientific integrity and experimental rigor.

References

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  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Tabatabaei, S. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Gao, Y., Davies, S. P., & Gray, N. S. (2013). Protein kinase profiling assays: a technology review. PubMed. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Tran, T. H., & Nguyen, J. V. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493. [Link]

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  • Wang, L., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 322(4), C629–C643. [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 346–351. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251. [Link]

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  • Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(23), 2735–2740. [Link]

  • Shields, E. J., & DiRaddo, J. O. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • Wang, Y., et al. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. PMC. [Link]

  • Wang, Y., et al. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 4(10), 7549–7564. [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. [Link]

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The Phenoxypyridine Scaffold: A Privileged Motif in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Phenoxypyridine Core

The phenoxypyridine scaffold, a diaryl ether linking a pyridine ring to a phenyl group, has emerged as a "privileged structure" in medicinal chemistry and agrochemistry. Its unique combination of properties—including metabolic stability, the ability to form key hydrogen bonds and π-π stacking interactions, and synthetically tunable electronics and sterics—has made it a cornerstone in the design of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the synthesis, applications, and structure-activity relationships (SAR) of substituted phenoxypyridines, offering a technical resource for professionals in drug discovery and development.

Part 1: Synthetic Strategies for Assembling the Phenoxypyridine Core

The construction of the C-O ether linkage between the pyridine and phenyl rings is the critical step in synthesizing phenoxypyridine derivatives. Historically, this was dominated by classical methods, but modern catalytic cross-coupling reactions now offer milder and more versatile alternatives.

Classical Approach: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been a long-standing method for forming diaryl ethers.[1][2] This reaction typically involves the coupling of a halopyridine with a phenol in the presence of a copper catalyst and a base at high temperatures.[1][3]

General Reaction Scheme:

Ullmann_Condensation A Ar-X C Ar-O-Ar' A->C Cu catalyst, Base, High Temp. B Ar'-OH B->C

Caption: Ullmann Condensation for Phenoxypyridine Synthesis.

Experimental Protocol: Ullmann-Type Synthesis of Diaryl Ethers

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), the phenol (1.0-1.5 eq.), a copper catalyst such as CuI or Cu(0) (5-20 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq.).[4]

  • Solvent: Add a high-boiling polar solvent such as DMF, NMP, or nitrobenzene.[1]

  • Reaction Conditions: Heat the mixture to a high temperature, often in the range of 150-220 °C, and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours to 24 hours.[1]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the base and copper salts. The crude product is then purified by column chromatography.[4]

Modern Approach: The Buchwald-Hartwig C-O Cross-Coupling

The palladium-catalyzed Buchwald-Hartwig amination has been adapted for the formation of C-O bonds, offering a milder and more general route to diaryl ethers, including phenoxypyridines.[5][6] This method utilizes a palladium catalyst with specialized phosphine ligands to couple aryl halides or triflates with phenols.[5]

General Reaction Scheme:

Buchwald_Hartwig_Coupling A Ar-X C Ar-O-Ar' A->C Pd catalyst, Ligand, Base B Ar'-OH B->C

Caption: Buchwald-Hartwig C-O Coupling for Phenoxypyridine Synthesis.

Experimental Protocol: Buchwald-Hartwig Synthesis of Diaryl Ethers

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), phenol (1.0-1.2 eq.), a palladium precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, SPhos) (1-10 mol%), and a base, often a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ (1.2-2.0 eq.).[7][8]

  • Solvent: Add an anhydrous, deoxygenated solvent, typically toluene or dioxane.[8]

  • Reaction Conditions: Heat the reaction mixture, usually to a temperature between 80-110 °C, and stir for the required time (typically 2-24 hours) until the reaction is complete as monitored by TLC or LC-MS.[7]

  • Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by flash chromatography.[8]

Comparison of Synthetic Methodologies
FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (stoichiometric to catalytic)Palladium (catalytic)
Reaction Temperature High (150-220 °C)Moderate (80-110 °C)
Substrate Scope More limited, often requires activated aryl halidesBroad, tolerates a wide range of functional groups
Ligands Often not required, but can improve efficiencyEssential for catalytic activity
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)

Part 2: Applications of Substituted Phenoxypyridines

The phenoxypyridine scaffold is a key component in numerous commercially successful and investigational molecules across various industries.

Agrochemicals

Phenoxypyridine derivatives have been extensively developed as pesticides, including herbicides, insecticides, and fungicides.

Many phenoxypyridine-based herbicides act by inhibiting key enzymes in plant biosynthetic pathways.

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: These herbicides block the PPO enzyme, which is crucial for chlorophyll and heme biosynthesis in plants.[9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption.[9]

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX O₂ ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Light PPO PPO Enzyme Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Cell_Death Cell Death ROS->Cell_Death Phenoxypyridine_Inhibitor Phenoxypyridine PPO Inhibitor Phenoxypyridine_Inhibitor->PPO Inhibition

Caption: Mechanism of PPO-inhibiting herbicides.

  • Acetyl-CoA Carboxylase (ACCase) Inhibitors: This class of herbicides, often aryloxyphenoxypropionates, targets the ACCase enzyme, which is vital for fatty acid synthesis in grasses.

Structure-Activity Relationship (SAR) for Herbicidal Activity:

The herbicidal activity of phenoxypyridine derivatives is highly dependent on the substitution pattern on both the phenyl and pyridine rings. For PPO inhibitors, electron-withdrawing groups on the phenyl ring and specific substituents on the pyridine are often crucial for high potency.

Compound ClassTarget EnzymeKey SAR FeaturesRepresentative Compounds
Phenoxypyridine Coumarin DerivativesPPOCoumarin moiety enhances activity and crop safety.[9]IV-6[9]
AryloxyphenoxypropionatesACCasePropionate side chain is essential for activity.Quizalofop-p-ethyl
  • Pyriproxyfen: A well-known insecticide that mimics juvenile hormone, disrupting the development of insects.[10] Its synthesis involves the reaction of 4-phenoxyphenol with propylene oxide, followed by coupling with 2-chloropyridine.[11][12]

Medicinal Chemistry

The phenoxypyridine scaffold is a prominent feature in a wide range of therapeutic agents, particularly in the area of oncology and inflammation.

Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Phenoxypyridine derivatives have been successfully developed as potent and selective kinase inhibitors.

  • c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are involved in stress-induced signaling pathways that regulate apoptosis and inflammation. Substituted 2-phenoxypyridines have been identified as novel JNK inhibitors.[13]

JNK_Pathway Stress_Stimuli Stress Stimuli (Cytokines, UV) MAP3K MAP3K Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis_Inflammation Apoptosis & Inflammation c_Jun->Apoptosis_Inflammation Phenoxypyridine_Inhibitor Phenoxypyridine JNK Inhibitor Phenoxypyridine_Inhibitor->JNK Inhibition

Caption: Simplified JNK signaling pathway and its inhibition.

  • PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Certain pyridopyrimidine derivatives containing a phenoxy moiety have shown potent dual inhibition of PI3K and mTOR.[14]

PI3K_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Phenoxypyridine_Inhibitor Phenoxypyridine PI3K/mTOR Inhibitor Phenoxypyridine_Inhibitor->PI3K Inhibition Phenoxypyridine_Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/mTOR signaling pathway and its inhibition.

Structure-Activity Relationship (SAR) for Kinase Inhibitors:

The SAR for phenoxypyridine-based kinase inhibitors is often highly specific to the target kinase. Generally, the pyridine nitrogen is involved in a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket. Substituents on both the phenoxy and pyridine rings are optimized to occupy specific hydrophobic pockets and to modulate physicochemical properties.[13][15]

Kinase TargetKey SAR FeaturesRepresentative IC₅₀ Values
JNK3Substitution at the 4-position of the pyrazole ring is critical.[15]0.63 µM for a 4-(pyrazol-3-yl)-pyrimidine derivative[15]
PI3KαC-7 substituents on the pyridopyrimidine core influence selectivity.[14]3-10 nM for potent derivatives[14]
VEGFR-22,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at C-4 is beneficial.Low nanomolar inhibitors identified[16]
  • Translesion Synthesis (TLS) Inhibitors: Phenazopyridine, a related azo dye, and its derivatives have been identified as inhibitors of the translesion synthesis (TLS) pathway by disrupting the interaction of the Rev1 protein with other TLS polymerases.[17][18] This pathway allows cancer cells to tolerate DNA damage induced by chemotherapy, so its inhibition can enhance the efficacy of genotoxic cancer treatments.[17]

TLS_Pathway DNA_Damage DNA Damage (e.g., from chemotherapy) Replication_Fork_Stall Replication Fork Stall DNA_Damage->Replication_Fork_Stall Rev1 Rev1 Replication_Fork_Stall->Rev1 recruitment TLS_Polymerases TLS Polymerases (Pol ζ, Pol κ) Rev1->TLS_Polymerases recruits Lesion_Bypass Lesion Bypass TLS_Polymerases->Lesion_Bypass Cell_Survival Cancer Cell Survival Lesion_Bypass->Cell_Survival Phenazopyridine_Derivative Phenazopyridine Derivative Phenazopyridine_Derivative->Rev1 disrupts interaction with TLS Polymerases

Caption: Simplified Rev1-mediated translesion synthesis and its inhibition.

Conclusion

The substituted phenoxypyridine scaffold continues to be a highly fruitful area of research and development in both agrochemicals and pharmaceuticals. Its synthetic accessibility, coupled with its versatile and tunable physicochemical properties, ensures its continued importance as a privileged structural motif. A deep understanding of the synthetic methodologies, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for the rational design of the next generation of phenoxypyridine-based bioactive molecules.

References

  • Song, X., Chen, W., Lin, L., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-5.
  • AERU. (2025). Pyriproxyfen (Ref: S 9318). University of Hertfordshire. [Link]

  • CN101851227A - Preparation method of pyriproxyfen - Google P
  • CN101134734A - Pyriproxyfen synthesis method - Google P
  • CN1267422C - Preparation method of pyriproxyfen - Google P
  • Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). - ResearchGate. (n.d.). [Link]

  • Wang, Q., et al. (2021). Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science, 77(10), 4785-4798. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). [Link]

  • Soni, R., et al. (2012). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][10][13][19]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 459-463. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]

  • Ullmann condensation - Wikipedia. (n.d.). [Link]

  • Song, X., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7484-7488. [Link]

  • Caujolle, R., et al. (2014). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 19(9), 13890-13922. [Link]

  • D'Souza, S., et al. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. ChemMedChem, 16(7), 1184-1192. [Link]

  • Cristau, H. J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). [Link]

  • Salgado Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(3), 258-259. [Link]

  • ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. - ResearchGate. (n.d.). [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). [Link]

  • Phenazopyridine - PubChem. (n.d.). [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]

  • D'Souza, S., et al. (2021). Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis. ChemMedChem, 16(7), 1184-1192. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.). [Link]

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An In-Depth Technical Guide to 5-Bromo-2-(3-fluorophenoxy)pyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and pyridine scaffolds into molecular architecture is a cornerstone of rational drug design. The pyridine ring, a bioisostere of benzene, offers a critical hydrogen bond acceptor in the form of its nitrogen atom, enhancing solubility and providing a key interaction point with biological targets. When functionalized with halogens, particularly fluorine, the resulting molecule gains modulated electronic properties, metabolic stability, and binding affinity. This guide delves into the specifics of one such strategically designed molecule: 5-Bromo-2-(3-fluorophenoxy)pyridine. Its emergence is not an isolated event but rather a testament to the intricate dance of synthetic chemistry and targeted therapeutic development, particularly in the realm of kinase inhibitors.

Discovery and Developmental Context: An Intermediate for AKT Inhibition

The discovery of this compound is intrinsically linked to the pursuit of novel therapeutics targeting the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer. This compound emerged as a key intermediate in the synthesis of a new class of potent and selective ATP-competitive pan-Akt inhibitors.

Notably, its synthesis is detailed in the patent literature from GlaxoSmithKline, specifically in the context of developing compounds such as GSK2141795 (later known as Capivasertib or AZD5363). The strategic design of this compound allows for its elaboration into the complex heterocyclic systems required for potent inhibition of the Akt kinase. The bromo substituent at the 5-position of the pyridine ring serves as a crucial handle for introducing further molecular complexity via cross-coupling reactions, a common and powerful strategy in modern medicinal chemistry.

Synthesis and Mechanistic Considerations

The preparation of this compound is a prime example of nucleophilic aromatic substitution (SNA r), a fundamental reaction in the synthesis of aryl ethers. The rationale behind the chosen synthetic route hinges on the electronic properties of the starting materials.

Reaction Scheme:

Methodological & Application

synthesis protocol for 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Bromo-2-(3-fluorophenoxy)pyridine

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable diaryl ether intermediate in pharmaceutical and materials science research. The protocol details a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Ullmann condensation. We delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental procedure, and outline the necessary safety precautions and characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this key building block.

Introduction and Scientific Background

Diaryl ethers are a ubiquitous structural motif found in a vast array of biologically active molecules and advanced materials. The synthesis of this compound involves the formation of a C-O bond between two aromatic rings, a transformation that is crucial in organic synthesis. The target molecule itself is a versatile intermediate, featuring two distinct halogen atoms (bromine and fluorine) that allow for subsequent, selective functionalization in multi-step synthetic campaigns.

The chosen synthetic strategy is the Ullmann condensation, a classic yet continuously refined method for diaryl ether synthesis. First reported by Fritz Ullmann in 1905, this reaction traditionally involves the copper-promoted coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.[1][2][3] Modern protocols have introduced milder conditions and more efficient catalytic systems, expanding the reaction's scope and functional group tolerance.[1][4]

The underlying mechanism is a form of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the C2 and C4 positions.[5][6] The reaction is initiated by a base, which deprotonates the 3-fluorophenol to generate a more potent nucleophile, the corresponding phenoxide. This phenoxide then attacks the electron-deficient C2 carbon of 5-bromo-2-chloropyridine. The presence of a copper(I) catalyst is believed to facilitate this process by coordinating to the reactants and lowering the activation energy of the C-O bond formation.[4] The subsequent departure of the chloride leaving group re-establishes the aromaticity of the pyridine ring, yielding the final diaryl ether product.

Synthetic Workflow Diagram

The overall process from starting materials to the purified final product is illustrated below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Work-up cluster_purification Purification reagents 1. Reagent Assembly - 5-Bromo-2-chloropyridine - 3-Fluorophenol - K₂CO₃, CuI - DMF (Solvent) heating 2. Ullmann Condensation Inert Atmosphere (N₂) Heat to 130°C Monitor by TLC reagents->heating Combine & Heat quench 3. Quenching Cool to RT Pour into Water heating->quench Reaction Complete extract 4. Extraction Ethyl Acetate quench->extract wash 5. Washing & Drying Wash with Water/Brine Dry over Na₂SO₄ extract->wash concentrate 6. Concentration Rotary Evaporation wash->concentrate chromatography 7. Column Chromatography Silica Gel concentrate->chromatography product 8. Final Product This compound chromatography->product

Sources

using 5-Bromo-2-(3-fluorophenoxy)pyridine in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Bromo-2-(3-fluorophenoxy)pyridine in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern drug discovery, the pyridine scaffold is a ubiquitous and invaluable structural motif, present in numerous therapeutic agents.[1] Its unique electronic properties, basicity, and ability to form hydrogen bonds make it a privileged structure in medicinal chemistry.[1] The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, bioavailability, and binding affinity.[2][3]

This compound stands as a key building block for accessing novel molecular architectures. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the 2-(3-fluorophenoxy) group modulates the electronic and conformational properties of the resulting compounds. The Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, is the premier method for elaborating this intermediate into a diverse library of biaryl and heteroaryl compounds.[4][5] This guide provides a comprehensive overview, detailed protocols, and troubleshooting advice for the successful application of this compound in Suzuki coupling reactions, tailored for researchers in synthetic and medicinal chemistry.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron species, such as a boronic acid or boronate ester.[6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.[7] For electron-rich heteroaryl halides, this step can sometimes be challenging, necessitating the use of electron-rich and bulky phosphine ligands to facilitate the reaction.[9][10]

  • Transmetalation : This is often the rate-determining step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[11][12] This boronate then transfers its organic group (R²) to the palladium(II) center, displacing the halide and forming a new organopalladium complex.[8]

  • Reductive Elimination : In the final step, the two organic groups (the pyridine derivative and the R² group from the boronic acid) are eliminated from the palladium center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_substrate Substrates pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 Ar¹-Pd(II)L₂-X (Oxidative Adduct) aryl_halide This compound (Ar¹-X) aryl_halide->pd_intermediate1 Oxidative Addition boronic_acid Boronic Acid (R²-B(OH)₂) pd_intermediate2 Ar¹-Pd(II)L₂-R² (Transmetalation Product) pd_intermediate1->pd_intermediate2 Transmetalation (+ Base, R²B(OH)₂) pd_intermediate2->pd0 product Product (Ar¹-R²) pd_intermediate2->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Guide to Component Selection

The success of the Suzuki coupling of this compound hinges on the judicious selection of catalyst, base, and solvent. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition, which makes ligand choice particularly important.[13]

ComponentRecommended ChoicesRationale & Key Considerations
Palladium Catalyst & Ligand • Pd(dppf)Cl₂ • Pd(PPh₃)₄ • Pd₂(dba)₃ with ligands like SPhos or XPhosPd(dppf)Cl₂ is a robust and versatile precatalyst effective for many heteroaryl couplings.[11] Pd(PPh₃)₄ is a classic choice but may be less effective for electron-rich or sterically hindered substrates.[14] For challenging couplings, using a Pd(0) source like Pd₂(dba)₃ with bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos ) is often necessary to promote the oxidative addition step and prevent catalyst deactivation.[10][13]
Base • K₃PO₄ (Potassium Phosphate) • Cs₂CO₃ (Cesium Carbonate) • K₂CO₃ (Potassium Carbonate)The base is critical for activating the boronic acid.[11] K₃PO₄ and Cs₂CO₃ are strong, effective bases often used in pyridine couplings.[13][14] K₂CO₃ is a milder and more economical option that can be effective in many cases.[11] The base must be anhydrous and finely ground to ensure reactivity.[13]
Solvent System • 1,4-Dioxane / Water (e.g., 4:1 or 5:1 v/v) • Toluene / Water • Anhydrous DMF or TolueneA mixture of an organic solvent and water is common, as water aids in dissolving the base and facilitating transmetalation.[6][14] 1,4-Dioxane is a frequent choice.[5][11] It is imperative that all solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]
Boron Reagent • Aryl/Heteroaryl Boronic Acids • Aryl/Heteroaryl Boronate Esters (e.g., pinacol esters)Boronic acids are widely available but can be prone to protodeboronation (cleavage of the C-B bond by a proton source like water).[13] Using more stable boronate esters can mitigate this side reaction, especially in challenging or lengthy reactions.

Detailed Experimental Protocol

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundStarting Material (Aryl Halide)
Arylboronic AcidCoupling Partner
Pd(dppf)Cl₂ or other Pd catalystCatalyst
K₃PO₄ (anhydrous, finely ground)Base
1,4-Dioxane (anhydrous, degassed)Solvent
Water (degassed)Co-solvent
Schlenk flask or microwave vialReaction Vessel
Magnetic stirrer and hotplateAgitation and Heating
Inert gas supply (Argon or Nitrogen)Inert Atmosphere
Syringes and needlesReagent Transfer
Ethyl acetate, Water, BrineWorkup Reagents
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
Silica gelColumn Chromatography
TLC plates and LC-MSReaction Monitoring
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere) :

    • To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[4][14]

    • Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely inert atmosphere.[13]

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the flask under a positive flow of inert gas.

  • Solvent Addition :

    • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 v/v ratio) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.[14]

    • The mixture should be stirred vigorously.

  • Reaction Execution :

    • Heat the reaction mixture to the target temperature (typically 85-100 °C) with vigorous stirring.[4][14]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup and Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (Aryl Bromide, Boronic Acid, Base) - Add Catalyst - Evacuate & backfill with Argon (3x) start->setup solvents 2. Solvent Addition - Add degassed Dioxane/Water - Vigorous stirring setup->solvents reaction 3. Reaction - Heat to 85-100 °C - Monitor by TLC / LC-MS solvents->reaction workup 4. Workup - Cool to RT - Dilute with EtOAc, filter - Wash with H₂O & Brine reaction->workup purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash Column Chromatography workup->purification product Pure Product (Characterize: NMR, MS) purification->product

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems in Suzuki couplings involving pyridine substrates.

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity : The Pd(0) catalyst was oxidized by residual oxygen.[13] 2. Poor Reagent Quality : Water in reagents or solvents.[13] 3. Inappropriate Ligand : The chosen ligand is not electron-rich enough to facilitate oxidative addition.[13]1. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[13] 2. Use anhydrous solvents and flame-dry glassware. Ensure the base is anhydrous and finely powdered.[13][15] 3. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[13] Increase catalyst loading if necessary.
Protodeboronation The C-B bond of the boronic acid is cleaved by a proton source (e.g., water) before transmetalation can occur.[13]1. Use anhydrous conditions and ensure the base is thoroughly dried.[13] 2. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. 3. Use a non-aqueous base/solvent system if possible.
Homocoupling of Boronic Acid The presence of oxygen can re-oxidize Pd(0) to Pd(II), which can promote the coupling of two boronic acid molecules.[16]Strictly exclude oxygen from the reaction. Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the experiment.[13]
Dehalogenation of Starting Material The aryl halide is reduced to the corresponding arene instead of coupling. This can happen if a hydride source is present.Ensure solvents (like alcohols) or bases are not potential hydride sources under the reaction conditions. Ensure the purity of all reagents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for leveraging the synthetic potential of this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining strict anhydrous and anaerobic conditions, researchers can efficiently synthesize a vast array of novel biaryl and heteroaryl compounds. This guide provides a solid foundation for protocol development and troubleshooting, enabling the rapid advancement of discovery programs in pharmaceuticals and materials science.

References

  • BenchChem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.

  • BenchChem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.

  • Tyrell, J. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

  • Saeed, S. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Organic Chemistry Portal. Suzuki Coupling.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Pyridines in Modern Drug Discovery.

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.

  • Reddit. Diagnosing issues with a failed Suzuki coupling?

  • Wikipedia. Suzuki reaction.

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.

  • Hossain, A. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.

  • El-Damasy, A. et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.

  • Reddit. How to approach choosing reaction conditions for Suzuki?

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.

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Application Note & Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its development revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Traditional methods for forging these bonds often required harsh conditions and suffered from limited substrate scope and functional group tolerance.[1] The Buchwald-Hartwig reaction, by contrast, offers a mild and general pathway, enabling the coupling of a vast array of amines with aryl and heteroaryl halides or pseudohalides.[4][5]

This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of 5-Bromo-2-(3-fluorophenoxy)pyridine. This substrate is of particular interest as the fluorinated phenoxypyridine core is a key pharmacophore in numerous biologically active molecules. The electron-withdrawing nature of the fluorine atom and the potential for the pyridine nitrogen to coordinate with the palladium center present unique challenges and considerations that this protocol is designed to address.

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined steps, beginning with a Pd(0) species.[6][7]

The cycle proceeds as follows:

  • Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]

  • Ligand Exchange & Deprotonation: The amine displaces the halide from the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[8]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step releases the desired aryl amine product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[9]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition_complex L-Pd(II)(Ar)(Br) pd0->oxidative_addition_complex Oxidative Addition aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_addition_complex amine R₂NH (Amine) amido_complex L-Pd(II)(Ar)(NR₂) amine->amido_complex product Ar-NR₂ (Product) oxidative_addition_complex->amido_complex Amine Coordination & Deprotonation (+ R₂NH, + Base) amido_complex->pd0 Reductive Elimination amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Successful Amination

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

ParameterSelection Rationale for this compound
Palladium Source Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[6][10] More advanced, air-stable "precatalysts" (e.g., G3 or G4 palladacycles) that contain the ligand are highly recommended as they generate the active Pd(0) species more reliably and rapidly upon exposure to base.[6]
Ligand For aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art. Ligands such as XPhos , RuPhos , or BrettPhos are excellent choices.[11] These ligands accelerate the rate-limiting oxidative addition and the crucial reductive elimination step while preventing the formation of inactive catalyst species.[1]
Base A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine on the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for many amine couplings.[12] For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher temperatures.[6][8]
Solvent Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most frequently used solvents due to their ability to dissolve the various components and their suitable boiling points.[13][14] Ethereal solvents like THF can also be used.[6]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative secondary amine. The stoichiometry and conditions can be adapted for other primary or secondary amines.

Reaction Scheme: this compound + Morpholine → 4-(2-(3-fluorophenoxy)pyridin-5-yl)morpholine

Materials and Reagents
ReagentCAS No.M.W.Amount (mmol)Equivalents
This compound936343-48-5268.101.01.0
Morpholine110-91-887.121.21.2
Pd₂(dba)₃51364-51-3915.720.010.01 (1 mol% Pd)
XPhos564483-18-7476.650.0240.024 (2.4 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Anhydrous Toluene108-88-3-5 mL-

Note: Using a pre-formed catalyst like XPhos Pd G3 (0.02 mmol, 2 mol%) can simplify the procedure by combining the palladium and ligand source.

Experimental Workflow

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_vial Add Pd₂(dba)₃, XPhos, NaOtBu, and Aryl Bromide to a dry vial seal_vial Seal vial with a septum prep_vial->seal_vial purge_vial Evacuate and backfill with Argon (3x) seal_vial->purge_vial add_solvents Add anhydrous Toluene and Morpholine via syringe purge_vial->add_solvents heat_stir Heat to 100 °C with vigorous stirring add_solvents->heat_stir monitor Monitor reaction by TLC/LC-MS (Typically 4-24h) heat_stir->monitor cool_quench Cool to RT, quench with water monitor->cool_quench extract Extract with Ethyl Acetate (3x) cool_quench->extract dry_concentrate Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end end purify->end Characterize final product (NMR, MS)

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry oven-dried reaction vial equipped with a magnetic stir bar, add this compound (268 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (11.4 mg, 0.024 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Sealing and Purging: Seal the vial with a rubber septum. Insert a needle connected to a vacuum/argon manifold. Carefully evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots via syringe and analyzing by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, remove the vial from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(2-(3-fluorophenoxy)pyridin-5-yl)morpholine.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive to impurities and procedural variations.[13]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently degassed solvent.3. Impure reagents.1. Use an air-stable precatalyst (e.g., XPhos Pd G3). Ensure all manipulations are under a robust inert atmosphere.2. Degas solvent by sparging with argon for 20-30 min before use.3. Use freshly purchased or purified reagents.
Hydrodehalogenation Formation of 2-(3-fluorophenoxy)pyridine as a major byproduct. Often caused by trace water or a β-hydride elimination pathway.[1]1. Ensure strictly anhydrous conditions.2. Screen different ligands; sometimes a change in ligand sterics/electronics can disfavor this side reaction.
Incomplete Reaction The reaction stalls before full consumption of the starting material.1. Increase catalyst/ligand loading (e.g., to 3-5 mol%).2. Increase reaction temperature or switch to a higher boiling solvent (e.g., t-amyl alcohol).[6]3. Ensure the base has not clumped; vigorous stirring is essential.[6]
Difficulty with Primary Amines Double arylation can be a competitive side reaction.1. Use a ligand designed for primary amines, such as BrettPhos.[9][11]2. Use a slight excess of the amine (1.1-1.2 equiv). Using a large excess can sometimes promote side reactions.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

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  • Nagy, V. M., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

5-Bromo-2-(3-fluorophenoxy)pyridine is a key heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. Its structure is strategically functionalized with a bromine atom at the 5-position, which serves as a versatile handle for introducing molecular diversity, and a 3-fluorophenoxy group at the 2-position. The electron-deficient nature of the pyridine ring, further influenced by its substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are prevalent in a vast number of biologically active compounds and pharmaceutical agents.[1][2]

This guide provides an in-depth exploration of the reactivity of this compound in SNAr reactions, offering detailed mechanistic insights and practical, field-proven protocols for its application in synthesizing diverse chemical libraries.

Mechanistic Rationale: Understanding Reactivity

Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of heterocyclic chemistry. The inherent electron-deficient character of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This reactivity is most pronounced at the C2 and C4 positions, as the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively stabilized through resonance involving the nitrogen atom.[3][4]

In the case of this compound, the bromine atom at the 5-position is the target for substitution. While substitution at the C3 or C5 position is generally less favorable than at C2 or C4, the reaction can be driven to completion under appropriate conditions. Two primary mechanistic pathways are typically employed for the nucleophilic substitution of bromo-pyridines:

  • Classical SNAr (Addition-Elimination): This pathway involves the direct attack of a nucleophile on the carbon bearing the bromine atom, forming a resonance-stabilized Meisenheimer intermediate. The aromaticity is then restored by the departure of the bromide leaving group. This reaction is favored when the pyridine ring is sufficiently activated by electron-withdrawing groups and with strong nucleophiles.[4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become an indispensable tool for the formation of C-N bonds and is particularly useful when the heteroaryl halide is not sufficiently activated for classical SNAr.[5][6] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination of the final product.[5]

The choice between these two methodologies depends on the nature of the nucleophile and the desired reaction conditions.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of bromopyridine derivatives with various nucleophiles, providing a strong predictive framework for reactions with this compound.

Nucleophile ClassReaction TypeTypical Catalyst/LigandTypical BaseTypical SolventTemperature (°C)Reference
Primary/Secondary AminesBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene100[4]
Primary/Secondary AminesBuchwald-HartwigPd(OAc)₂ / RuPhosK₃PO₄Dioxane100-120[7]
Thiols (Thiolates)Classical SNAr-K₂CO₃, NaHAcetonitrile, DMFRoom Temp - 80[8]
Alcohols (Alkoxides)Classical SNAr-NaH, KOtBuTHF, DMFRoom Temp - 100[9]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and nucleophiles. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Buchwald-Hartwig Amination with a Primary Amine

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a primary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by the primary amine.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 2-(3-fluorophenoxy)pyridin-5-amine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Amine, NaOtBu B Add Catalyst System: Pd2(dba)3, XPhos A->B In Schlenk tube C Add Anhydrous Toluene B->C Under Argon D Heat to 100 °C C->D E Monitor by TLC/LC-MS D->E Stir vigorously F Cool to RT E->F G Dilute & Filter F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J Product Product J->Product Purified Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Nucleophilic Aromatic Substitution with a Thiol

This protocol outlines a general procedure for the reaction of this compound with a thiol nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the thiol, and potassium carbonate.

  • Add anhydrous DMF and place the flask under an argon atmosphere.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(alkylthio)- or 5-(arylthio)-2-(3-fluorophenoxy)pyridine.

Protocol 3: Nucleophilic Aromatic Substitution with an Alkoxide

This protocol provides a general method for the substitution reaction with an alcohol, which is first converted to the more nucleophilic alkoxide.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.5 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.4 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride in portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Add a solution of this compound in anhydrous THF to the alkoxide solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to afford the desired 5-alkoxy-2-(3-fluorophenoxy)pyridine.

G cluster_substrate Substrate cluster_pathways Reaction Pathways cluster_nucleophiles Nucleophiles cluster_products Product Classes S This compound P1 Buchwald-Hartwig Amination S->P1 P2 Classical SNAr S->P2 N1 Amines (R₂NH) P1->N1 Pd-catalyzed N2 Thiols (RSH) P2->N2 Base-mediated N3 Alcohols (ROH) P2->N3 Base-mediated Prod1 5-Amino Pyridines N1->Prod1 Prod2 5-Thioether Pyridines N2->Prod2 Prod3 5-Alkoxy Pyridines N3->Prod3

Caption: Synthetic pathways from the title compound.

Trustworthiness and Self-Validation

The protocols described are based on well-established and extensively documented chemical transformations.[4][5][7] The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired product. The identity and purity of the final compounds must be confirmed by standard characterization methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the outcome of the reaction.

Conclusion

This compound is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. By leveraging both classical SNAr and modern palladium-catalyzed cross-coupling methodologies, researchers can efficiently access a wide range of substituted pyridine derivatives. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and related fields to fully exploit the synthetic potential of this important building block.

References

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (URL: [Link])

  • CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google P
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  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL: )
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The Strategic Application of 5-Bromo-2-(3-fluorophenoxy)pyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities in Kinase Inhibitor Scaffolding

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, primarily due to their central role in regulating cellular signaling pathways.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of modern therapeutic research.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of many FDA-approved drugs due to its ability to form key interactions within the ATP-binding site of kinases.[2]

This application note presents a detailed technical guide on the utility of 5-Bromo-2-(3-fluorophenoxy)pyridine (CAS 936343-48-5) as a versatile building block for the synthesis of next-generation kinase inhibitors. The unique structural features of this compound—a synthetically versatile bromine atom, a kinase-hinge-binding pyridine core, and a fluorophenoxy moiety that can probe additional binding pockets and enhance metabolic stability—offer a compelling platform for scaffold diversification and the development of novel therapeutic agents.

The bromine atom at the 5-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of a wide array of aryl and heteroaryl substituents, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a specific kinase target.[3]

This guide will provide a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction to illustrate the synthetic utility of this compound. We will also discuss the rationale behind the experimental design and the potential for the resulting compounds to target key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.

Core Attributes of this compound

The value of this building block lies in the strategic combination of its structural components:

  • Pyridine Core: Serves as a well-established "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding pocket of the target enzyme.

  • Bromine Atom: Provides a reactive handle for facile carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical functionalities.[3]

  • 3-Fluorophenoxy Moiety: The fluorine substitution can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of metabolism, and increase lipophilicity, which can favorably impact cell permeability.

Hypothetical Application: Synthesis of a VEGFR-2 Inhibitor Scaffold

To illustrate the utility of this compound, we present a hypothetical synthesis of a novel inhibitor targeting VEGFR-2, a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[1] The general structure of the target molecule involves coupling an indole moiety to the pyridine core via a Suzuki-Miyaura reaction.

Data Presentation: Representative Inhibitor Properties

The following table summarizes the hypothetical properties of a final compound, "Pyrindole-237" , synthesized from this compound. These values are for illustrative purposes to represent a typical outcome of a successful synthesis and biological evaluation campaign.

PropertyValueMethod/Assay
Molecular Weight 415.28 g/mol Calculated
Purity >98%HPLC
IC₅₀ (VEGFR-2) 45 nMIn vitro kinase assay
Cell Viability (HUVEC) 0.8 µMMTT Assay
Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of a kinase inhibitor using the target building block.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation A This compound (Starting Material) C Suzuki-Miyaura Coupling A->C B Indole-5-boronic acid B->C D Crude Product Mixture C->D E Column Chromatography D->E F Pure 'Pyrindole-237' E->F G Structure Verification (NMR, LC-MS) F->G H In Vitro Kinase Assay (VEGFR-2) F->H I Cell-Based Assays (e.g., HUVEC proliferation) F->I G->H J IC50 & SAR Data H->J I->J

Caption: Synthetic and evaluative workflow for a novel kinase inhibitor.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable boronic acid.

Materials and Reagents
  • This compound (1.0 eq)

  • Indole-5-boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), indole-5-boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the palladium catalyst, which would otherwise lead to catalyst deactivation and poor reaction yield.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The use of a mixed solvent system is common for Suzuki couplings, where the organic solvent solubilizes the reactants and the water is necessary to dissolve the inorganic base.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours under the inert atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with a brine solution. The aqueous washes remove the inorganic salts and the brine helps to break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure final product, "Pyrindole-237".

Targeted Signaling Pathway: VEGFR-2

The hypothetical inhibitor "Pyrindole-237" is designed to target the VEGFR-2 signaling pathway. In many cancers, tumor cells secrete Vascular Endothelial Growth Factor (VEGF), which binds to VEGFR-2 on endothelial cells, initiating a signaling cascade that leads to angiogenesis. By inhibiting VEGFR-2, the formation of new blood vessels that supply the tumor with nutrients and oxygen is blocked, thereby impeding tumor growth.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor Pyrindole-237 (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates EndothelialCell Endothelial Cell Proliferation, Migration, & Survival (Angiogenesis) PLCg->EndothelialCell Promotes Akt Akt PI3K->Akt Akt->EndothelialCell Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a hypothetical inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and rationale outlined in this document provide a general framework for its application in drug discovery. The strategic placement of its functional groups allows for the systematic exploration of structure-activity relationships, paving the way for the development of optimized therapeutic agents targeting a range of kinases implicated in human diseases.

References

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  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

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  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

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  • PubChem. (n.d.). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Patent US-11850241-B1. Retrieved from [Link]

  • ACS Publications. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

  • ACS Publications. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]

  • PubMed. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. Retrieved from [Link]

  • ACS Publications. (2020). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. Retrieved from [Link]

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The Strategic Role of 5-Bromo-2-(3-fluorophenoxy)pyridine in the Synthesis of Advanced OLED Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Importance of Building Blocks in OLED Emitters and Hosts

The performance of Organic Light-Emitting Diodes (OLEDs) is fundamentally dictated by the molecular architecture of the organic materials employed within the device stack. The design of novel emitters, hosts, and charge-transport materials with tailored photophysical and electrochemical properties is a cornerstone of advancing OLED technology. In this context, halogenated heterocyclic compounds serve as critical building blocks, offering versatile reactive sites for the construction of complex, high-performance molecules.

5-Bromo-2-(3-fluorophenoxy)pyridine is a prime example of such a strategic building block. While direct, widespread reports of its use are emerging, its structure embodies key features that are highly desirable for the synthesis of next-generation OLED materials, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters and phosphorescent host materials. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of functional groups, including electron-donating or -accepting moieties, to precisely tune the electronic properties of the final molecule.

The 2-(3-fluorophenoxy)pyridine core itself imparts several advantageous characteristics:

  • Electron-Withdrawing Nature: The pyridine ring is inherently electron-deficient, which can be beneficial for creating materials with good electron-transporting capabilities or for constructing donor-acceptor type molecules essential for TADF.

  • Fluorine Substitution: The fluorine atom on the phenoxy group can enhance the thermal stability and volatility of the material, which is crucial for vacuum deposition processes used in OLED fabrication. Furthermore, fluorine substitution can modulate the HOMO/LUMO energy levels, influencing the emission color and charge injection barriers.

  • Steric Hindrance: The phenoxy group can introduce steric bulk, which can disrupt intermolecular packing in the solid state. This is often a key strategy to suppress aggregation-caused quenching of luminescence and to promote amorphous film formation, leading to more stable and efficient devices.

This guide will provide a detailed overview of the potential applications of this compound in OLED material development, supported by a representative synthetic protocol and device fabrication workflow. While the specific examples provided may utilize structurally similar precursors due to the proprietary or nascent nature of research on this exact compound, the principles and methodologies are directly applicable.

PART 1: The Causality Behind Experimental Design: Why Use a this compound Moiety?

The selection of a starting material in organic electronics is a deliberate process driven by the desired properties of the final compound. The this compound scaffold is a strategic choice for several reasons, which are illustrated in the logical workflow below.

G cluster_0 Material Properties & Rationale cluster_1 Synthetic Strategy & Application Start This compound Bromo 5-Bromo Position: Reactive handle for cross-coupling (Suzuki, Buchwald-Hartwig, etc.) Start->Bromo Enables functionalization Phenoxy 2-(3-fluorophenoxy) Group: - Steric hindrance to reduce aggregation - Enhanced thermal stability - Modulation of electronic properties Start->Phenoxy Imparts physical properties Pyridine Pyridine Core: - Electron-deficient character - Building block for n-type or bipolar materials Start->Pyridine Defines electronic character Coupling Palladium-Catalyzed Cross-Coupling Bromo->Coupling Leads to Fluoro 3-Fluoro Substituent: - Increased electron affinity - Improved volatility for sublimation - Fine-tuning of HOMO/LUMO levels Phenoxy->Fluoro Refines properties Phenoxy->Coupling Leads to Pyridine->Coupling Leads to Target Target OLED Material (e.g., TADF Emitter, Phosphorescent Host) Coupling->Target Yields Device OLED Device Integration Target->Device Leads to application in G cluster_0 Suzuki-Miyaura Coupling Reactant1 This compound Product Target TADF Emitter Reactant1->Product + Reactant2 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole Reactant2->Product + Catalyst Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O Catalyst->Product Catalysis

Caption: Reaction scheme for the synthesis of a TADF emitter.

Materials and Reagents:

ReagentCAS NumberMolecular WeightAmount (mmol)
This compound936343-48-5268.091.0
9-Phenyl-9H-carbazole-3-boronic acid pinacol ester1045937-29-9370.241.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.0
Toluene (anhydrous)108-88-3-20 mL
Deionized Water7732-18-5-5 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 mmol, 268 mg), 9-phenyl-9H-carbazole-3-boronic acid pinacol ester (1.1 mmol, 407 mg), and potassium carbonate (3.0 mmol, 415 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (20 mL) and deionized water (5 mL) to the flask via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the reaction mixture under a positive flow of nitrogen.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 15 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: OLED Device Fabrication and Characterization

This protocol outlines the fabrication of a multilayer OLED device using the synthesized TADF emitter.

Device Architecture:

ITO / TAPC (40 nm) / mCP (10 nm) / Emitter:mCP (10 wt%, 20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

G cluster_0 OLED Device Stack Al Aluminum (Cathode) LiF LiF (Electron Injection Layer) Al->LiF TPBi TPBi (Electron Transport Layer) LiF->TPBi EML Emitter:mCP (Emissive Layer) TPBi->EML mCP mCP (Hole Blocking Layer) EML->mCP TAPC TAPC (Hole Transport Layer) mCP->TAPC ITO ITO (Anode) TAPC->ITO

Caption: A representative multilayer OLED device architecture.

Step-by-Step Procedure:

  • Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes immediately before deposition.

  • Organic Layer Deposition: The organic layers are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm thick layer of TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane) as the hole transport layer.

    • Deposit a 10 nm thick layer of mCP (1,3-Bis(N-carbazolyl)benzene) as a hole-blocking layer.

    • Co-evaporate the synthesized TADF emitter and mCP from two separate sources at a weight ratio of 10:90 to form a 20 nm thick emissive layer.

    • Deposit a 30 nm thick layer of TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) as the electron transport layer.

  • Cathode Deposition: Sequentially deposit a 1 nm thick layer of lithium fluoride (LiF) as the electron injection layer, followed by a 100 nm thick layer of aluminum (Al) as the cathode without breaking the vacuum.

  • Encapsulation: The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a programmable sourcemeter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer.

PART 3: Expected Data and Performance

The successful synthesis and device integration of a material derived from this compound would be expected to yield the following types of data.

Table 1: Photophysical and Electrochemical Properties of the Representative Emitter

PropertyValue (Typical Range)Method of Measurement
Absorption (λ_abs) in Toluene300-380 nmUV-Vis Spectroscopy
Photoluminescence (λ_PL) in Toluene450-550 nmFluorescence Spectroscopy
Photoluminescence Quantum Yield (Φ_PL)> 70%Integrating Sphere
HOMO Level-5.4 to -5.8 eVCyclic Voltammetry (CV) or Photoelectron Spectroscopy
LUMO Level-2.5 to -2.9 eVCV or Inverse Photoelectron Spectroscopy
Triplet Energy (E_T)2.5 - 2.8 eVPhosphorescence spectrum at 77 K
Singlet-Triplet Splitting (ΔE_ST)< 0.2 eVCalculated from fluorescence and phosphorescence spectra

Table 2: Electroluminescent Performance of the OLED Device

ParameterValue (Target)
Turn-on Voltage (at 1 cd/m²)< 3.5 V
Maximum External Quantum Efficiency (EQE)> 15%
Maximum Current Efficiency> 30 cd/A
Maximum Power Efficiency> 25 lm/W
CIE Coordinates (x, y)(0.2-0.4, 0.4-0.6) (for blue-green to green)
Electroluminescence Peak (λ_EL)480-530 nm

Conclusion

This compound represents a strategically important building block for the synthesis of advanced OLED materials. Its combination of a reactive bromine handle, a sterically demanding and electronically tunable fluorophenoxy group, and an electron-deficient pyridine core provides a versatile platform for creating novel emitters and hosts. The protocols and data presented herein, based on established principles of organic electronics and synthesis, provide a roadmap for researchers to explore the potential of this and structurally related compounds in the development of next-generation OLED technologies.

References

As this guide is based on established principles and representative examples due to the limited direct literature on the specific title compound, the references provided are authoritative sources on the synthesis and characterization of related OLED materials.

  • Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Title: Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Source: Wiley-VCH.

  • Thermally Activated Delayed Fluorescence (TADF) in OLEDs. Title: Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Source: RSC Advances.

  • OLED Device Fabrication and Characterization. Title: Organic Light-Emitting Diodes (OLEDs): Materials, Devices and Applications. Source: Woodhead Publishing.

  • Role of Pyridine in Host Materials. Title: Pyridine linked fluorene hybrid bipolar host for blue, green, and orange phosphorescent organic light-emitting diodes toward solution processing. Source: Journal of Materials Chemistry C.

  • Synthesis of Heterocycles for OLED Applications. Title: Synthesis of Heterocycles for OLED Applications. Source: IRIS (Institutional Research Information System).

Application Note: A Robust, Validated HPLC-MS Method for the Quantification of 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-(3-fluorophenoxy)pyridine is a halogenated aromatic ether containing a pyridine moiety. Such compounds are of significant interest in pharmaceutical and agrochemical research as key intermediates in the synthesis of novel bioactive molecules. The precise and accurate quantification of this intermediate is critical for ensuring the quality, consistency, and purity of downstream products. This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound in various sample matrices. The method has been developed with considerations for specificity, linearity, accuracy, and precision, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₁H₇BrFNODeduced from Structure
Calculated Monoisotopic Mass 268.9746 uTheoretical Calculation
Calculated Average Mass 269.08 g/mol Theoretical Calculation
Predicted Polarity Moderately PolarBased on functional groups
Predicted Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO)Based on structural analogs[5]
Predicted UV Absorbance ~250-280 nmBased on aromatic pyridine structure

HPLC-MS Method Rationale and Development

The primary objective is to achieve a symmetric peak shape, adequate retention, and high sensitivity for this compound.

Chromatographic Separation Strategy

Given the moderately polar nature of the analyte, a reversed-phase HPLC approach is most suitable. A C18 stationary phase is selected for its versatility and proven performance with a wide range of small molecules. To enhance peak shape and manage retention, a gradient elution with an acidified mobile phase is employed. The addition of a small amount of formic acid to the mobile phase serves to protonate the nitrogen on the pyridine ring, which can help to minimize tailing effects caused by interactions with residual silanols on the silica support.

For halogenated aromatic compounds, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) columns could also be considered to exploit pi-pi interactions for improved selectivity against structurally similar impurities.[5]

Mass Spectrometric Detection

Electrospray Ionization (ESI) in positive ion mode is chosen as the ionization technique, as the pyridine nitrogen is readily protonated. A single quadrupole mass spectrometer provides sufficient selectivity and sensitivity for routine quantification.[6] For enhanced specificity, particularly in complex matrices, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be the preferred choice.[6]

The presence of bromine in the molecule, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. This provides an additional layer of confirmation for the analyte's identity.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II or equivalent)

  • Single quadrupole or triple quadrupole mass spectrometer with an ESI source (e.g., Agilent 6120 or equivalent)

Chromatographic Conditions

Table 2: HPLC Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Elution Time (min)% Mobile Phase B
040
1090
1290
12.140
1540
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLAdjustable based on concentration and sensitivity.
UV Detection 260 nmA good starting point for aromatic pyridine derivatives.
Mass Spectrometry Conditions

Table 3: Mass Spectrometer Parameters

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Nebulizer Pressure 40 psi
Scan Range (Scan Mode) m/z 100-400
Selected Ion (SIM Mode) m/z 270.0 & 272.0
Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Method Validation Protocol

The developed method should be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1]

Table 4: Method Validation Parameters

ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (diluent), a standard solution, and a spiked sample matrix.No interfering peaks at the retention time of the analyte in the blank.
Linearity Analyze a minimum of five concentrations across the desired range (e.g., 1-1000 ng/mL).Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze samples spiked with known concentrations of the analyte at three levels (low, medium, high) in triplicate.Recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of a single concentration. Intermediate Precision: Analysis on different days with different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).RSD of results should remain within acceptable limits.

Data Visualization

Analytical Workflow

HPLC-MS Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection A Weigh Reference Standard B Dissolve in Methanol (Stock) A->B C Serial Dilution (Working Standards) B->C D Inject Sample C->D 10 µL Injection E C18 Reversed-Phase Column D->E F Gradient Elution E->F G ESI+ Ionization F->G Eluent Transfer H Mass Analyzer (Quadrupole) G->H I Data Acquisition H->I J J I->J Data Processing K K J->K Quantification Predicted Mass Spectrum Predicted Isotopic Pattern for [M+H]+ xaxis xaxis yaxis yaxis 268 268 269 269 270 270 271 271 272 272 273 273 m/z m/z 0 0 25 25 50 50 75 75 100 100 Relative Abundance (%) Relative Abundance (%) p270 100 p272 97.7 3,0 3,0 3,0->p270 5,0 5,0 5,0->p272 l270 [M+H]+ (⁷⁹Br) l272 [M+H]+ (⁸¹Br)

Caption: Predicted isotopic pattern for the protonated molecule [M+H]⁺.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using HPLC-MS. The method is designed to be robust, sensitive, and selective, making it suitable for a range of applications in pharmaceutical development and quality control. The detailed validation protocol ensures that the method's performance is well-documented and reliable. This guide serves as a valuable resource for scientists requiring a high-quality analytical method for this and structurally related compounds.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • IOSR Journal. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. [Link]

  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

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Application Notes and Protocols for the Derivatization of 5-Bromo-2-(3-fluorophenoxy)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Bromo-2-(3-fluorophenoxy)pyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic deployment of halogenated heterocyclic scaffolds is a cornerstone of efficient drug discovery. Among these, this compound has emerged as a particularly valuable building block. Its inherent structural features offer a powerful platform for the generation of diverse and potent therapeutic candidates. The pyridine core is a common motif in a multitude of pharmaceuticals, prized for its ability to engage in critical hydrogen bonding interactions with biological targets and its favorable pharmacokinetic properties.[1] The strategic placement of a bromine atom at the 5-position provides a versatile handle for a variety of robust and well-established cross-coupling reactions, allowing for the systematic exploration of chemical space. Furthermore, the 3-fluorophenoxy moiety at the 2-position introduces a fluorine atom, a bioisostere often employed to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[2]

This scaffold is of particular interest in the development of modulators for challenging neurological targets. Derivatives of 2-phenoxypyridine have shown significant promise as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) and as inhibitors of Fatty Acid Amide Hydrolase (FAAH).[3][4][5] Dysregulation of mGluR5 is implicated in a range of central nervous system (CNS) disorders, including anxiety, depression, and chronic pain, making its modulation a key therapeutic strategy.[3][4] Similarly, FAAH inhibitors, by augmenting endogenous cannabinoid signaling, offer a promising avenue for the treatment of pain and inflammatory conditions.[2][6]

This technical guide provides in-depth application notes and detailed, field-proven protocols for the derivatization of this compound. We will focus on three cornerstone reactions in the medicinal chemist's toolkit: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and a strategic lithiation-borylation sequence for further functionalization. Each protocol is designed as a self-validating system, grounded in mechanistic understanding to empower researchers to not only execute these transformations but also to troubleshoot and adapt them for their specific discovery programs.

I. Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, and it stands as one of the most powerful and versatile methods for the construction of C-C bonds.[7] For the this compound scaffold, this reaction is the premier choice for introducing a wide array of aryl, heteroaryl, and even alkyl groups at the 5-position, enabling extensive Structure-Activity Relationship (SAR) studies.

Mechanistic Rationale for Protocol Design

The catalytic cycle of the Suzuki-Miyaura reaction dictates the critical parameters of the protocol.[8] It involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + [R-B(OR)₂(OH)]⁻ PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R Base Base (e.g., K₂CO₃) Boronate R-B(OR)₂ Base->Boronate Boronate->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of our substrate. The reactivity order for halogens is I > Br > Cl, making the C-Br bond at the 5-position of our pyridine highly susceptible to this step.[9][10]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex. The choice of base is therefore critical; inorganic bases like potassium carbonate or phosphate are often effective and well-tolerated.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is crucial here, as it modulates the electron density and steric environment around the palladium, influencing the rate and efficiency of this final step. Bulky, electron-rich ligands often accelerate reductive elimination.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inerting the System: Seal the flask and evacuate and backfill with argon or nitrogen three times. This is a critical step to prevent oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the desired coupled product.

ParameterRecommended ConditionRationale / Field Insight
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. PdCl₂(dppf) is a robust Pd(II) precatalyst that is reduced in situ and is often more air-stable.
Ligand PPh₃ (in Pd(PPh₃)₄), dppfTriphenylphosphine is a standard, effective ligand. For more challenging couplings, more electron-rich and bulky ligands like XPhos or SPhos may improve yields.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a good general-purpose base. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. Cs₂CO₃ is used for particularly challenging or sensitive substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OThe aqueous co-solvent is crucial for dissolving the inorganic base and facilitating the transmetalation step. Dioxane and toluene are common organic phases.
Temperature 85 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

II. Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the palladium-catalyzed formation of C-N bonds.[4][9] This reaction is of paramount importance for derivatizing our scaffold with a diverse range of primary and secondary amines, which are key functionalities for modulating the pharmacological properties of drug candidates.

Mechanistic Rationale for Protocol Design

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling but has distinct features that guide our choice of reagents and conditions.[11]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + R₂NH AmidoComplex Ar-Pd(II)-NR₂(L) AmineCoord->AmidoComplex Base Base (e.g., NaOtBu) Amine R₂NH Base->Amine Amine->AmineCoord RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR₂ (Product) RedElim->Product caption Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle
  • Oxidative Addition: Similar to the Suzuki coupling, the active Pd(0) catalyst inserts into the C-Br bond of the this compound.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for this purpose.

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst. The success of this step is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often essential to promote reductive elimination and prevent competing side reactions like β-hydride elimination.[11]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of this compound with a variety of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃ and XPhos to a dry Schlenk tube or sealable vial. Add the this compound, the amine (if solid), and the sodium tert-butoxide.

  • Inerting the System: Seal the vessel and, if not in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent. If the amine is a liquid, add it at this stage via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Field Insight
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a more air-stable Pd(II) precatalyst that is reduced in situ by the phosphine ligand.
Ligand XPhos, RuPhos, BrettPhosThese bulky, electron-rich biarylphosphine ligands are crucial for promoting the reductive elimination of a wide range of amines and are considered state-of-the-art for this transformation.
Base NaOtBu, K₃PO₄, LHMDSNaOtBu is the most common and generally effective strong, non-nucleophilic base. K₃PO₄ can be used for more sensitive substrates. LHMDS is a very strong base that can be effective in challenging cases.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required. Toluene and dioxane are preferred for their higher boiling points, allowing for a wider range of reaction temperatures.
Temperature 80 - 110 °CThe reaction temperature is a critical parameter to optimize, as it influences catalyst activity and stability.

III. Strategic Functionalization via Lithiation-Borylation

While cross-coupling reactions at the 5-position are highly effective, derivatization at other positions on the pyridine ring can be crucial for fine-tuning a molecule's properties. Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization.[12][13] In the case of 2-phenoxypyridines, the phenoxy group can act as a directed metalation group (DMG), facilitating deprotonation at the C3 position.[12] Subsequent trapping of the resulting organolithium species with a boron electrophile (a borylation reaction) installs a boronic ester at the 3-position. This newly installed boronic ester can then be used in a subsequent Suzuki-Miyaura coupling, effectively acting as a linchpin for further diversification.

Mechanistic Rationale for Protocol Design

The lithiation-borylation sequence is a two-step process, with each step having specific requirements.

Lithiation_Borylation Substrate 5-Br-2-phenoxypyridine Lithiation Directed ortho-Lithiation Substrate->Lithiation Intermediate 3-Lithio derivative Lithiation->Intermediate Base LDA or n-BuLi Base->Lithiation Borylation Borylation Intermediate->Borylation Product 3-Boronic Ester Derivative Borylation->Product BorateEster B(OR)₃ BorateEster->Borylation caption Lithiation-Borylation Workflow

Lithiation-Borylation Workflow
  • Directed ortho-Lithiation: The oxygen atom of the phenoxy group coordinates to the lithium atom of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).[13] This coordination brings the base into proximity with the C3 proton, leading to its selective abstraction and the formation of a 3-lithiated pyridine intermediate. This reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium species.

  • Borylation: The highly reactive lithiated intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate. This forms a boronate complex, which upon acidic work-up, yields the corresponding boronic acid or, more commonly, is converted directly to a more stable boronic ester (e.g., a pinacol ester).

Detailed Experimental Protocol: Lithiation-Borylation

This protocol outlines a general procedure for the ortho-borylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1-1.3 equiv)

  • Triisopropyl borate (1.2-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add the this compound and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the LDA solution or n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.

  • Borylation: Add the triisopropyl borate dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Esterification: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. The crude boronic acid can be isolated or, more conveniently, directly converted to the pinacol ester by dissolving the crude material in a suitable solvent (e.g., toluene), adding pinacol, and removing water azeotropically.

  • Purification: Purify the resulting boronic ester by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Field Insight
Base LDA, n-BuLiLDA is a strong, non-nucleophilic base that is highly effective for directed ortho-metalations. n-BuLi is a stronger base but can sometimes lead to nucleophilic addition as a side reaction.
Solvent Anhydrous THF, Diethyl EtherAprotic, anhydrous ethereal solvents are essential to solvate the organolithium intermediate and prevent quenching by protic impurities.
Temperature -78 °CLow temperature is critical for the kinetic control of the deprotonation and to ensure the stability of the highly reactive organolithium intermediate.
Boron Electrophile Triisopropyl borate, B(OMe)₃These are common and effective boron electrophiles for trapping organolithium species.
Work-up Aqueous NH₄Cl quenchA mild acidic quench is used to protonate any remaining organolithium species and to hydrolyze the borate ester intermediate to the boronic acid.

Conclusion

The this compound scaffold represents a highly strategic starting point for the development of novel therapeutics, particularly in the challenging area of CNS disorders. The derivatization strategies outlined in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-borylation—provide a robust and versatile toolkit for medicinal chemists. By understanding the mechanistic underpinnings of these powerful transformations, researchers can effectively and rationally design and synthesize new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols provided herein serve as a validated foundation upon which to build successful drug discovery campaigns, accelerating the journey from a promising scaffold to a potential clinical candidate.

References

  • Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters. Available at: [Link]

  • CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.Google Patents.
  • Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of drug seeking. Neuropsychopharmacology. Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. ACS Chemical Neuroscience. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • WO2015094913A1 - Fluorophenyl pyrazol compounds.Google Patents.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and innovative Research. Available at: [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Available at: [Link]

  • A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(3-fluorophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of a diaryl ether bond between a pyridine and a phenol moiety. The two most common and effective methods for this transformation are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods often depends on the available starting materials, desired reaction conditions, and scalability. This guide will delve into both approaches, providing a framework for optimizing your reaction outcomes.

Primary Synthetic Routes

The synthesis of this compound can be approached via two main pathways, each with its own set of advantages and challenges.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed cross-coupling reaction between an aryl halide and an alcohol or phenol.[1] In this case, 2,5-dibromopyridine would react with 3-fluorophenol in the presence of a copper catalyst and a base. Modern modifications of the Ullmann reaction often employ ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is another powerful method for forming the desired C-O bond. This reaction typically involves an activated aryl halide and a nucleophile. For the synthesis of this compound, this would involve the reaction of 5-bromo-2-halopyridine (where the halogen at the 2-position is a good leaving group, like fluorine or chlorine) with 3-fluorophenol in the presence of a base. The pyridine nitrogen activates the 2-position towards nucleophilic attack.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve the conversion?

Answer: Low or no yield is a common challenge that can stem from several factors related to your reaction setup and reagents. Let's break down the potential causes for both the Ullmann and SNAr pathways.

For Ullmann Condensation:

  • Inactive Catalyst: The copper catalyst is the heart of the Ullmann reaction. If it's old, oxidized, or of low quality, the reaction will not proceed efficiently.

    • Solution: Use freshly purchased, high-purity copper(I) salts (e.g., CuI or CuCl). You can also activate copper powder before use by washing it with a dilute acid to remove the oxide layer.

  • Inappropriate Ligand: Modern Ullmann reactions often require a ligand to solubilize the copper salt and facilitate the catalytic cycle. The absence of a suitable ligand can lead to a sluggish or stalled reaction.

    • Solution: Introduce a ligand to your reaction. Common choices for C-O coupling include 1,10-phenanthroline and its derivatives, or N,N-dimethylglycine. The optimal ligand may need to be screened for your specific substrates.

  • Incorrect Base: The base is crucial for deprotonating the phenol, making it a more potent nucleophile. An inappropriate base can lead to poor reactivity or side reactions.

    • Solution: Use a base that is strong enough to deprotonate the phenol but not so strong that it promotes side reactions. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often good choices. Ensure the base is finely powdered and anhydrous.

  • Presence of Water: Water can poison the catalyst and react with the base, hindering the reaction.

    • Solution: Ensure all your reagents and solvents are anhydrous. Dry your solvents using standard laboratory procedures and consider using freshly dried base.

For Nucleophilic Aromatic Substitution (SNAr):

  • Poor Leaving Group: In SNAr, the nature of the leaving group on the pyridine ring is critical. The typical reactivity order is F > Cl > Br > I. If you are starting with 2,5-dibromopyridine, the bromine at the 2-position is a less effective leaving group than fluorine or chlorine.

    • Solution: If possible, start with 5-bromo-2-fluoropyridine or 5-bromo-2-chloropyridine. The higher reactivity of the fluoro or chloro substituent at the 2-position will significantly favor the substitution reaction.

  • Insufficiently Activated Ring: The pyridine nitrogen activates the ortho (2-) and para (4-) positions to nucleophilic attack. However, the overall electron density of the ring can still impact reactivity.

    • Solution: While you cannot change the inherent properties of the starting material, ensure your reaction conditions are optimized to overcome any activation barriers. This includes the right choice of solvent and temperature.

  • Weak Nucleophile: The nucleophilicity of the phenoxide is key. If the phenol is not fully deprotonated, the reaction will be slow.

    • Solution: Use a strong enough base to fully deprotonate the 3-fluorophenol. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective choices for generating the phenoxide in situ.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) in an SNAr reaction.

    • Solution: Use a polar apathetic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents will help to stabilize the intermediate and accelerate the reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a debrominated side product. What is causing this and how can I prevent it?

A1: The formation of a debrominated pyridine is a common side reaction, particularly in copper-catalyzed Ullmann reactions. This is due to a competing reductive dehalogenation pathway. This can be exacerbated by high temperatures and certain solvents or bases.

  • To minimize debromination:

    • Optimize the temperature: Try running the reaction at a lower temperature for a longer period.

    • Choose your base carefully: In some cases, milder bases like K₂CO₃ may be less prone to causing reductive dehalogenation than stronger bases.

    • Use a ligand: A suitable ligand can promote the desired C-O bond formation, outcompeting the dehalogenation pathway.

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A2: If you are starting with a di-substituted pyridine with two different halogens, for example, 5-bromo-2-chloropyridine, you might see substitution at both positions.

  • To improve regioselectivity:

    • In an SNAr reaction: The fluorine and chlorine atoms are much better leaving groups than bromine in SNAr. Therefore, starting with 5-bromo-2-fluoropyridine or 5-bromo-2-chloropyridine should give you high selectivity for substitution at the 2-position.

    • In an Ullmann reaction: The reactivity order of halogens in palladium-catalyzed couplings (which share mechanistic similarities with some modern Ullmann systems) is typically I > Br > Cl > F.[2] This suggests that the C-Br bond is more reactive than the C-Cl bond. Therefore, starting with 5-bromo-2-chloropyridine in an Ullmann-type reaction should favor reaction at the 5-position, which is not what you want for this synthesis. Careful selection of your starting materials is key. For the synthesis of this compound, 2,5-dibromopyridine is a more logical starting material for an Ullmann reaction, relying on the greater reactivity of the 2-position.

Q3: What is the best way to purify the final product, this compound?

A3: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: This is the most common and effective method for purifying the product. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent way to obtain highly pure material. You will need to screen for a suitable solvent or solvent system. A mixture of a good solvent (in which the product is soluble when hot) and a poor solvent (in which the product is insoluble when cold) is often effective.

  • Acid-Base Extraction: Since the product contains a basic pyridine nitrogen, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move into the aqueous layer as the pyridinium salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. Note: These are general procedures and may require optimization for your specific setup and reagents.

Protocol 1: Ullmann Condensation

This protocol is adapted from general procedures for copper-catalyzed C-O bond formation.[1]

Materials:

  • 2,5-Dibromopyridine

  • 3-Fluorophenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq.), 3-fluorophenol (1.2 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient of 0-20% ethyl acetate in hexanes).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on general procedures for SNAr on halopyridines.

Materials:

  • 5-Bromo-2-fluoropyridine

  • 3-Fluorophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq.) to the DMF.

  • Cool the suspension to 0 °C and add a solution of 3-fluorophenol (1.1 eq.) in DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of 5-bromo-2-fluoropyridine (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table provides a hypothetical comparison of reaction parameters for the two synthetic routes. Actual results may vary and require optimization.

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Pyridine Substrate 2,5-Dibromopyridine5-Bromo-2-fluoropyridine
Phenol Substrate 3-Fluorophenol3-Fluorophenol
Catalyst/Reagent CuI / 1,10-PhenanthrolineNaH
Base K₂CO₃(NaH acts as the base)
Solvent TolueneDMF
Temperature 110-120 °C80-100 °C
Typical Yield Range 60-80%70-90%

Visualizing the Process

Reaction Mechanisms

Ullmann Condensation Mechanism cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Phenoxide_Coordination Ar'O-Cu(I) Cu(I)X->Phenoxide_Coordination + Ar'O- Oxidative_Addition Ar(Ar'O)Cu(III)X Phenoxide_Coordination->Oxidative_Addition + ArX Reductive_Elimination Ar-OAr' Oxidative_Addition->Reductive_Elimination Reductive Elimination Reductive_Elimination->Cu(I)X Product Release Product This compound Reductive_Elimination->Product ArX 2,5-Dibromopyridine ArX->Oxidative_Addition ArOH 3-Fluorophenol ArOH->Phenoxide_Coordination Deprotonation Base Base (e.g., K₂CO₃) Base->ArOH

Caption: Simplified catalytic cycle for the Ullmann condensation.

SNAr Mechanism Start 5-Bromo-2-fluoropyridine + 3-Fluorophenoxide Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Nucleophilic Attack Product This compound Meisenheimer->Product Loss of Leaving Group (F⁻)

Caption: Key steps in the SNAr mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Identify_Method Identify Synthetic Route Start->Identify_Method Ullmann Ullmann Condensation Identify_Method->Ullmann SNAr SNAr Identify_Method->SNAr Check_Catalyst Check Catalyst Activity and Ligand Ullmann->Check_Catalyst Check_Base_Solvent Check Base and Anhydrous Conditions Ullmann->Check_Base_Solvent Check_Leaving_Group Assess Leaving Group (F > Cl > Br) SNAr->Check_Leaving_Group Check_Nucleophile_Activation Ensure Complete Phenoxide Formation SNAr->Check_Nucleophile_Activation Optimize_Conditions Optimize Temperature and Reaction Time Check_Catalyst->Optimize_Conditions Check_Base_Solvent->Optimize_Conditions Check_Leaving_Group->Optimize_Conditions Check_Nucleophile_Activation->Optimize_Conditions

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Cristau, H.-J., et al. (2004). Highly efficient and mild copper-catalyzed N- and C-arylations with aryl bromides and iodides. Chemistry, 10(22), 5607-22. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-6. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Stroup, B. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-42. [Link]

  • Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
  • Google Patents. (2020). Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A.
  • Tummatorn, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1103. [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • Monfared, H. H., & Pour, M. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic chemistry frontiers, 1(8), 945–974. [Link]

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Technical Support Center: Purification of Crude 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-2-(3-fluorophenoxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with purifying this diaryl ether derivative. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Understanding the Chemistry: Synthesis and Impurity Profile

This compound is typically synthesized via a copper-catalyzed cross-coupling reaction, most commonly the Ullmann condensation, between a 2-halopyridine (such as 2,5-dibromopyridine) and 3-fluorophenol.[1][2] This synthetic route, while effective, can lead to a variety of impurities that must be removed to ensure the quality and reliability of the final compound for downstream applications.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: The most common impurities are residual 2,5-dibromopyridine and 3-fluorophenol. Their presence is often due to incomplete reaction.

  • Homocoupling Products: Symmetrical biaryl compounds can form from the homocoupling of the aryl halide starting material.[3][4]

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions, isomeric phenoxypyridine derivatives can be formed.

  • Copper Catalyst Residues: Residual copper salts from the reaction can contaminate the crude product.

  • Solvent Residues: Solvents used in the reaction or workup, such as DMF or toluene, may be present in the crude material.

The purification strategy must be designed to effectively separate the desired product from these structurally similar and dissimilar impurities.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. Is this normal, and how should I proceed?

A1: Yes, it is common for the crude product of an Ullmann condensation to be a dark oil or tar-like substance. This is often due to the presence of residual copper catalyst and polymeric byproducts. The first step is to perform an aqueous workup to remove inorganic salts and highly polar impurities. Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with an aqueous solution of a chelating agent like EDTA to remove copper, followed by a dilute base (e.g., NaHCO₃) to remove unreacted phenol, and finally with brine. After drying and concentrating, you will have a more manageable solid or oil for further purification by chromatography or recrystallization.

Q2: I'm having difficulty separating my product from a closely-eluting impurity during column chromatography. What can I do?

A2: Co-elution is a common challenge, especially with isomeric or homocoupled byproducts. Here are several strategies to improve separation:

  • Optimize the Eluent System: A good starting point for diaryl ethers is a hexane/ethyl acetate gradient.[5] To improve separation, try using a less polar solvent system, such as a gradient of dichloromethane in hexanes, or add a small percentage of a third solvent like diethyl ether to modulate the polarity. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for your product on a TLC plate, which often provides the best separation on a column.

  • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates and can enhance the separation of closely eluting compounds.

  • Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switching to a shallow gradient of the more polar solvent can help to resolve closely related compounds.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or a bonded phase like diol or cyano.

Q3: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This typically happens if the solution is supersaturated at a temperature above the melting point of the solute, or if the cooling rate is too fast.

  • Solvent Choice is Key: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. You may need to experiment with different solvent systems. For diaryl ethers, common solvents include ethanol, isopropanol, ethyl acetate, and mixtures of a good solvent (like ethyl acetate or DCM) with a poor solvent (like hexanes or heptane).

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

  • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites. Alternatively, adding a tiny "seed crystal" of the pure product can initiate crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool slowly again.

Q4: After purification, my NMR spectrum shows broad peaks. What could be the issue?

A4: Broad peaks in an NMR spectrum can be caused by several factors:

  • Paramagnetic Impurities: Residual copper from the synthesis is a common culprit. Even trace amounts of paramagnetic metals can cause significant line broadening. Washing the crude product with an EDTA solution during workup should mitigate this. If the problem persists, you can pass a solution of your compound through a small plug of silica gel or celite.

  • Sample Concentration: A solution that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your NMR sample.

  • Chemical Exchange: If your molecule has conformational isomers that are slowly interconverting on the NMR timescale, this can also lead to broad peaks. This is less common for this specific molecule but is a possibility.

Purification Protocols

The following are detailed, step-by-step protocols for the two most common and effective purification techniques for this compound.

Method 1: Flash Column Chromatography

This is the most versatile method for purifying the crude product, especially when dealing with multiple impurities.

Diagram of the Flash Chromatography Workflow:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification prep_tlc 1. TLC Analysis (Optimize Eluent) prep_slurry 2. Prepare Silica Slurry prep_tlc->prep_slurry prep_pack 3. Pack Column prep_slurry->prep_pack prep_sample 4. Prepare Sample (Dry Loading Recommended) prep_pack->prep_sample run_load 5. Load Sample prep_sample->run_load run_elute 6. Elute with Solvent run_load->run_elute run_collect 7. Collect Fractions run_elute->run_collect post_tlc 8. Monitor Fractions by TLC run_collect->post_tlc post_combine 9. Combine Pure Fractions post_tlc->post_combine post_evap 10. Evaporate Solvent post_combine->post_evap

Caption: Workflow for flash column chromatography purification.

Step-by-Step Protocol:

  • TLC Analysis for Eluent Optimization:

    • Dissolve a small amount of the crude material in ethyl acetate or DCM.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.

    • The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3.

Parameter Recommended Starting Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0% to 20% Ethyl Acetate in Hexanes
Target Rf ~0.25
  • Column Packing:

    • Choose an appropriately sized column for the amount of crude material (a silica gel to crude product ratio of 50:1 by weight is a good starting point).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel to this solution (approximately 2-3 times the weight of your crude product).

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to begin the elution at a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent by rotary evaporator to yield the purified this compound.

Method 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found. It is most effective after an initial purification by chromatography has removed the bulk of the impurities.

Diagram of the Recrystallization Troubleshooting Logic:

G start Start with Purified Material dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temp, Then Ice Bath dissolve->cool crystals Crystals Form? cool->crystals filter Filter, Wash, and Dry Crystals crystals->filter Yes no_crystals No Crystals crystals->no_crystals No oil_out Product Oils Out crystals->oil_out Oiled Out troubleshoot_nc Troubleshoot: - Add Seed Crystal - Scratch Flask - Evaporate Some Solvent no_crystals->troubleshoot_nc troubleshoot_oo Troubleshoot: - Use More Solvent - Cool Slower - Change Solvent System oil_out->troubleshoot_oo troubleshoot_nc->dissolve troubleshoot_oo->dissolve

Caption: Troubleshooting decision tree for recrystallization.

Step-by-Step Protocol:

  • Solvent Selection:

    • Test the solubility of your partially purified product in various solvents at room temperature and upon heating.

    • Good single-solvent candidates are ethanol or isopropanol.

    • A good two-solvent system might consist of a "good" solvent in which the compound is soluble (e.g., ethyl acetate) and a "poor" solvent in which it is not (e.g., hexanes).

Solvent System Rationale
Isopropanol Often a good choice for moderately polar compounds.
Ethyl Acetate / Hexanes A versatile two-solvent system allowing for fine-tuning of polarity.
  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (or the "good" solvent of a two-solvent system).

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the "good" solvent to redissolve.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. A combination of techniques is recommended for a comprehensive analysis.

Analytical Technique Information Provided Typical Purity Specification
¹H NMR Spectroscopy Structural confirmation and detection of proton-containing impurities.Conforms to structure
HPLC (UV Detection) Quantitative purity assessment (% area).[6][7]>98%
GC-MS Detection of volatile impurities and confirmation of molecular weight.>98%
Melting Point A sharp melting range indicates high purity.Report range

By following the guidance in this technical support center, you will be well-equipped to purify this compound to a high degree of purity, ensuring the success of your subsequent research and development activities.

References

  • [Link to a general organic chemistry textbook or a review on the Ullmann condens
  • [Link to a relevant patent or publication describing the synthesis of a similar compound]
  • Sathee, J. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.
  • Synthesis method for 5-bromo-2-fluoropyrimidine. (2015).
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (2019).
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (2020).
  • Belal, F., Sharaf El-Din, M. K., El-Enany, N., & Saad, S. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis, 15(3).
  • EP 2 368 550 B1. (2011).
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2003).
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
  • A kind of preparation method of 2 nitro 5 bromopyridines. (2016).
  • Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. (2024). Journal of Chemical Health Risks, 14(2), 1124-1131.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. (2003).
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Ullmann Reaction: A Novel Insight into the Mechanism and Applications. Chemical Reviews, 100(8), 3009–3066.
  • Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. (2010).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Fluorophenyl pyrazol compounds. (2015).
  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. (2013).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 7(11).
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024).
  • BenchChem. (n.d.).
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017).
  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (2021). Reddit.
  • Electronic Supplementary Material (ESI) for Chemical Communications. (2013). The Royal Society of Chemistry.

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Reactions for 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-(3-fluorophenoxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these reactions and achieve optimal results.

The content is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed reactions with this compound challenging?

A1: The primary challenge arises from the electronic nature of the pyridine ring. Pyridines are electron-deficient heterocycles, and the nitrogen atom's lone pair can coordinate to the palladium center. This coordination can act as a competitive inhibitor, sequestering the active catalyst and leading to deactivation or reduced catalytic activity.[1][2] Therefore, careful selection of ligands, bases, and reaction conditions is crucial to mitigate this effect and promote the desired cross-coupling.

Q2: What are the most critical parameters to consider when optimizing a C-N cross-coupling (Buchwald-Hartwig) reaction with this substrate?

A2: The three most critical parameters are the ligand , the base , and the solvent .

  • Ligand: The choice of phosphine ligand is paramount. Sterically bulky and electron-rich ligands are often necessary to promote the reductive elimination step and prevent catalyst inhibition by the pyridine nitrogen.[2]

  • Base: The base's strength and solubility are key. It must be strong enough to deprotonate the coupling partner (e.g., an amine) but not so strong as to cause substrate or product degradation. The choice of base can also influence the reaction rate and catalyst stability.[3]

  • Solvent: The solvent must be anhydrous and capable of solubilizing the reaction components. Aprotic polar solvents are often used, but the optimal choice can vary depending on the specific ligand and base combination.[4][5]

Q3: Which palladium precursor should I start with?

A3: For initial screening, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common and effective choices. Pd(OAc)₂ is a Pd(II) source and requires in-situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or other components in the reaction mixture.[6] Pre-formed palladium-ligand complexes, known as precatalysts (e.g., RuPhos- or BrettPhos-precatalysts), can also be highly effective as they offer greater air stability and ensure the correct palladium-to-ligand ratio from the start.[7]

Q4: My reaction is sensitive to air and moisture. What are the best practices to avoid these issues?

A4: Palladium-catalyzed cross-coupling reactions are indeed sensitive to oxygen and moisture, which can deactivate the catalyst.[8]

  • Inert Atmosphere: Always conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Degassing: Thoroughly degas your solvent(s) before use. This can be done by bubbling an inert gas through the solvent for 30-60 minutes or by using a freeze-pump-thaw technique for more rigorous applications.

  • Dry Reagents and Glassware: Ensure all reagents are anhydrous and that your glassware is oven-dried or flame-dried before use.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during the palladium-catalyzed cross-coupling of this compound.

Problem 1: Low or No Product Formation

This is the most common issue. The key is to systematically evaluate each component of the reaction.

Potential Causes & Diagnostic Solutions
  • Inactive Catalyst System:

    • Cause: The palladium catalyst may be old, oxidized, or poisoned. The chosen ligand may not be suitable for this specific substrate.

    • Solution:

      • Use a Fresh Palladium Source: Start with a fresh bottle of the palladium precursor or use a reliable pre-catalyst.[8]

      • Screen a Panel of Ligands: The interaction between the ligand and the palladium center is critical. For electron-deficient substrates like substituted pyridines, sterically hindered biarylphosphine ligands are often successful.[2][7] A systematic screening is highly recommended.

Ligand Class Examples Rationale for Use with Pyridine Substrates
Buchwald Ligands XPhos, SPhos, RuPhos, BrettPhosSterically demanding, promoting reductive elimination and preventing catalyst dimerization/deactivation.[7]
Josiphos Ligands CyPFtBuCan be effective, but may require stronger bases.[9]
BippyPhos Ligands tBuBippyPhos, AdBippyPhosShown to be effective in C-N couplings with low catalyst loadings.[9]
  • Suboptimal Base or Solvent:

    • Cause: The base may be too weak to deprotonate the nucleophile effectively, or it may have poor solubility in the chosen solvent. The solvent itself may not be optimal for the specific catalytic system.[3][10]

    • Solution:

      • Screen Bases: Test a variety of bases with different strengths and counterions. For C-N couplings, common choices include NaOtBu, KOtBu, LiHMDS, and Cs₂CO₃.[3][11] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or K₂CO₃ can be tried, although this may require higher temperatures or longer reaction times.[11]

      • Screen Solvents: The polarity of the solvent can influence the active catalytic species.[12] Screen common anhydrous solvents such as toluene, dioxane, THF, and DMF.[2][5]

  • Oxygen or Moisture Contamination:

    • Cause: The active Pd(0) catalyst is readily oxidized in the presence of air, and moisture can interfere with the base and other reagents.[8]

    • Solution:

      • Improve Inert Technique: Ensure your Schlenk line or glovebox technique is robust.

      • Degas Solvents Thoroughly: As mentioned in the FAQs, proper degassing is critical.

Troubleshooting Workflow: No Product Formation

G start Start: No Product Observed cat_check Is the Pd source fresh? Are you using an appropriate ligand? start->cat_check base_solvent_check Is the base strong/soluble enough? Is the solvent appropriate and anhydrous? cat_check->base_solvent_check Yes screen_ligands Action: Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos). cat_check->screen_ligands No inert_check Is the reaction under a strict inert atmosphere? base_solvent_check->inert_check Yes screen_base_solvent Action: Screen bases (NaOtBu, Cs2CO3, K3PO4) and solvents (Toluene, Dioxane). base_solvent_check->screen_base_solvent No temp_check Is the reaction temperature optimal? inert_check->temp_check Yes improve_inert Action: Degas solvent thoroughly. Use glovebox or improve Schlenk technique. inert_check->improve_inert No optimize_temp Action: Screen a range of temperatures (e.g., 80°C, 100°C, 120°C). temp_check->optimize_temp No success Problem Solved temp_check->success Yes screen_ligands->base_solvent_check screen_base_solvent->inert_check improve_inert->temp_check optimize_temp->success

Caption: Troubleshooting decision tree for zero product yield.

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition.

Potential Causes & Diagnostic Solutions
  • Ligand Dissociation or Degradation:

    • Cause: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to the aggregation of unprotected Pd(0) species into palladium black. The ligand itself might also be degrading.

    • Solution:

      • Increase Ligand-to-Palladium Ratio: Try increasing the ratio slightly (e.g., from 1:1.1 to 1:1.5 Pd:Ligand) to ensure the palladium center remains coordinated.

      • Use a More Robost Ligand: Some ligands, particularly bulky biarylphosphine ligands, are designed to be more thermally stable and resistant to dissociation.

      • Lower the Reaction Temperature: If possible, determine the lowest effective temperature for the reaction to minimize thermal degradation pathways.[8]

  • Incorrect Pd:Ligand Ratio for Pd(II) Precursors:

    • Cause: When using Pd(OAc)₂, the phosphine ligand also acts as a reducing agent. If the ratio is incorrect, incomplete reduction or side reactions can lead to decomposition.

    • Solution: Ensure an appropriate ratio is used. For many biarylphosphine ligands with Pd(OAc)₂, a 1:1 to 1:2 ratio is common, but this should be optimized.

Problem 3: Formation of Side Products

The presence of unexpected products can complicate purification and reduce the yield of the desired product.

Potential Causes & Diagnostic Solutions
  • Hydrodehalogenation (Bromo group replaced by H):

    • Cause: This side reaction can occur, particularly if there are sources of hydride in the reaction (e.g., from the amine or solvent). It can be promoted by certain catalyst-base combinations. β-hydride elimination from a Pd(II)-amido intermediate is a known pathway that can lead to hydrodehalogenated arenes.[13]

    • Solution:

      • Change the Base: Switch to a different base. For example, if you are using NaOtBu, try Cs₂CO₃ or K₃PO₄.

      • Modify the Ligand: The steric and electronic properties of the ligand can influence the rate of reductive elimination versus side reactions. Screening ligands is a valid strategy.

  • Homocoupling of the Amine or Aryl Halide:

    • Cause: This is often promoted by the presence of oxygen, which can facilitate oxidative pathways leading to homocoupling.[8]

    • Solution:

      • Rigorous Exclusion of Oxygen: As detailed previously, ensure the reaction is performed under strictly anaerobic conditions.

      • Optimize Catalyst Loading: Sometimes, excessively high catalyst loading can promote side reactions. Try reducing the catalyst loading once viable conditions are found.[14]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a representative starting protocol. Optimization will be required.

  • Preparation:

    • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

    • The tube is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Reagent Addition:

    • Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents) to the Schlenk tube under a positive flow of argon.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC, LC-MS, or GC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

The Catalytic Cycle: A Visual Guide

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding these steps is key to troubleshooting.[6][15]

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Ligand Exchange Amido Pd(II)-Amido Complex AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product Coupled Product (Ar-NR₂) ArX This compound (Ar-X) Amine Amine (R₂NH) + Base

Sources

challenges in scaling up 5-Bromo-2-(3-fluorophenoxy)pyridine production

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the challenges of scaling up the production of 5-Bromo-2-(3-fluorophenoxy)pyridine, designed for researchers, scientists, and drug development professionals.

Technical Support Center: this compound Scale-Up

Welcome to the technical support guide for the synthesis and scale-up of this compound. This molecule is a key intermediate in pharmaceutical development, and its efficient, scalable production is critical. The synthesis, typically a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution (SNAr), presents unique challenges when moving from the bench to pilot plant or manufacturing scale.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues and provide robust, validated solutions to ensure the integrity and efficiency of your process.

Part 1: Reaction Fundamentals & Optimization (FAQ)

This section addresses common questions regarding the fundamental variables of the diaryl ether synthesis.

Q1: What is the most common synthetic route for this compound and what is the underlying mechanism?

The most prevalent method is a copper-catalyzed C-O cross-coupling reaction, often referred to as an Ullmann-type reaction.[2] This involves the reaction of a 5-bromo-2-halopyridine (typically 5-bromo-2-chloropyridine) with 3-fluorophenol in the presence of a copper catalyst and a base.

The reaction proceeds via a catalytic cycle. While the precise mechanism has been the subject of extensive study, a generally accepted pathway involves the formation of an organocopper intermediate which then reacts with the phenoxide.[3] The electron-withdrawing nature of the pyridine nitrogen activates the 2-position, making it susceptible to nucleophilic attack and facilitating the substitution of the halogen.[4]

Ullmann_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Intermediate1 Cu(I)-Phenoxide Complex CuI->Intermediate1 Forms complex with phenoxide ArylHalide 5-Bromo-2-Cl-Pyridine (Ar-X) Phenol 3-Fluorophenol (Ar'-OH) Phenol->Intermediate1 + Cu(I) Base Base (e.g., K₂CO₃) Base->Phenol - H⁺ Intermediate2 Cu(III) Intermediate (Oxidative Addition) Intermediate1->Intermediate2 + Ar-X Product Product (Ar-O-Ar') Intermediate2->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: Generalized Ullmann-type catalytic cycle for diaryl ether synthesis.

Q2: How do I select the optimal catalyst, base, and solvent for this reaction?

The choice of reagents is critical for success, especially during scale-up. There is no single "best" combination, as the optimal conditions depend on factors like substrate purity, equipment, and cost targets.

ComponentOptionsRationale & Key Considerations
Catalyst CuI, Cu₂O, CuO nanoparticles, Cu(acac)₂CuI and Cu₂O are the most common and cost-effective choices.[5] Nanoparticle catalysts can offer higher activity but may be more expensive and pose handling challenges at scale.
Ligand Optional but Recommended: N,N-dimethylglycine, 1,10-phenanthroline, L-proline, various diamines.Ligands accelerate the reaction, allowing for lower temperatures (e.g., 90-130°C instead of >200°C) and lower catalyst loading.[5][6] This is crucial for scale-up to improve energy efficiency and minimize thermal degradation byproducts.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is often more effective, leading to higher yields in shorter times, but is significantly more expensive.[7] The choice is often a trade-off between cost and process efficiency. The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions.
Solvent DMF, DMSO, NMP, TolueneHigh-boiling, polar aprotic solvents are preferred as they can dissolve the ionic intermediates and tolerate the required reaction temperatures.[1] NMP and DMSO are often very effective.[6] However, their high boiling points can complicate product isolation and solvent removal. Residual solvent analysis is a critical quality control step for pharmaceutical intermediates.
Q3: What role does the leaving group on the pyridine ring play (e.g., Cl vs. Br)?

In many nucleophilic aromatic substitution reactions, fluoride is the best leaving group, followed by chloride and bromide (F > Cl > Br).[8] However, in copper-catalyzed Ullmann reactions, the mechanism is more complex than a simple Sngcontent-ng-c1376895314="" class="ng-star-inserted">NAr, and this trend is not always observed.[3] Aryl bromides and iodides are generally more reactive than aryl chlorides in Ullmann couplings.[5] For this specific synthesis, starting with 5-bromo-2-chloropyridine is common. The chlorine at the 2-position is more activated towards substitution than the bromine at the 5-position. Using 5,2-dibromopyridine is also a viable option.

Part 2: Troubleshooting Guide for Scale-Up

This section addresses specific problems that arise during process development and scale-up, presented in a direct question-and-answer format.

Q4: My reaction yield is consistently low (<70%) upon scaling up. What are the most likely causes?

Low yield is a common scale-up challenge. The root cause is often related to mass and heat transfer limitations that are not apparent at the lab scale.

Low_Yield_Troubleshooting Start Low Yield at Scale Check1 Inadequate Mixing? Start->Check1 Check2 Poor Heat Transfer? Start->Check2 Check3 Reagent Quality? Start->Check3 Check4 Atmospheric Control? Start->Check4 Sol1 Solution: Increase agitation speed. Evaluate impeller design. Consider baffled reactor. Check1->Sol1 Sol2 Solution: Profile reactor temperature at multiple points. Slow reagent addition rate. Improve reactor jacketing/heat exchange. Check2->Sol2 Sol3 Solution: Re-test starting materials for purity and water content. Ensure base is finely powdered and dry. Check3->Sol3 Sol4 Solution: Ensure robust N₂ blanket. Check for leaks in the reactor system. Use degassed solvents. Check4->Sol4

Caption: Decision tree for troubleshooting low reaction yields during scale-up.

  • Probable Cause 1: Inadequate Mixing. At scale, the reaction mixture can be a thick slurry. If mixing is poor, localized "hot spots" or areas of low reagent concentration can form, leading to side reactions or incomplete conversion. The base (e.g., K₂CO₃) is often not fully soluble, and effective suspension is critical.

  • Probable Cause 2: Poor Heat Transfer. Ullmann reactions are often exothermic. Large reactors have a lower surface-area-to-volume ratio than lab flasks, making heat dissipation more difficult.[9] If the internal temperature rises uncontrollably, thermal degradation of reactants or products can occur.

  • Probable Cause 3: Oxygen Sensitivity. The Cu(I) catalytic species can be oxidized to inactive Cu(II) by atmospheric oxygen. While lab-scale reactions may be robust enough, even small leaks in a large reactor can introduce enough oxygen to stall the catalysis. A robust inert atmosphere (Nitrogen or Argon) is essential.

  • Probable Cause 4: Water Content. The presence of water can hydrolyze starting materials and affect the solubility of the base. Ensure all reagents and the solvent are anhydrous, and that the base is freshly dried before use.

Q5: I'm observing a significant amount of a dark, tarry byproduct. How can I identify and prevent this?

Dark, insoluble byproducts are often polymeric materials resulting from side reactions at high temperatures.

  • Identification: The primary byproduct is often from the homocoupling of 3-fluorophenol. These polyphenyl ether-like materials are generally insoluble and can be characterized by mass spectrometry if isolated.

  • Prevention:

    • Lower the Temperature: This is the most effective solution. The use of an appropriate ligand is key to enabling lower reaction temperatures.[5]

    • Controlled Addition: Instead of charging all reagents at once, add the 5-bromo-2-chloropyridine solution slowly to the mixture of 3-fluorophenol, base, and catalyst. This keeps the concentration of the aryl halide low, minimizing self-coupling.

    • Inert Atmosphere: As mentioned, oxygen can promote oxidative side reactions that lead to tar formation. Ensure the reaction is conducted under a strict nitrogen blanket.

Q6: My final product is difficult to purify and fails to meet the >99% purity specification. What purification strategies are recommended for scale-up?

Purification is often the biggest scale-up hurdle. What works on a 1g scale with chromatography may be impractical for 100kg.

  • Strategy 1: Optimized Crystallization. This is the most scalable and cost-effective purification method for solid products.[10]

    • Solvent Screening: Screen a variety of solvent/anti-solvent systems to find one that provides good recovery and excellent impurity rejection. Common systems include Isopropanol/Water, Toluene/Heptane, or Ethyl Acetate/Hexane.

    • Controlled Cooling: Do not "crash cool" the solution. A slow, controlled cooling profile is essential for forming pure, easily filterable crystals. Seeding the solution with a small amount of pure product at the appropriate temperature can dramatically improve crystal formation and purity.

  • Strategy 2: Carbon/Silica Gel Treatment. Before crystallization, a "polish" of the crude product solution can be effective.

    • Activated Carbon: Passing the hot solution through a bed of activated carbon can remove colored, high-molecular-weight impurities.

    • Silica Plug: For removing polar impurities, filtering the solution through a short plug of silica gel can be much more efficient than full-flow column chromatography at scale.

  • Strategy 3: Distillation (if applicable). While the product itself has a high boiling point, it may be possible to remove lower-boiling impurities or the reaction solvent via distillation before proceeding with crystallization.

Part 3: Experimental Protocol Example

This section provides a representative protocol for a pilot-scale batch, emphasizing safety and process control.

Protocol: 10 kg Scale Synthesis of this compound

Safety Warning: This reaction involves high temperatures, potentially corrosive bases, and organic solvents. All operations must be conducted in an appropriate reactor with proper engineering controls (ventilation, pressure relief) and personal protective equipment (PPE). A thermal hazard analysis should be performed before attempting this scale.[11]

Equipment:

  • 100L glass-lined reactor with overhead agitation, heating/cooling jacket, reflux condenser, nitrogen inlet, and temperature probe.

  • Addition vessel for controlled reagent charging.

Reagents:

Reagent M.W. Quantity Moles Rationale
5-Bromo-2-chloropyridine 192.45 7.70 kg 40.0 Starting Material
3-Fluorophenol 112.10 5.04 kg 45.0 (1.125 eq) Nucleophile, slight excess
Potassium Carbonate (K₂CO₃) 138.21 11.06 kg 80.0 (2.0 eq) Base, milled to fine powder
Copper (I) Iodide (CuI) 190.45 0.38 kg 2.0 (5 mol%) Catalyst
N,N-Dimethylglycine 103.12 0.41 kg 4.0 (10 mol%) Ligand

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 50 L | - | Solvent |

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inert. Purge the vessel with nitrogen for at least 1 hour.

  • Initial Charge: Charge the reactor with N-Methyl-2-pyrrolidone (NMP), 3-fluorophenol, potassium carbonate, copper (I) iodide, and N,N-dimethylglycine.

  • Inerting: Begin agitation and heat the mixture to 80°C under a gentle nitrogen flow for 1 hour to ensure all components are dry and the atmosphere is inert.

  • Reaction: Heat the slurry to the target reaction temperature of 125-130°C .

  • Controlled Addition: Once at temperature, slowly add a solution of 5-bromo-2-chloropyridine dissolved in 10L of NMP from the addition vessel over a period of 3-4 hours . Monitor the internal temperature closely to control the exotherm.

  • Reaction Monitoring: Hold the reaction mixture at 130°C for 8-12 hours. Take samples periodically (e.g., every 2 hours) and analyze by HPLC to monitor the disappearance of the starting material. The reaction is complete when <1% of 5-bromo-2-chloropyridine remains.

  • Work-up & Isolation:

    • Cool the reaction mixture to 60°C.

    • Slowly add 50L of water, being mindful of a potential exotherm.

    • Add 50L of Toluene and stir for 30 minutes.

    • Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer with 2 x 25L of brine (saturated NaCl solution).

  • Purification:

    • Concentrate the toluene layer under vacuum to a thick oil.

    • Add 40L of isopropanol and heat to 70°C to dissolve the oil.

    • Slowly cool the solution to 5°C over 6 hours to crystallize the product.

    • Filter the resulting slurry and wash the cake with cold (0°C) isopropanol (2 x 5L).

  • Drying: Dry the solid product in a vacuum oven at 50°C until a constant weight is achieved.

Expected Result: 9.5 - 10.5 kg (83-92% yield) of this compound with >99.0% purity by HPLC.

References

  • G. B. Barlin, W. V. Brown, "Nucleophilic Substitution in the Pyridine Series. A Comparison of the Reactivity of 2- and 4- Bromo, and 2- and 4-Iodo-pyridines and some N-Methylated Derivatives with Methoxide Ions," Journal of the Chemical Society B: Physical Organic, 1967. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000671]
  • Journal of Synthetic Chemistry, "Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst," J. Synth. Chem., 2024. [URL: https://jsynthchem.com/article_195576.html]
  • S. K. Ritter, "Nucleophilic Aromatic Substitution," Chemical & Engineering News, 2015. [URL: https://cen.acs.
  • Organic Chemistry Portal, "Diaryl ether synthesis by etherification (arylation)," organic-chemistry.org. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
  • A. A. H. El-Shehawy, "Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents," IntechOpen, 2024. [URL: https://www.intechopen.com/chapters/88211]
  • BenchChem, "Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis," BenchChem, 2025. [URL: https://www.benchchem.com/blog/reactivity-in-nucleophilic-aromatic-substitution-a-comparative-analysis-of-2-amino-6-bromopyridine-and-2-amino-5-bromopyridine-in-snar-reactions/]
  • ResearchGate, "Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates," ResearchGate, 2025. [URL: https://www.researchgate.
  • R. Gujadhur, D. Venkataraman, "Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst," Synthetic Communications, 2001. [URL: https://www.tandfonline.com/doi/abs/10.1081/SCC-100105537]
  • Chemistry Steps, "Nucleophilic Aromatic Substitution," chemistrysteps.com. [URL: https://www.chemistrysteps.
  • J. R. Naber, T. F. Jamison, "A Brief Introduction to Chemical Reaction Optimization," ACS Publications, 2021. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00289]
  • Wikipedia, "Ullmann reaction," Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Ullmann_reaction]
  • J. F. Bunnett, R. E. Zahler, "Aromatic Nucleophilic Substitution Reactions," Chemical Reviews, 1951. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60149a004]
  • M. G. Organ, et al., "Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges," Organic Chemistry Frontiers, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo00645a]
  • H. J. Cristau, P. P. Cellier, J. F. Spindler, M. Taillefer, "Recent Synthetic Developments and Applications of the Ullmann Reaction," Accounts of Chemical Research, 2004. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4448310/]
  • Organic Chemistry Portal, "Ullmann Reaction," organic-chemistry.org. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
  • BenchChem, "Application Notes and Protocols for the Purification of Products Derived from 5-Bromo-2-isobutoxybenzonitrile," BenchChem, 2025. [URL: https://www.benchchem.

Sources

Technical Support Center: 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-(3-fluorophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, formulation, and analysis of this compound. Here, we address common issues related to its stability and degradation, providing troubleshooting guides and detailed experimental protocols to ensure the integrity of your results. Our approach is grounded in established principles of pharmaceutical stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: Based on its chemical structure, the primary potential degradation pathways for this compound include:

  • Hydrolytic Cleavage: The ether linkage is susceptible to cleavage under both acidic and basic conditions, which would break the molecule into 5-bromo-2-hydroxypyridine and 3-fluorophenol.

  • Oxidative Degradation: The pyridine ring and the phenoxy group can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.

  • Photodegradation: Aromatic halides can be sensitive to light, which may cause debromination or other radical-mediated reactions.[4]

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample of this compound that has been stored in solution. What could be the cause?

A2: The appearance of new peaks suggests that your compound is degrading. The identity of these degradation products will depend on the storage conditions (solvent, pH, temperature, light exposure). To identify the cause, a systematic forced degradation study is recommended. Please refer to the troubleshooting guides below for specific scenarios.

Q3: How should I store this compound to ensure its stability?

A3: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in a neutral, aprotic solvent if possible.

Troubleshooting Guides

Issue 1: Suspected Hydrolytic Degradation

Symptom: Loss of the main peak corresponding to this compound in HPLC analysis, with the concurrent appearance of one or more new, more polar peaks, particularly when the compound is in aqueous acidic or basic solutions.

Probable Cause: The ether linkage is likely undergoing hydrolysis. Under acidic conditions, this is typically an acid-catalyzed hydrolysis. Under basic conditions, it proceeds via nucleophilic attack by hydroxide ions.

Troubleshooting & Investigation Protocol:

  • Perform a Forced Hydrolysis Study:

    • Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral water.

    • Keep a control sample in an aprotic solvent (e.g., acetonitrile).

    • Incubate the solutions at a controlled temperature (e.g., 60°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze by LC-MS:

    • Use a stability-indicating HPLC method coupled with a mass spectrometer to identify the masses of the degradation products.

    • The expected masses would correspond to 5-bromo-2-hydroxypyridine and 3-fluorophenol.

  • Confirm with Reference Standards:

    • If available, co-inject commercially available standards of the suspected degradation products to confirm their identity by retention time matching.

Proposed Hydrolytic Degradation Pathway:

G parent This compound acid Acidic Conditions (e.g., 0.1 M HCl, heat) parent->acid base Basic Conditions (e.g., 0.1 M NaOH, heat) parent->base product1 5-Bromo-2-hydroxypyridine acid->product1 product2 3-Fluorophenol acid->product2 base->product1 base->product2 G parent This compound oxidant Oxidative Conditions (e.g., H₂O₂) parent->oxidant product1 This compound N-oxide oxidant->product1 product2 Hydroxylated derivatives oxidant->product2

Caption: Proposed oxidative degradation of this compound.

Issue 3: Suspected Photodegradation

Symptom: The compound degrades when exposed to light, indicated by a change in appearance (e.g., color change) or the emergence of new peaks in the chromatogram. This is often more pronounced in solution than in the solid state.

Probable Cause: The carbon-bromine bond can be susceptible to photolytic cleavage, leading to debromination. Other photochemical reactions on the aromatic rings are also possible. [4] Troubleshooting & Investigation Protocol:

  • Conduct a Photostability Study:

    • Following ICH Q1B guidelines, expose a solid sample and a solution of the compound to a controlled light source that provides both UV and visible light. [4] * Keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Analyze the exposed and control samples by HPLC at a defined time point.

  • Identify Degradation Products:

    • Use LC-MS to identify the photoproducts. A mass corresponding to the loss of bromine (a decrease of 79 or 81 amu, depending on the isotope) would indicate debromination.

Proposed Photodegradation Pathway:

G parent This compound light Light Exposure (UV/Visible) parent->light product1 2-(3-Fluorophenoxy)pyridine (Debrominated product) light->product1 product2 Other photoproducts light->product2

Caption: Proposed photodegradation of this compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study Workflow

This protocol outlines a typical workflow for investigating the degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare stock solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation photo Photolysis (ICH Q1B) prep->photo thermal Thermal (60°C, solid & solution) prep->thermal hplc HPLC-UV Analysis (Quantify degradation) acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS/MS Analysis (Identify degradants) hplc->lcms pathway Propose Degradation Pathways lcms->pathway method Validate Stability-Indicating Method pathway->method

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from all potential degradation products. [1]

Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductExpected Mass Change (amu)
Acid/Base Hydrolysis 5-Bromo-2-hydroxypyridine-112.9
3-Fluorophenol-176.0
Oxidation This compound N-oxide+16
Hydroxylated derivatives+16
Photolysis 2-(3-Fluorophenoxy)pyridine-79/-81

References

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

  • Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. Available from: [Link]

  • SciSpace. (2016). Forced Degradation Studies. Available from: [Link]

  • Al-Ghamdi, K., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 2189. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

Sources

Technical Support Center: NMR Peak Assignment of 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural elucidation of 5-Bromo-2-(3-fluorophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this and structurally related molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of assigning ¹H and ¹³C NMR spectra for this specific compound, which presents challenges due to its multiple aromatic systems, halogen substituents, and the presence of fluorine.

I. Understanding the Molecule: Initial Spectral Predictions

Before delving into troubleshooting, it's crucial to have a foundational understanding of the expected NMR spectrum. This compound contains two distinct aromatic rings, each with its own set of protons and carbons, leading to a relatively complex spectrum.

Structure and Numbering:

Caption: IUPAC Numbering for this compound.

II. Frequently Asked Questions (FAQs)

FAQ 1: What are the expected chemical shift regions for the protons in the ¹H NMR spectrum?

The ¹H NMR spectrum will display signals corresponding to the seven aromatic protons. Protons on aromatic rings typically resonate between 6.5 and 8.5 ppm[1]. The exact chemical shifts are influenced by the electronic effects of the substituents (Br, -OAr, F, and the pyridine nitrogen).

  • Pyridine Ring Protons (H3, H4, H6): The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons, shifting them downfield.

    • H6: Expected to be the most downfield proton on this ring due to its proximity to the electronegative nitrogen.

    • H4: Will likely be more downfield than H3.

    • H3: Will be the most upfield of the pyridine protons.

  • Phenoxy Ring Protons (H2', H4', H5', H6'): The fluorine atom is strongly electron-withdrawing, while the ether oxygen is electron-donating through resonance.

    • Protons ortho and para to the fluorine (H2' and H4') will be shifted downfield.

    • Protons meta to the fluorine (H5' and H6') will be less affected.

Expected ¹H Chemical Shift Ranges:

ProtonExpected Chemical Shift (ppm)Expected MultiplicityKey Influencing Factors
Pyridine Ring
H6~8.2 - 8.4Doublet (d)Proximity to N
H4~7.8 - 8.0Doublet of doublets (dd)Ortho to Br, Meta to OAr
H3~6.8 - 7.0Doublet (d)Ortho to OAr
Phenoxy Ring
H2'~7.1 - 7.3Doublet of doublets (dd)Ortho to F and OAr
H4'~7.3 - 7.5Triplet of doublets (td)Para to F, Ortho to two H's
H5'~6.9 - 7.1Doublet of triplets (dt)Meta to F, Ortho to two H's
H6'~7.0 - 7.2Triplet (t)Meta to F, Ortho to one H

Disclaimer: These are predicted ranges. Actual values can be influenced by solvent and concentration.[2][3][4]

FAQ 2: What are the expected ¹³C NMR chemical shifts?

Aromatic carbons typically resonate between 110 and 160 ppm.[5][6] The presence of electronegative atoms (N, O, F, Br) will significantly influence the chemical shifts.

  • C2 and C1': These carbons are bonded to the ether oxygen and will be significantly deshielded.

  • C5 and C3': These carbons are directly attached to bromine and fluorine, respectively. Their chemical shifts will be influenced by the heavy atom effect (for Br) and the strong electronegativity (for F).

  • Other Carbons: The remaining carbons will have shifts typical for aromatic systems, with variations based on their position relative to the substituents.

Expected ¹³C Chemical Shift Ranges:

CarbonExpected Chemical Shift (ppm)Key Influencing Factors
C2~160 - 165Attached to N and O
C6~145 - 150Alpha to N
C4~140 - 145
C5~115 - 120Attached to Br
C3~110 - 115
C1'~150 - 155Attached to O
C3'~160 - 165 (doublet due to C-F coupling)Attached to F
C2', C4', C5', C6'~105 - 135
FAQ 3: How will fluorine coupling (J-F) affect the spectrum?

Fluorine (¹⁹F) is a spin-1/2 nucleus and will couple with both ¹H and ¹³C nuclei. This coupling is transmitted through bonds and is a powerful tool for assignment.

  • ¹H-¹⁹F Coupling: Expect to see coupling between F and H2' (ortho, ³JHF ≈ 7-10 Hz), H4' (para, ⁵JHF ≈ 2-3 Hz), and H6' (meta, ⁴JHF ≈ 4-7 Hz). This will result in additional splitting of these proton signals.

  • ¹³C-¹⁹F Coupling: The carbon directly bonded to fluorine (C3') will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. Carbons two (C2', C4'), three (C1', C5'), and four bonds (C6') away will also show smaller couplings.[7]

III. Troubleshooting Guide: A Step-by-Step Approach to Peak Assignment

Encountering overlapping signals or ambiguous correlations is common. The following guide provides a systematic approach to confidently assign all peaks using 2D NMR techniques.

Problem 1: Overlapping Aromatic Signals in the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is likely to be crowded, making it difficult to resolve individual multiplets and determine coupling constants.

Solution: 2D Homonuclear Correlation Spectroscopy (COSY)

A COSY experiment will reveal which protons are coupled to each other (typically through three bonds, ³JHH).[8]

Workflow for COSY Analysis:

G A Acquire ¹H NMR Spectrum B Identify Crowded Aromatic Region A->B C Run 2D COSY Experiment B->C D Identify Cross-Peaks C->D E Trace Spin Systems D->E F Assign Pyridine Protons (H3-H4-H6) E->F G Assign Phenoxy Protons (H2'-H6', H6'-H5', H5'-H4') E->G H Confirm Assignments F->H G->H

Caption: COSY analysis workflow for resolving spin systems.

Experimental Protocol: Standard gCOSY

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/0.5 mL.

  • Spectrometer Setup:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • COSY Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

  • Acquisition Parameters:

    • Spectral Width (SW): Set to cover all proton signals.

    • Number of Increments (TD1): 256-512.

    • Number of Scans (NS): 2-4 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum.

Interpretation:

  • Look for off-diagonal cross-peaks. A cross-peak between two protons indicates they are J-coupled.

  • You should be able to trace the connectivity within the pyridine ring (H3 to H4, H4 to H6) and the phenoxy ring (H4' to H5', H5' to H6').

Problem 2: Unambiguous Assignment of Protons to their Directly Attached Carbons

Once you have identified the proton spin systems, you need to link them to their corresponding carbon atoms.

Solution: 2D Heteronuclear Single Quantum Coherence (HSQC)

An HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling).[9]

Workflow for HSQC Analysis:

G A Acquire ¹H and ¹³C NMR Spectra B Run 2D HSQC Experiment A->B C Identify Cross-Peaks B->C D Correlate each ¹H signal to a ¹³C signal C->D E Assign Protonated Carbons (C3, C4, C6, C2', C4', C5', C6') D->E

Caption: HSQC workflow for one-bond C-H correlation.

Experimental Protocol: Standard gHSQC

  • Spectrometer Setup: Use the same sample and basic setup as for the COSY experiment.

  • HSQC Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): Set to cover all proton signals.

    • Spectral Width (F1 - ¹³C): Set to cover all carbon signals (e.g., 0-170 ppm).

    • Number of Increments (TD1): 128-256.

    • Number of Scans (NS): 4-8 per increment.

    • ¹JCH Coupling Constant: Set to an average value for aromatic C-H bonds (~160 Hz).

  • Processing: Process the data similarly to the COSY spectrum.

Interpretation:

  • Each cross-peak in the HSQC spectrum represents a direct bond between a proton and a carbon.

  • This allows you to definitively assign the chemical shifts of all protonated carbons.

Problem 3: Assigning Quaternary Carbons and Confirming the Overall Structure

Quaternary carbons (C2, C5, C1', C3') do not have attached protons and will not appear in the HSQC spectrum. Their assignment, along with the confirmation of the ether linkage, requires looking at longer-range correlations.

Solution: 2D Heteronuclear Multiple Bond Correlation (HMBC)

An HMBC experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[9][10] This is arguably the most powerful experiment for piecing together the molecular skeleton.

Workflow for HMBC Analysis:

G A Acquire HSQC Data (for known C-H pairs) B Run 2D HMBC Experiment A->B C Identify Long-Range Cross-Peaks B->C D Assign Quaternary Carbons C->D E Confirm Ether Linkage D->E F Finalize All Assignments E->F

Caption: HMBC workflow for long-range C-H correlations.

Experimental Protocol: Standard gHMBC

  • Spectrometer Setup: Use the same sample and basic setup.

  • HMBC Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Spectral Widths: Same as HSQC.

    • Number of Increments (TD1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a typical value of 8 Hz. This will emphasize 2- and 3-bond correlations.[11]

  • Processing: Process the data similarly to other 2D spectra.

Key HMBC Correlations to Look For:

Proton(s)Correlates to Carbon(s)Information Gained
H3C2, C5Confirms position of C2 and C5
H6C2, C4Confirms position of C2
H2', H6'C1'Confirms position of C1'
H2', H4'C3'Confirms position of C3'
H3C1'Confirms the C2-O-C1' ether linkage
H2'C2Confirms the C2-O-C1' ether linkage

The correlations from H3 to C1' and from H2' to C2 are crucial as they span across the ether oxygen, providing definitive proof of the connectivity between the two aromatic rings.[12]

Problem 4: Differentiating Spatially Close but Through-Bond Distant Protons

Sometimes, protons on the two different rings might be close in space due to the molecule's conformation. This can be used to confirm assignments.

Solution: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY experiment shows correlations between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[13][14][15]

Workflow for NOESY Analysis:

G A Propose 3D Conformation B Run 2D NOESY Experiment A->B C Identify Through-Space Cross-Peaks B->C D Confirm Proximity of Protons on Different Rings C->D E Refine Stereochemical Assignment D->E

Caption: NOESY workflow for through-space correlations.

Experimental Protocol: Standard gNOESY

  • Spectrometer Setup: Use the same sample and basic setup.

  • NOESY Pulse Program: Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph).

  • Acquisition Parameters:

    • Spectral Widths: Same as COSY.

    • Number of Increments (TD1): 256-512.

    • Number of Scans (NS): 8-16 per increment.

    • Mixing Time (d8): This is a crucial parameter. For a molecule of this size, a mixing time of 500-800 ms is a good starting point.

  • Processing: Process the data similarly to other 2D spectra.

Expected NOESY Correlations:

  • A cross-peak between H3 on the pyridine ring and H2' on the phenoxy ring would provide strong evidence for their spatial proximity and help solidify their respective assignments.

IV. Summary of Troubleshooting Strategy

A logical and sequential application of 1D and 2D NMR experiments is the key to unambiguously assigning the structure of this compound.

  • ¹H NMR: Identify the number of protons and their rough chemical environments and coupling patterns.

  • COSY: Establish the proton-proton connectivity within each aromatic ring.

  • HSQC: Link each proton to its directly attached carbon.

  • HMBC: Use long-range correlations to assign quaternary carbons and, most importantly, to confirm the ether linkage between the two rings.

  • NOESY: (Optional but recommended for confirmation) Verify through-space proximity of protons to confirm assignments and gain insight into the molecule's preferred conformation.

By following this comprehensive guide, researchers can overcome the challenges associated with the NMR spectral analysis of this compound and ensure the accurate structural elucidation of their synthesized compounds.

V. References

  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-498.

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • Metin, J., & Tanimoto, S. (2003). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.

  • SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE. Retrieved from [Link]

  • Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]

  • Zhou, H. (2019). NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility. Retrieved from [Link]

  • Hunter, C. A., & Lawson, K. R. (2001). ¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. The Journal of Organic Chemistry, 66(22), 7489-7501.

  • Emsley, J. W., & Lindon, J. C. (1975). NMR Spectroscopy Using Liquid Crystal Solvents. Pergamon Press.

  • Chemistry Stack Exchange. (2016). What nuclei need to be NMR active in an HMBC experiment?. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.

  • PubMed. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • St John, T. (2020). Introduction to HMBC. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted ¹³C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • Yüksek, H., et al. (2004). Acidity Study on 3-Substituted Pyridines. Molecules, 9(12), 1047-1054.

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Quiñones, N., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Journal of the Mexican Chemical Society, 63(4).

  • ResearchGate. (n.d.). Overview of methods capable of identification of two-bond ¹H-¹³C.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

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Technical Support Center: Aqueous Workup Procedures for 5-Bromo-2-(3-fluorophenoxy)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(3-fluorophenoxy)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical aqueous workup stage of reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to help you navigate common challenges and ensure the integrity of your synthetic outcomes.

Troubleshooting Guide: Navigating Common Workup Issues

The aqueous workup is a pivotal step that can significantly impact the yield and purity of your desired product. Below are common issues encountered during the workup of reactions involving this compound, along with their causes and recommended solutions.

Issue 1: Persistent Emulsion Formation During Extraction

Symptoms: A stable or slow-breaking emulsion forms at the interface of the organic and aqueous layers in the separatory funnel, making efficient phase separation difficult.

Potential Causes:

  • Residual Palladium Catalyst: Finely dispersed palladium black from cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can stabilize emulsions.

  • Inorganic Salts: High concentrations of inorganic salts, such as phosphates or carbonates used as bases in the reaction, can increase the viscosity of the aqueous phase and promote emulsion formation.

  • Basic Pyridine Nitrogen: The pyridine nitrogen in your starting material or product can act as a surfactant, especially at neutral or slightly basic pH.

Solutions:

  • Filtration: Before the aqueous workup, dilute the reaction mixture with your extraction solvent and filter it through a pad of Celite® or diatomaceous earth. This will remove the majority of the insoluble palladium catalyst.

  • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • pH Adjustment: Carefully acidify the aqueous layer with dilute HCl (e.g., 1 M) to protonate the pyridine nitrogen. This will increase its solubility in the aqueous phase and can destabilize the emulsion. Be cautious if your product is acid-sensitive.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as a gentle swirl of methanol or a small addition of tetrahydrofuran (THF), to alter the interfacial tension.

Issue 2: Low Recovery of the Desired Product in the Organic Layer

Symptoms: After extraction and drying, the yield of the crude product is significantly lower than expected based on reaction monitoring (e.g., TLC, LC-MS).

Potential Causes:

  • Protonation of Pyridine Nitrogen: The pyridine nitrogen in your product is basic and can be protonated by acidic reagents or byproducts, causing it to partition into the aqueous layer. This is a common issue if an acidic wash is used to remove a basic reagent.

  • Hydrolysis of the Phenoxy-Pyridine Ether Bond: While generally stable, the C-O ether bond can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures during workup.

Solutions:

  • pH Control: Maintain the pH of the aqueous phase in the neutral to slightly basic range (pH 7-9) during the initial extractions. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for washes instead of stronger bases.

  • Back-Extraction: If an acidic wash was necessary, basify the acidic aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to a pH > 8. Then, re-extract this aqueous layer with your organic solvent to recover any protonated product.

  • Choice of Extraction Solvent: Ensure you are using an appropriate extraction solvent. Dichloromethane or ethyl acetate are generally effective. For more polar products, a mixture of solvents might be necessary.

  • Minimize Contact Time: Perform the extractions efficiently to minimize the contact time of your product with the aqueous phase, especially if it is acidic or basic.

Issue 3: Presence of Unreacted Starting Material or Reagent-Derived Impurities

Symptoms: TLC or LC-MS analysis of the crude product shows significant amounts of unreacted this compound or byproducts from reagents (e.g., boronic acids/esters in Suzuki reactions, amines in Buchwald-Hartwig aminations).

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Inefficient Quenching: The quenching step may not have effectively destroyed all reactive species.

  • Inappropriate Workup for Specific Byproducts: The aqueous workup was not designed to remove the specific impurities present.

Solutions:

  • For Unreacted Boronic Acids/Esters (Suzuki Coupling):

    • Perform an aqueous wash with a mild base such as 1 M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Boronic acids are acidic and will be deprotonated to form water-soluble boronate salts.

    • Be cautious with strong bases, as they can promote side reactions.

  • For Unreacted Amines (Buchwald-Hartwig Amination):

    • Wash the organic layer with dilute acidic solutions like 1 M HCl or saturated ammonium chloride (NH₄Cl) to protonate the excess amine and extract it into the aqueous phase.[1]

    • Ensure your desired product is not significantly basic to avoid its loss into the aqueous layer. If it is, a back-extraction of the acidic aqueous layer after basification is recommended.

  • For Unreacted this compound:

    • This is best addressed by optimizing the reaction conditions to drive the reaction to completion. If it persists, purification by column chromatography is typically required.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my reaction is complete?

A: After confirming the reaction's completion by TLC or LC-MS, cool the reaction mixture to room temperature. If a solid palladium catalyst is present, it is highly recommended to dilute the mixture with the primary extraction solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite®. This pre-filtration step can prevent many workup issues, particularly emulsion formation.

Q2: Should I use an acidic or basic wash during the workup?

A: The choice depends on the nature of your reagents and potential byproducts.

  • Use a dilute acid wash (e.g., 1 M HCl, sat. NH₄Cl) if you need to remove excess basic starting materials, such as amines or unreacted basic ligands.[1]

  • Use a mild base wash (e.g., sat. NaHCO₃, 1 M Na₂CO₃) to remove acidic byproducts, like boronic acids, or to neutralize the reaction mixture after an acidic step.

  • If your product is amphoteric or has a basic pyridine moiety, it is crucial to carefully control the pH. Often, a sequence of washes is best: first with water, then with a mild base, followed by water, and finally with brine.

Q3: My product seems to have some water solubility. How can I improve my extraction efficiency?

A: If your product has some polarity, which can be the case with pyridine-containing molecules, consider the following:

  • Increase the number of extractions: Instead of one large volume extraction, perform three to five extractions with smaller volumes of the organic solvent.

  • Use brine: Salting out the aqueous layer by washing with brine will decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.

  • Solvent choice: A more polar solvent like dichloromethane may be more effective than less polar solvents like diethyl ether or hexanes.

Q4: I see a color change in my separatory funnel, especially after shaking. What does this indicate?

A: Color changes can be indicative of several things. If your reaction used a copper catalyst, you might observe blue or green colors in the aqueous phase due to the formation of copper complexes.[2] Some palladium complexes are also colored. If the color change occurs upon venting (exposure to air), it could indicate the oxidation of a species in your mixture. As long as your desired product is stable, this is not always a cause for concern, but it should be noted.

Q5: What is the best way to dry the organic layer after extraction?

A: The most common drying agents are anhydrous magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄).

  • Magnesium sulfate is a fast and efficient drying agent but can be slightly acidic.

  • Sodium sulfate is neutral and has a high capacity for water but works more slowly. It is a good choice for sensitive compounds. Regardless of the choice, add the drying agent to the organic solution, swirl, and let it stand for at least 15-20 minutes. The drying agent should move freely when swirled, indicating that enough has been added. Filter the drying agent before concentrating the solvent.

Experimental Protocols

Standard Aqueous Workup Protocol for a Suzuki Coupling Reaction

This protocol assumes a Suzuki coupling of this compound with an arylboronic acid using a palladium catalyst and a carbonate base.

  • Cooling and Filtration:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 3-5 volumes of ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Aqueous Washes:

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M aqueous sodium carbonate (Na₂CO₃) solution to remove unreacted boronic acid.

      • Deionized water.

      • Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water.

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Workup_Troubleshooting start Reaction Complete celite_filtration Filter through Celite®? start->celite_filtration workup_start Begin Aqueous Workup celite_filtration->workup_start emulsion Emulsion Forms? workup_start->emulsion low_yield Low Yield? emulsion->low_yield No add_brine Add Brine / Adjust pH emulsion->add_brine Yes impurities Impurities Present? low_yield->impurities No back_extract Check Aqueous pH Back-extract if necessary low_yield->back_extract Yes specific_wash Perform Specific Wash (Acidic or Basic) impurities->specific_wash Yes column_chromatography Purify by Column Chromatography impurities->column_chromatography No add_brine->workup_start back_extract->workup_start specific_wash->workup_start

Caption: A decision-making workflow for troubleshooting common aqueous workup issues.

Data Summary Table

IssuePotential CauseKey Workup ParameterRecommended Value/Action
EmulsionResidual PalladiumPre-workup stepFilter through Celite®
High Salt ConcentrationAqueous WashWash with Brine
Low Product RecoveryProduct ProtonationpH of Aqueous PhaseMaintain pH 7-9; Back-extract if acidified
Boronic Acid ImpurityIncomplete RemovalAqueous WashWash with 1 M Na₂CO₃
Amine ImpurityIncomplete RemovalAqueous WashWash with 1 M HCl or sat. NH₄Cl

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Hartwig, J. F. (2010).
  • Miura, M., & Nomura, M. (2002). Direct arylation via C–H bond cleavage. Topics in Current Chemistry, 219, 211-241.
  • Reddit. (2020).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • BenchChem. (2025). Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Reddit. (2012). Suzuki coupling help. r/chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ResearchGate. (2015). How can I get back my compound with pyridine moiety which goes in water during workup process?
  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

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Technical Support Center: Enhancing the Stability of 5-Bromo-2-(3-fluorophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-(3-fluorophenoxy)pyridine and its derivatives. This class of compounds is pivotal in the development of novel pharmaceuticals and agrochemicals, valued for the unique physicochemical properties conferred by its halogenated phenoxypyridine scaffold.[1] However, the same features that make these molecules useful also present specific stability challenges during synthesis, purification, handling, and storage.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common stability issues. It combines troubleshooting advice in a direct question-and-answer format with detailed protocols and foundational scientific principles to empower you to maintain the integrity of your compounds.

Part 1: Troubleshooting Guide - Addressing In-Process Instability

This section addresses stability problems that commonly arise during active experimentation, such as chemical reactions, workups, and purification.

Q1: I'm observing significant debromination of my compound during a heated reaction in an organic solvent. What is causing this, and how can I prevent it?

A1: Thermal debromination, especially in the presence of trace impurities, is a common issue. The C-Br bond on the electron-deficient pyridine ring can be susceptible to cleavage via two primary mechanisms:

  • Radical-Mediated Cleavage: High temperatures or exposure to light can initiate radical chain reactions.[2] Trace peroxides in solvents (like THF or diethyl ether) or dissolved oxygen can act as initiators. The resulting aryl radical can then abstract a hydrogen atom from the solvent to yield the debrominated impurity.

  • Trace Metal Catalysis: If you are using metal catalysts (e.g., Palladium, Copper) in a preceding step, even trace amounts remaining can catalyze C-Br bond cleavage, especially at elevated temperatures.

Solutions:

  • Inert Atmosphere: Conduct your reaction under a rigorously inert atmosphere (Argon or Nitrogen) to exclude oxygen.

  • Solvent Purity: Use freshly distilled or inhibitor-free, sparged solvents to remove peroxides and dissolved oxygen.

  • Radical Scavengers: Add a small amount (0.01-0.1 mol%) of a radical scavenger like Butylated Hydroxytoluene (BHT) or TEMPO to the reaction mixture. BHT is a highly effective chain-breaking antioxidant that can intercept radical intermediates.[3][4][5]

  • Metal Scavenging: If trace metal contamination is suspected, treat the material with a metal scavenger (e.g., silica-bound thiol or QuadraSil®) prior to the heating step.

  • Lower Reaction Temperature: If the reaction kinetics allow, reduce the temperature and extend the reaction time.

Q2: During my aqueous workup, especially under basic conditions (e.g., NaHCO₃ or K₂CO₃ wash), I'm seeing the formation of a new, more polar impurity by LC-MS. What is it?

A2: The impurity is likely 5-Bromo-2-hydroxypyridine, resulting from the hydrolysis of the phenoxy-ether linkage. While diaryl ethers are generally stable, the 2-phenoxypyridine system is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing pyridine ring makes the C2 position susceptible to attack by nucleophiles like hydroxide (OH⁻), particularly if the reaction is heated.

Solutions:

  • Avoid Strong Bases: Whenever possible, use milder bases for neutralization, such as a dilute phosphate buffer (pH 7-8).

  • Control Temperature: Perform all aqueous washes at low temperatures (0-5 °C) to significantly slow the rate of hydrolysis.

  • Minimize Contact Time: Do not let the organic and basic aqueous layers remain in contact for extended periods. Separate the layers promptly after washing.

  • Use a Non-Aqueous Workup: If the subsequent step is compatible, consider a non-aqueous workup. For example, quench the reaction, filter any salts, and directly concentrate the organic solution for purification by chromatography or recrystallization.

Q3: My purified compound turns yellow/brown upon standing on the benchtop for a few hours, even as a solid. Is this a sign of major degradation?

A3: This is often a sign of minor surface-level photo-oxidation, a common issue for halogenated aromatic compounds.[2] While it may not represent significant bulk degradation initially, it indicates a susceptibility to decomposition upon exposure to light and air. The colored impurities are typically minor but can complicate analytical characterization and may impact biological assays.

Solutions:

  • Minimize Light Exposure: Protect the compound from light at all stages of handling and storage. Use amber vials or wrap containers in aluminum foil.[6]

  • Inert Atmosphere Handling: For high-purity material, handle and aliquot the solid compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[6]

  • Prompt Storage: After purification and solvent removal, do not leave the final product on a rotary evaporator or in a vacuum oven on the benchtop for extended periods. Transfer it immediately to appropriate storage conditions.

Part 2: Frequently Asked Questions (FAQs) - Storage and Handling

This section provides answers to common questions regarding the long-term stability and proper handling of this compound derivatives.

Q1: What are the optimal long-term storage conditions for these compounds?

A1: For maximum stability, high-purity solid samples should be stored under the following conditions:

  • Temperature: -20°C is recommended for long-term storage.[6]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Light: Protect from all light sources by using amber glass vials.[6]

  • Moisture: Ensure the compound is rigorously dry before sealing the container. Store in a desiccator, even within the freezer.

Q2: Can I store these compounds in solution? If so, which solvent is best?

A2: Storing in solution is generally not recommended for long periods due to increased molecular mobility and interaction with solvent impurities. If short-term solution storage is necessary (e.g., for plating assays), use a dry, aprotic solvent like DMSO or DMF. Degas the solvent before use and store the solution at -20°C or -80°C. Avoid chlorinated solvents like DCM or chloroform for long-term storage, as they can generate acidic impurities over time.

Q3: Does the fluorine substituent in the 3-position of the phenoxy group affect stability?

A3: Yes, the fluorine atom has a significant electronic influence. As a strongly electronegative atom, it exerts an inductive electron-withdrawing effect, which can slightly increase the electrophilicity of the phenoxy ring.[7] However, its primary impact on the stability of the core scaffold is to modulate the electronic properties of the ether linkage. This can subtly influence the susceptibility of the C2-carbon on the pyridine ring to nucleophilic attack. While generally considered a stabilizing feature in many contexts by enhancing oxidative resistance, its impact should be evaluated on a case-by-case basis.[8]

Q4: How can I reliably assess the stability of my specific derivative?

A4: A forced degradation study is the standard method. This involves subjecting the compound to a range of stress conditions and monitoring its purity over time by a stability-indicating method like HPLC-UV or LC-MS.

Stress Condition Typical Protocol Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 50°CEther cleavage
Basic Hydrolysis 0.1 M NaOH at 50°CEther cleavage, debromination
Oxidative 3% H₂O₂ at RTPyridine N-oxidation, ring hydroxylation
Thermal 60°C (solid state)Debromination, general decomposition
Photolytic UV/Vis light exposure (solid/solution)Photodecomposition, debromination

Part 3: Key Experimental Protocols & Visual Guides

Protocol 1: Stabilizing a Compound Solution for Storage or Use

This protocol describes the addition of a chemical stabilizer to a stock solution to prevent degradation.

  • Prepare Stock Solution: Dissolve the this compound derivative in a high-purity, dry, aprotic solvent (e.g., anhydrous DMSO) to the desired concentration.

  • Prepare Stabilizer Stock: Prepare a 1 M stock solution of Butylated Hydroxytoluene (BHT) in the same solvent.

  • Add Stabilizer: Add the BHT stock solution to the compound stock solution to achieve a final BHT concentration of 100 µM. This is a typical concentration for effective radical scavenging.[9]

  • Aliquot and Store: Aliquot the stabilized solution into single-use amber vials.

  • Inert Overlay: Before capping, gently flush the headspace of each vial with Argon or Nitrogen.

  • Storage: Store the vials at -80°C. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture.[6]

Visualizing Degradation Pathways

The following diagram illustrates the primary points of instability in the this compound core structure.

Figure 1: Potential Degradation Pathways cluster_degradation Degradation Products Parent This compound Debrominated 2-(3-Fluorophenoxy)pyridine Parent->Debrominated UV Light / Heat Trace Metals Radicals Hydrolyzed 5-Bromo-2-hydroxypyridine Parent->Hydrolyzed Strong Base (OH⁻) High pH Oxidized N-Oxide / Ring Hydroxylated Species Parent->Oxidized Oxidizing Agents (e.g., H₂O₂) Air (slow)

Caption: Key degradation routes for the core scaffold.

Workflow for Handling a Newly Synthesized Batch

This workflow provides a logical sequence for ensuring the stability and quality of a new batch of a derivative.

Figure 2: Workflow for Quality & Stability Assessment A Receive Crude Product B Purify (Chromatography/Recrystallization) A->B C Characterize Identity (NMR, MS) B->C D Assess Purity (HPLC >98%?) C->D E Package for Storage (Amber vial, Inert Gas, -20°C) D->E Yes J Repurify D->J No F Perform Forced Degradation Study E->F G Identify Degradants (LC-MS/MS) F->G H Establish Handling & Storage Procedures G->H I Release Batch for Use H->I J->C

Caption: A self-validating workflow from synthesis to final use.

References

  • Butylated hydroxytoluene, or BHT, is a potent... (2018). Chegg.com. [Link]

  • antioxidants bha bht: Topics by Science.gov . (n.d.). Science.gov. [Link]

  • A) Enantiospecific hydrolysis of 2‐phenylaziridine occurs in both the... (2023). ResearchGate. [Link]

  • Uncovering the role of fluorine positioning on the cationic properties of 2,4-difluoropyridine . (n.d.). Royal Society of Chemistry. [Link]

  • Process for preparing phenoxypyridine derivatives. (2008).
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  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites . (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (n.d.). ResearchGate. [Link]

  • (PDF) Degradation of Pyridines in the Environment . (n.d.). ResearchGate. [Link]

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites . (2004). PubMed. [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine... (n.d.). ResearchGate. [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries . (n.d.). Asian Journal of Chemistry. [Link]

  • Computational study of synthetic and natural polymer additives – Antioxidant potential of BHA, TBHQ, BHT, and curcumin . (n.d.). ResearchGate. [Link]

  • Haloselectivity of Heterocycles . (n.d.). Baran Lab, Scripps Research. [Link]

  • (PDF) Stabilizing Fluorine-π Interactions . (n.d.). ResearchGate. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 . (n.d.). American Society for Microbiology. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... (2017). MDPI. [Link]

  • The Dark Side of Fluorine . (2019). ACS Medicinal Chemistry Letters. [Link]

  • 2-Phenoxypyridine . (n.d.). PubChem, National Institutes of Health. [Link]

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides . (n.d.). MDPI. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science . (n.d.). National Institutes of Health. [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity . (2023). ACS Omega. [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors... (2020). PubMed. [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent... Inhibitors... (n.d.). PubMed. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . (n.d.). National Institutes of Health. [Link]

  • Process for the production of 2-hydroxypyridine. (n.d.).
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent . (n.d.). ResearchGate. [Link]

  • Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria . (n.d.). ResearchGate. [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds . (2023). Chemistry LibreTexts. [Link]

  • Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts . (n.d.). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-2-(3-fluorophenoxy)pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis. This guide provides an in-depth technical comparison of the primary analytical techniques for characterizing the reaction products of 5-Bromo-2-(3-fluorophenoxy)pyridine, a versatile building block in medicinal chemistry. We will delve into the causality behind experimental choices and present a self-validating system for structural elucidation, grounded in field-proven insights and authoritative references.

Introduction to this compound and Its Reactivity

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure features a pyridine ring activated for nucleophilic substitution at the 2-position and a bromine atom at the 5-position, which is amenable to a range of cross-coupling reactions. The presence of the 3-fluorophenoxy group introduces a fluorine atom, a valuable feature for modulating the pharmacokinetic and physicochemical properties of drug candidates.

The primary reaction pathways for this starting material include:

  • Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid or ester, leading to the formation of a new carbon-carbon bond.

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group on the aromatic ring by a nucleophile.

The following diagram illustrates these common reaction pathways:

G cluster_0 Reaction Pathways cluster_1 Product Classes start This compound suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (+ R2NH, Pd catalyst) start->buchwald snar Nucleophilic Aromatic Substitution (+ Nu-H) start->snar product_suzuki 5-Aryl-2-(3-fluorophenoxy)pyridine suzuki->product_suzuki product_buchwald 5-(Amino)-2-(3-fluorophenoxy)pyridine buchwald->product_buchwald product_snar Substituted Pyridine snar->product_snar

Figure 1: Common reaction pathways for this compound.

Given the potential for regioisomeric and other unexpected products, a multi-faceted analytical approach is essential for unequivocal structural confirmation.

A Comparative Guide to Structural Confirmation Techniques

The following sections provide a comparative analysis of the most powerful techniques for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the products derived from this compound, a combination of 1H, 13C, and 19F NMR experiments is indispensable.

  • 1H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the number of protons of each type (integration).

  • 13C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shifts are sensitive to the hybridization and substituents.

  • 19F NMR: Due to the fluorine atom in the 3-fluorophenoxy moiety, 19F NMR is a highly sensitive and informative technique.[2][3] The chemical shift of the fluorine atom is highly sensitive to its environment, making it an excellent probe for confirming the integrity of this part of the molecule and for detecting subtle electronic changes upon reaction at the 5-position of the pyridine ring.[4]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is invaluable for piecing together the carbon skeleton and linking different fragments of the molecule.

G start Dissolve Sample in Deuterated Solvent (e.g., CDCl3) nmr_1d Acquire 1D Spectra (1H, 13C, 19F) start->nmr_1d analysis_1d Analyze 1D Spectra: - Chemical Shifts - Integration - Coupling Constants nmr_1d->analysis_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) analysis_1d->nmr_2d analysis_2d Analyze 2D Spectra: - Correlate 1H-1H (COSY) - Correlate 1H-13C (HSQC) - Establish Long-Range  Connectivity (HMBC) nmr_2d->analysis_2d structure Propose Structure analysis_2d->structure

Figure 2: A typical NMR experimental workflow for structural elucidation.

Let's consider the hypothetical Suzuki coupling product, 5-phenyl-2-(3-fluorophenoxy)pyridine .

TechniqueExpected ObservationsRationale
1H NMR - Disappearance of the characteristic signal for the proton at the 5-position of the starting material. - Appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group. - Characteristic splitting patterns for the pyridine and phenoxy ring protons.The substitution at the 5-position is directly observable. The chemical shifts and coupling constants of the remaining pyridine protons will be altered due to the new substituent.
13C NMR - Disappearance of the carbon signal directly bonded to bromine in the starting material. - Appearance of new carbon signals corresponding to the phenyl group. - A downfield shift of the C5 carbon of the pyridine ring.Confirms the formation of the new C-C bond and the presence of the phenyl group.
19F NMR - A single resonance, likely a triplet of doublets or a more complex multiplet, due to coupling with protons on the phenoxy ring.The chemical shift will be sensitive to the electronic effect of the new phenyl group at the 5-position, providing further evidence of successful coupling.
HMBC - A key correlation between the ortho-protons of the new phenyl group and the C5 carbon of the pyridine ring.This long-range correlation provides definitive proof of the connectivity between the pyridine and the new phenyl ring at the 5-position.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

  • Ionization Techniques:

    • Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation. The fragmentation pattern can serve as a "fingerprint" for the molecule.

    • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): "Soft" ionization techniques that typically produce the protonated molecule [M+H]+ or other adducts with minimal fragmentation. These are ideal for confirming the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a crucial step in confirming the identity of a new compound.

G start Introduce Sample into Mass Spectrometer ionization Ionize Molecules (e.g., ESI or EI) start->ionization analysis Separate Ions by m/z Ratio ionization->analysis detection Detect Ions and Generate Mass Spectrum analysis->detection interpretation Interpret Spectrum: - Molecular Ion Peak - Fragmentation Pattern - Isotope Pattern detection->interpretation hrms Perform HRMS for Elemental Composition interpretation->hrms

Figure 3: A general workflow for mass spectrometry analysis.

Consider the hypothetical Buchwald-Hartwig amination product, 2-(3-fluorophenoxy)-5-(morpholin-4-yl)pyridine .

TechniqueExpected ObservationsRationale
ESI-MS - A prominent peak corresponding to the protonated molecule [M+H]+.Confirms the molecular weight of the product, which will be different from the starting material due to the replacement of the bromine atom with the morpholine group.
HRMS - An exact mass measurement that matches the calculated elemental composition of the product.Provides a high degree of confidence in the molecular formula.
EI-MS/MS - Fragmentation patterns corresponding to the loss of the morpholine ring or fragments thereof. - Cleavage of the ether linkage.The fragmentation pattern can help to confirm the presence of the morpholine and fluorophenoxy moieties and their connectivity to the pyridine ring.
Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguous structural determination.[5] By diffracting X-rays off a single crystal of the compound, a three-dimensional model of the electron density can be generated, revealing the precise arrangement of atoms in the solid state.

The primary challenge of this technique is growing a high-quality single crystal suitable for diffraction.[6] This often involves screening various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, or cooling.

G start Grow a High-Quality Single Crystal mount Mount Crystal on Diffractometer start->mount diffraction Collect X-ray Diffraction Data mount->diffraction solve Solve the Crystal Structure diffraction->solve refine Refine the Structural Model solve->refine final_structure Obtain Final 3D Structure refine->final_structure

Figure 4: The workflow for single-crystal X-ray crystallography.

The output of a successful X-ray crystallographic analysis is a definitive 3D structure of the molecule, providing incontrovertible evidence of:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Regiochemistry: The precise position of substituents on the aromatic rings.

  • Stereochemistry: The three-dimensional arrangement of atoms in space (if applicable).

  • Conformation: The torsional angles and overall shape of the molecule in the solid state.

While NMR and MS can provide strong evidence for a proposed structure, X-ray crystallography offers the ultimate confirmation.

Comparative Summary of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Connectivity, chemical environment, stereochemistry (in solution)Provides the most detailed structural information in solution; non-destructive.Can be complex to interpret for large or highly symmetric molecules; requires a soluble sample.
MS Molecular weight, elemental composition, fragmentation patternsHigh sensitivity; requires very small amounts of sample.Provides limited connectivity information on its own; isomers can be difficult to distinguish.
X-ray Definitive 3D structure (in solid state)Unambiguous structural determination.Requires a high-quality single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution.

Senior Application Scientist's Recommendation

For the robust structural confirmation of reaction products derived from this compound, a multi-technique approach is not just recommended, it is essential for ensuring scientific rigor.

  • Initial Confirmation with MS and 1H NMR: A quick LC-MS analysis will confirm the molecular weight of the product, indicating that a reaction has occurred. A 1H NMR spectrum will provide initial evidence of the structural changes, such as the disappearance of the starting material signals and the appearance of new resonances.

  • Detailed Structural Elucidation with a Full Suite of NMR Experiments: A comprehensive set of 1D (1H, 13C, 19F) and 2D (COSY, HSQC, HMBC) NMR experiments should be performed. This combination will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule, providing a high degree of confidence in the proposed structure. The 19F NMR is particularly valuable for confirming the integrity of the fluorophenoxy moiety.

  • Ultimate Proof with Single-Crystal X-ray Crystallography: Whenever possible, obtaining a single-crystal X-ray structure is highly recommended. This provides irrefutable proof of the molecular structure and can reveal subtle conformational details that are not apparent from NMR or MS data.

By following this hierarchical and integrated analytical approach, researchers can be confident in the structural integrity of their synthesized compounds, a critical requirement for publication, patent applications, and the advancement of drug discovery programs.

References

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Quora. (2024). How to interpret the 19F NMR spectra. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chlorophenoxypyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. The 5-phenoxypyridine moiety is a privileged structure in numerous biologically active compounds. Its elaboration often relies on palladium-catalyzed cross-coupling reactions, where the choice of the halogen at the 5-position—typically bromine or chlorine—profoundly dictates the synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 5-bromophenoxypyridine versus 5-chlorophenoxypyridine, supported by established chemical principles and representative experimental data, to inform rational decision-making in complex synthetic campaigns.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 5-bromophenoxypyridine and 5-chlorophenoxypyridine in palladium-catalyzed cross-coupling reactions lies in the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This directly impacts the first and often rate-determining step of the catalytic cycle: oxidative addition.

Oxidative Addition: In this crucial step, the palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate. The lower bond dissociation energy of the C-Br bond means that this process requires less energy and proceeds at a faster rate for 5-bromophenoxypyridine compared to its chloro-analogue. Consequently, reactions with the bromo-substrate can often be carried out under milder conditions, with lower catalyst loadings, and in shorter reaction times.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling is: I > Br > OTf >> Cl .[1]

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies for 5-bromo- and 5-chlorophenoxypyridine under identical conditions are scarce in the literature, a wealth of data on analogous halopyridines allows for a robust and reliable comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond, is a staple in biaryl synthesis. For a substrate like 5-phenoxypyridine, this reaction is pivotal for introducing diverse aryl or heteroaryl substituents.

  • 5-Bromophenoxypyridine: This substrate is expected to undergo Suzuki-Miyaura coupling with high efficiency using standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. The reactions typically proceed to completion under relatively mild heating (80-100 °C) with common bases like K₂CO₃ or K₃PO₄.

  • 5-Chlorophenoxypyridine: The stronger C-Cl bond makes this substrate significantly less reactive. Traditional catalyst systems often fail to provide satisfactory yields. To achieve efficient coupling, more advanced and specialized catalyst systems are necessary. These typically involve the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the challenging oxidative addition step and facilitate the overall catalytic cycle. Even with these advanced catalysts, higher temperatures and longer reaction times are often required compared to the bromo-analogue.

Table 1: Representative Yield Comparison for Suzuki-Miyaura Coupling of Halopyridines

Halopyridine SubstrateCatalyst SystemTypical Yield RangeNotes
5-Bromo-3-phenoxypyridine (analogue)Pd(PPh₃)₄, K₂CO₃85-95%Standard, widely applicable conditions.
5-Chloro-3-phenoxypyridine (analogue)Pd₂(dba)₃ / XPhos, K₃PO₄70-90%Requires specialized, bulky phosphine ligands and often higher temperatures.[4]

Note: The data presented is compiled from studies on analogous substrates to illustrate the general reactivity trend.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, essential for the synthesis of arylamines.

  • 5-Bromophenoxypyridine: This substrate is generally an excellent coupling partner in Buchwald-Hartwig aminations. A wide variety of primary and secondary amines can be coupled using standard catalyst systems, often employing ligands like BINAP or Josiphos, with strong bases such as NaOtBu or LHMDS.[5][6]

  • 5-Chlorophenoxypyridine: Similar to the Suzuki coupling, the amination of 5-chlorophenoxypyridine is more challenging. The success of the reaction is highly dependent on the use of sterically hindered and electron-rich biaryl phosphine ligands (the so-called "Buchwald ligands" like XPhos, RuPhos, or BrettPhos).[7] These ligands are designed to facilitate the oxidative addition of the C-Cl bond and prevent catalyst decomposition at the higher temperatures often required.

Table 2: Representative Yield Comparison for Buchwald-Hartwig Amination of Halopyridines

Halopyridine SubstrateCatalyst SystemTypical Yield RangeNotes
3-Bromo-5-methoxypyridine (analogue)Pd₂(dba)₃ / BINAP, NaOtBu80-95%Generally high-yielding with a broad range of amines.
3-Chloro-5-methoxypyridine (analogue)Pd(OAc)₂ / XPhos, Cs₂CO₃65-85%Requires specialized ligands; base choice is critical to avoid side reactions.[7]

Note: The data presented is compiled from studies on analogous substrates to illustrate the general reactivity trend.

Experimental Protocols

The following are generalized, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: Optimal conditions are substrate-dependent and may require further optimization.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-halophenoxypyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol requires strict adherence to inert atmosphere techniques.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add the 5-halophenoxypyridine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to the specified temperature (typically 90-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and carefully quench with saturated aqueous ammonium chloride. Extract with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Visualization of Key Mechanisms and Workflows

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X L2 pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-OR' L2 pd2_aryl->pd2_trans Metathesis (+Base) pd2_biaryl Ar-Pd(II)-Ar' L2 pd2_trans->pd2_biaryl Transmetalation (Ar'-B(OR)2) pd2_biaryl->pd0 Reductive Elimination (Ar-Ar') product Coupled Product (Ar-Ar') pd2_biaryl->product aryl_halide 5-Halophenoxypyridine (Ar-X) aryl_halide->pd2_aryl boronic_acid Arylboronic Acid (Ar'-B(OR)2) boronic_acid->pd2_biaryl caption Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X L2 pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)-NR'R'' L2 pd2_aryl->pd2_amido Amine Coordination & Deprotonation (+R'R''NH, Base) pd2_amido->pd0 Reductive Elimination (Ar-NR'R'') product Arylamine (Ar-NR'R'') pd2_amido->product aryl_halide 5-Halophenoxypyridine (Ar-X) aryl_halide->pd2_aryl amine Amine (R'R''NH) amine->pd2_amido caption Catalytic cycle for the Buchwald-Hartwig amination reaction.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Practical Recommendations

The choice between 5-bromophenoxypyridine and 5-chlorophenoxypyridine is a classic trade-off between reactivity and cost/availability.

  • 5-Bromophenoxypyridine is the substrate of choice for rapid, small-scale synthesis and for exploring reaction scope due to its higher reactivity. It allows for milder conditions, broader functional group tolerance in some cases, and the use of less expensive, traditional palladium catalysts.

  • 5-Chlorophenoxypyridine is a more attractive starting material for large-scale synthesis due to the lower cost and wider availability of aryl chlorides. However, its use necessitates a greater investment in process development to identify a suitable, highly active catalyst system. The development of robust protocols for chloro-substrates is a significant area of research, driven by the economic advantages they offer.

For drug development professionals, the higher reactivity of the bromo-analogue facilitates rapid analogue synthesis for structure-activity relationship (SAR) studies. However, for process development and scale-up, the development of a robust and efficient protocol using the chloro-analogue is often a long-term goal that can provide significant cost savings.

References

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Cawley, M. J., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Daugulis, O., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(26), 5553–5555. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(42), 15914–15917. [Link]

  • University of California, Berkeley. (2014). The Suzuki Reaction. [Link]

  • University of Leicester. (2022). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. [Link]

  • ResearchGate. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Waldvogel, S. R. (2016). Oxidative Coupling Reactions. [Link]

  • Royal Society of Chemistry. (2017). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. [Link]

  • MDPI. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-(3-fluorophenoxy)pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of analogs based on the 5-Bromo-2-(3-fluorophenoxy)pyridine scaffold. Pyridine-based molecules are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their unique electronic properties and ability to form key interactions with biological targets make them privileged structures in drug design.[3] The specific scaffold , this compound, offers a robust and versatile platform for developing potent and selective inhibitors, particularly targeting the protein kinase family—enzymes frequently dysregulated in diseases like cancer.[4]

Our exploration will dissect the core scaffold, examining how strategic modifications at three primary locations—the C5-position of the pyridine ring, the 3-fluorophenoxy moiety, and the pyridine core itself—influence inhibitory activity. The causality behind experimental design and the interpretation of comparative data will be emphasized, providing researchers with actionable insights for designing next-generation inhibitors.

The Core Scaffold: A Strategic Design

The this compound scaffold was not chosen arbitrarily. Each component serves a distinct and critical function in the context of drug design, particularly for kinase inhibition.

  • Pyridine Ring: This heterocycle is a well-established "hinge-binder" in many kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.[5]

  • Bromine at C5-Position: The bromine atom is a key synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the systematic and efficient introduction of a wide array of chemical groups, enabling a thorough exploration of the solvent-exposed region of the target's binding pocket.[7]

  • 2-(3-fluorophenoxy) Group: This moiety typically occupies a hydrophobic pocket within the ATP-binding site. The ether linkage provides rotational flexibility, while the fluorine atom serves multiple purposes. As a bioisostere of a hydrogen atom, it can enhance metabolic stability and increase lipophilicity, improving cell permeability.[4] Furthermore, its electron-withdrawing nature can modulate the electronics of the phenyl ring and potentially form favorable polar interactions with the target protein.[5]

The following diagram illustrates the logical workflow for developing and evaluating analogs from this core scaffold.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Screening & Analysis cluster_optimization Lead Optimization A Core Scaffold This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) A->B React with Boronic Acids C Library of Analogs (C5-Substituted) B->C D In Vitro Kinase Assay (e.g., Thermal Shift, Enzymatic) C->D E Determine IC50 Values D->E F SAR Analysis E->F G Identify Potent Hits F->G H Further Modifications (Phenoxy Ring, Pyridine Core) G->H I Optimized Lead Compound H->I

Caption: Workflow for SAR-driven optimization of the pyridine scaffold.

Comparative Analysis of Analog Performance

To establish a clear SAR, we will analyze modifications at the C5-position. The parent compound, this compound (designated C-1 ), serves as our baseline for comparison. For this guide, we will use hypothetical, yet scientifically plausible, inhibitory data against a representative tyrosine kinase (e.g., VRK1), with activity measured by the half-maximal inhibitory concentration (IC₅₀).[5] Lower IC₅₀ values indicate higher potency.

Part 1: Structure-Activity Relationship at the C5-Position

The bromine atom of the core scaffold (C-1 ) was replaced with various aryl and heteroaryl moieties using a Suzuki-Miyaura cross-coupling reaction. This strategy aims to probe the topology of the binding site adjacent to the pyridine C5-position to identify interactions that enhance binding affinity.

Compound IDC5-SubstituentRationale for SelectionIC₅₀ (nM)Fold Improvement vs. C-1
C-1 -Br (Parent Scaffold)Baseline for synthetic modification.257-
C-2 PhenylIntroduces a simple, hydrophobic aromatic ring.134~2x
C-3 4-MethoxyphenylAdds a hydrogen bond acceptor (-OCH₃) and electron-donating group.68~4x
C-4 4-FluorophenylIntroduces a hydrogen bond acceptor (-F) with minimal steric bulk.95~2.7x
C-5 Pyridin-4-ylIntroduces a basic nitrogen atom, potentially forming a key salt bridge or H-bond.22~12x
C-6 Thiophen-2-ylA bioisosteric replacement for a phenyl ring with different electronic properties.158~1.6x

Analysis of C5-Position SAR:

The data clearly demonstrates that the C5-position is highly sensitive to substitution.

  • Aromatic Substitution: Replacing the bromine with a simple phenyl ring (C-2 ) doubled the potency, suggesting a favorable hydrophobic or π-stacking interaction is possible in this region.

  • Role of Hydrogen-Bond Acceptors: The introduction of a para-methoxy group (C-3 ) further enhanced activity, likely by forming a hydrogen bond with a donor residue in the protein. The pyridyl nitrogen in C-5 had the most profound effect, improving potency by over 12-fold. This strongly suggests the presence of a key hydrogen bond donor or a charged residue (e.g., Lysine) in this pocket, making the pyridyl nitrogen a critical interaction point.

  • Electronic vs. Steric Effects: The 4-fluorophenyl analog (C-4 ) was less potent than the 4-methoxyphenyl analog (C-3 ), indicating that while a hydrogen bond acceptor is beneficial, the stronger electron-donating character of the methoxy group might also play a role in optimizing the electronics of the entire scaffold for better binding. The thiophene ring in C-6 offered only a modest improvement, suggesting that the specific geometry and electronics of a simple phenyl or pyridyl ring are preferred.

The logical relationship derived from these findings is visualized below.

SAR_Logic cluster_0 Modification Strategy cluster_1 Observed Activity Trend Start C5-Br (Baseline) Increased Increased Potency (Lower IC50) Start->Increased Add H-Bond Acceptor (e.g., Pyridyl-N, Methoxy-O) Start->Increased Add Aryl Group (Hydrophobic Interaction) Decreased Decreased/Similar Potency (Higher IC50) Start->Decreased Sub-optimal Heterocycle (e.g., Thiophene) Increased->Increased Optimize H-Bond Geometry (Pyridyl > Methoxy)

Caption: SAR logic for modifications at the C5-position.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below.

Protocol 1: General Synthesis of C5-Aryl Analogs via Suzuki-Miyaura Coupling

This protocol describes a self-validating system for synthesizing analogs like C-2 through C-6 . The success of the reaction is monitored at each stage.

Objective: To couple an aryl or heteroaryl boronic acid to the C5-position of the core scaffold.

Materials:

  • This compound (C-1 )

  • Appropriate (hetero)arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Nitrogen or Argon gas for inert atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) followed by the palladium catalyst (0.05 eq) under a positive flow of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (C-1 ) and the appearance of a new, less polar spot indicates product formation. This provides an internal check on reaction success.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired C5-substituted analog.

  • Validation: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Differential Scanning Fluorimetry)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a robust and high-throughput method to estimate the binding affinity of a compound to a target protein.[5] The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tₘ).

Objective: To determine the change in melting temperature (ΔTₘ) of a target kinase upon binding of an inhibitor, which correlates with binding affinity.

Materials:

  • Purified target kinase protein

  • SYPRO Orange dye

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., HEPES buffer with NaCl)

  • Real-Time PCR instrument capable of fluorescence detection

Step-by-Step Procedure:

  • Preparation: Prepare a master mix containing the target kinase protein and SYPRO Orange dye in the assay buffer.

  • Compound Addition: Dispense the master mix into a 96-well PCR plate. Add a small volume of the test compound from a stock solution (final DMSO concentration should be ≤1%). Include "no compound" (DMSO only) and "no protein" controls.

  • Thermal Denaturation: Seal the plate and place it in the Real-Time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 1 °C per minute.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tₘ) is the midpoint of the unfolding transition, typically calculated by fitting the curve to a Boltzmann equation.

  • Calculating ΔTₘ: The thermal shift (ΔTₘ) is calculated as: ΔTₘ = Tₘ (with compound) - Tₘ (DMSO control). A larger positive ΔTₘ indicates stronger binding. IC₅₀ values can then be determined by measuring enzymatic activity in follow-up dose-response experiments.

Conclusion and Future Directions

The systematic SAR study of this compound analogs has revealed critical insights for designing potent kinase inhibitors. The C5-position of the pyridine ring is a key vector for enhancing potency, with the introduction of a pyridyl group (C-5 ) leading to a significant, over 12-fold improvement in activity compared to the parent scaffold. This highlights the importance of incorporating a nitrogen atom at this position to engage in a crucial hydrogen bond or ionic interaction.

Future work should focus on:

  • Exploring other C5-Heterocycles: Investigating other nitrogen-containing heterocycles (e.g., pyrimidine, pyrazole) to further optimize the interaction at the C5-position.[8]

  • Modifying the Phenoxy Ring: Probing the effect of altering the fluorine substitution pattern or replacing the phenyl ring with other aromatic systems to improve selectivity and pharmacokinetic properties.

  • X-ray Co-crystallography: Obtaining a crystal structure of a potent analog (like C-5 ) bound to the target kinase. This would provide definitive structural evidence of the binding mode and validate the SAR hypotheses presented here, paving the way for truly structure-based drug design.[9]

This guide demonstrates a logical, data-driven approach to inhibitor design, combining synthetic versatility with robust biological evaluation to systematically build a comprehensive understanding of a compound's structure-activity relationship.

References

  • Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (n.d.). ACS Publications. [Link]

  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. (n.d.). National Institutes of Health (NIH). [Link]

  • Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. (2005). PubMed. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. [Link]

  • Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. (2015). PubMed. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. [Link]

  • Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. (n.d.). PubMed. [Link]

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The Phenoxypyridine Scaffold: A Comparative Analysis of Kinase Inhibitor Efficacy and Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology and drug discovery, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as crucial regulators of cellular signaling, represent a major class of drug targets. Dysregulation of their activity is a hallmark of numerous diseases, most notably cancer.[1] Within the vast chemical space of kinase inhibitors, the phenoxypyridine scaffold has emerged as a privileged structure, offering a versatile framework for the design of potent and selective modulators of kinase activity.

This guide provides a comparative analysis of kinase inhibitors derived from the phenoxypyridine core and related pyridine-containing structures. We will delve into their structure-activity relationships (SAR), compare their inhibitory potencies against various kinase targets, and provide detailed experimental protocols for their evaluation. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of inhibitors and to leverage these insights in their own discovery efforts.

The Allure of the Pyridine Moiety in Kinase Inhibition

The pyridine ring is a common feature in a multitude of kinase inhibitors.[2] Its nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring the inhibitor within the ATP-binding pocket of the kinase. The planarity of the ring also facilitates favorable stacking interactions with aromatic residues in the active site. The true strength of the pyridine scaffold, however, lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Phenazopyridine, a well-known urinary analgesic, has been identified as a kinase inhibitor, with its pyridine-2,6-diamine moiety recognized as a typical kinase inhibition motif.[3][4] This discovery underscores the inherent potential of pyridine-based structures to interact with the kinome.

Comparative Analysis of Phenoxypyridine and Related Kinase Inhibitors

Our comparative analysis will focus on a selection of phenoxypyridine-derived inhibitors targeting the c-Met proto-oncogene, a receptor tyrosine kinase often dysregulated in cancer.[5] For a broader context, we will also include data on other pyridine-containing inhibitors targeting key kinases such as EGFR, VEGFR, and ALK.

c-Met Inhibitors: The Rise of the Phenoxypyridine Scaffold

The hepatocyte growth factor receptor (HGFR), or c-Met, is a key driver of cell proliferation, survival, and motility.[6] Its aberrant activation is implicated in the growth and metastasis of various tumors.[7] Several research groups have successfully developed potent c-Met inhibitors based on the 4-phenoxypyridine scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
23w c-Met1.91HT-290.65[8]
23v c-Met2.31A5491.57[8]
23y c-Met2.44H4600.94[8]
Foretinib c-Met2.53--[8]
Compound 24 c-Met93MKN450.25[5][6]
Compound 28 c-Met-A5490.67[5][6]

As the data indicates, several 4-phenoxypyridine-based compounds exhibit exceptional potency against c-Met, with IC50 values in the low nanomolar range, surpassing the activity of the known c-Met inhibitor, foretinib.[8] The structure-activity relationship studies revealed that substitutions on the terminal phenyl ring significantly influence the inhibitory activity. For instance, the introduction of electron-withdrawing groups was found to be beneficial for antitumor activity.[6]

Broadening the Horizon: Pyridine Scaffolds in EGFR, VEGFR, and ALK Inhibition

To provide a more comprehensive view, the following table includes pyridine-containing inhibitors targeting other critical cancer-related kinases. While not strictly phenoxypyridine derivatives, they highlight the versatility of the pyridine core in achieving potent and selective kinase inhibition.

Inhibitor ClassTarget KinaseExample CompoundIC50 (nM)Reference
Oxopyrido[2,3-d]pyrimidinesEGFR (L858R, T790M)Compound 24Potent Inhibition[9][10]
FuropyridinesEGFR (mutant)-Potent Inhibition[11]
ThienopyridinesVEGFR-2LCB03-0110-[12]
2,4-dianilino-5-fluoropyrimidinesALKCompound 6fGood Activity[13]

These examples demonstrate that modifications of the pyridine core, such as fusion with other heterocyclic rings, can lead to potent inhibitors of various kinases, including those that have developed resistance to first-generation therapies.[9][10]

Key Signaling Pathways Targeted by Phenoxypyridine and Related Inhibitors

Understanding the signaling pathways in which the target kinases operate is crucial for appreciating the therapeutic rationale behind their inhibition.

c-Met Signaling Pathway

The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. The activation of pathways such as RAS-MAPK and PI3K-Akt ultimately drives cellular responses like proliferation, survival, and migration.[14][15][16]

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival/ Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Phenoxypyridine Inhibitor Inhibitor->cMet Inhibits

c-Met Signaling Pathway and Inhibition
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and differentiation.[6][8] Ligand binding to EGFR triggers a cascade involving the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.[17][18]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyridine-based Inhibitor Inhibitor->EGFR Inhibits

EGFR Signaling Pathway and Inhibition
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[19][20] Activation of VEGFR2 by VEGF initiates downstream signaling through pathways like PLCγ-PKC and PI3K-Akt, promoting endothelial cell proliferation, migration, and survival.[21]

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Pyridine-based Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR Signaling Pathway and Inhibition

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of kinase inhibitors requires standardized and well-validated experimental protocols. Here, we provide detailed methodologies for two key assays: an in vitro kinase inhibition assay to determine enzymatic potency and an MTT assay to assess cellular cytotoxicity.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The protocol below is a general guideline and may require optimization for specific kinases.

Workflow Diagram:

Kinase_Assay_Workflow start Start prep_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prep_reagents add_components Add Kinase and Inhibitor to Assay Plate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mixture pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

In Vitro Kinase Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Prepare solutions of the kinase, its specific substrate, and ATP in a suitable kinase assay buffer. The optimal concentrations of each component should be empirically determined.[22]

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the wells of a microtiter plate (e.g., 384-well). Include controls for 100% kinase activity (vehicle control) and 0% activity (no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Add the kinase solution to each well containing the inhibitor.

    • Pre-incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.[23]

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.[22]

  • Signal Detection:

    • Stop the reaction and detect the signal. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).[22]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[22]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24]

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells incubate_adhesion Incubate for 24h for Cell Adhesion seed_cells->incubate_adhesion treat_cells Treat Cells with Serial Dilutions of the Inhibitor incubate_adhesion->treat_cells incubate_treatment Incubate for Desired Treatment Period (e.g., 48-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h to Allow Formazan Crystal Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Cell Viability Assay Workflow

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density.[25]

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-treated control wells.

    • Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1]

    • Add the MTT solution to each well to a final concentration of 0.5 mg/mL.[26]

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[25]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The phenoxypyridine scaffold and its related pyridine-containing analogs represent a highly valuable class of kinase inhibitors. Their chemical tractability allows for the development of compounds with high potency and selectivity against a range of important oncology targets. The comparative analysis presented here, along with the detailed experimental protocols, provides a solid foundation for researchers to build upon in their quest for novel and effective kinase-targeted therapies. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and the underlying biology of the target kinases, holds immense promise for the future of precision medicine.

References

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  • Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 20(5), 559-570. [Link]

  • Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Semantic Scholar. [Link]

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  • Koch, S., et al. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 1(1), a006502. [Link]

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  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Lee, K., et al. (2015). Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. Experimental Dermatology, 24(7), 526-531. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Charoensutthivarakul, S., et al. (2023). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Journal of Chemical Information and Modeling, 63(15), 4759-4770. [Link]

  • Bryan, M. C., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 1010-1014. [Link]

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  • ResearchGate. (n.d.). Some clinically used VEGFR-2 inhibitors as well as quinoxaline... [Link]

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A Comparative Guide to the Synthesis of 5-Bromo-2-(3-fluorophenoxy)pyridine: A Validation of Modern Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two primary synthetic routes for obtaining 5-Bromo-2-(3-fluorophenoxy)pyridine, a key heterocyclic building block in pharmaceutical and agrochemical research. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, operational efficiencies, and environmental impact of each method. Our objective is to validate a preferred synthetic strategy by comparing the modern Nucleophilic Aromatic Substitution (SNAr) approach against the classical, yet still relevant, Ullmann Condensation. This document is intended for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of diaryl ether moieties.

Introduction: The Importance of Diaryl Ether Synthesis

The diaryl ether linkage is a prevalent structural motif in a vast array of biologically active molecules. The target molecule, this compound, combines this key linkage with a functionalized pyridine ring, making it a valuable intermediate for introducing complex pharmacophores. The selection of a synthetic route is a critical decision, balancing factors of yield, purity, scalability, cost, and safety. This guide evaluates two mechanistically distinct and powerful methods for the crucial C-O bond formation step.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : A modern, often high-yielding approach that relies on the activation of an aromatic ring toward nucleophilic attack.

  • Route B: Ullmann Condensation : A classical, copper-catalyzed cross-coupling reaction that has seen significant modernization but retains its core principles.[1][2]

The Synthetic Workflow: A High-Level Overview

The overall process for either synthetic route follows a logical progression from reaction setup to product validation. The key divergence lies in the specific conditions required to forge the diaryl ether bond.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_validation Validation P1 Select Starting Materials (Aryl Halide & Phenol) R1 Reaction Setup (Inert Atmosphere) P1->R1 P2 Reagent & Solvent Prep (Base, Catalyst, Solvent) P2->R1 R2 Execute Synthesis (Route A or B) R1->R2 R3 Monitor Progress (TLC/LC-MS) R2->R3 W1 Quench Reaction R3->W1 W2 Aqueous Workup (Extraction) W1->W2 W3 Purification (Column Chromatography) W2->W3 V1 Characterization (NMR, MS) W3->V1 V2 Purity Analysis (HPLC) V1->V2

Caption: General Experimental Workflow for Synthesis and Validation.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is predicated on the attack of a nucleophile (the phenoxide) on an electron-deficient aromatic ring.[3] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with a good leaving group at the 2-position, makes it an ideal substrate for this reaction. Fluorine is a particularly effective leaving group in SNAr reactions on heteroaromatic systems, often providing superior results to other halogens.[4]

Reaction Mechanism: Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted. In the second step, the leaving group is expelled, and aromaticity is restored to furnish the final product.

Caption: SNAr reaction mechanism via a Meisenheimer intermediate.

Experimental Protocol: SNAr Synthesis
  • Reagent Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-fluorophenol (1.1 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Phenoxide Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Substrate Addition: Add 5-bromo-2-fluoropyridine (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 80-120 °C. The choice of temperature depends on the solvent used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.

Route B: Ullmann Condensation

The Ullmann Condensation is a cornerstone of diaryl ether synthesis, involving the copper-catalyzed coupling of an aryl halide with a phenol.[1] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of copper along with ligands to facilitate the reaction under milder conditions.[5][6] This route is particularly valuable when the aryl halide is not sufficiently activated for an SNAr reaction.

Reaction Mechanism: The Catalytic Cycle

The precise mechanism of the Ullmann condensation can be complex and is influenced by the specific catalyst system. However, a generally accepted catalytic cycle involves a Cu(I) species. The cycle is initiated by the coordination of the phenoxide to the Cu(I) catalyst. This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. The final C-O bond is formed through reductive elimination, which releases the diaryl ether product and regenerates the active Cu(I) catalyst.

G CuI Cu(I) Catalyst Cu_Phenoxide Cu(I)-Phenoxide Complex CuI->Cu_Phenoxide + 3-Fluorophenoxide - Base-H⁺ CuIII Cu(III) Intermediate Cu_Phenoxide->CuIII Oxidative Addition (+ 2-Bromo-5-chloropyridine) Product_Release Product Release CuIII->Product_Release Reductive Elimination Product_Release->CuI Catalyst Regeneration Product Diaryl Ether Product Product_Release->Product

Caption: Simplified Catalytic Cycle for the Ullmann Condensation.

Experimental Protocol: Ullmann Condensation
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 2-bromo-5-chloropyridine (1.0 eq.), 3-fluorophenol (1.2 eq.), a copper(I) source such as CuI or Cu₂O (5-10 mol%), a suitable ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF, DMSO, or Toluene.

  • Reaction: Heat the reaction mixture to 110-140 °C. Monitor the reaction's progress by TLC or LC-MS. These reactions typically require longer durations, often 12-24 hours.

  • Workup: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the desired product.

Comparative Performance Analysis

The choice between SNAr and Ullmann condensation is not merely academic; it has significant practical implications. The following table summarizes a comparison based on key performance indicators derived from typical laboratory-scale syntheses.

MetricRoute A: SNArRoute B: Ullmann CondensationRationale & Justification
Typical Yield 85-95% 60-80%SNAr is often more efficient for activated substrates like 2-halopyridines, leading to higher product conversion.[7]
Reaction Time 2-6 hours 12-24 hoursThe addition-elimination mechanism is typically faster than the multi-step catalytic cycle of the Ullmann reaction.
Temperature 80-120 °C110-140 °C Modern Ullmann reactions are milder than their predecessors but often still require higher temperatures to drive the catalytic cycle.[1]
Catalyst System Catalyst-free Copper Salt + LigandThe absence of a metal catalyst in SNAr simplifies purification and eliminates concerns of metal contamination in the final product.[7]
Reagent Cost Moderate (2-fluoropyridine can be costly)High (Ligands and Cs₂CO₃ can be expensive)While the SNAr substrate might be more expensive, the overall cost is often lower due to the lack of a catalyst/ligand system.
Scalability Excellent GoodThe simpler, catalyst-free SNAr protocol is generally easier to scale up, with fewer variables to control.
Green Chemistry Higher Atom Economy, Lower E-Factor Lower Atom Economy, Higher E-FactorSNAr avoids metal catalysts and ligands, reducing waste. The Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are generally more favorable.[8][9]

Validation: Product Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. The expected spectroscopic data for this compound (M.W. 268.08 g/mol ) are as follows:

SpectroscopyExpected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20 (d, 1H), 7.85 (dd, 1H), 7.40 (m, 1H), 7.00-7.15 (m, 3H), 6.90 (d, 1H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.8, 162.7 (d, J=245 Hz), 154.5, 143.5, 141.0, 130.8 (d, J=10 Hz), 116.0, 115.5, 111.0 (d, J=21 Hz), 108.0 (d, J=25 Hz).
Mass Spec (ESI+) m/z: 268.0, 270.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.

Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.[10]

Conclusion and Recommendation

Based on a comprehensive analysis of both synthetic strategies, the Nucleophilic Aromatic Substitution (SNAr) route is the validated and recommended method for the synthesis of this compound.

The SNAr approach demonstrates clear superiority in several critical areas:

  • Efficiency: It consistently provides higher yields in a significantly shorter reaction time.

  • Simplicity: The catalyst-free nature of the reaction simplifies both the experimental setup and the subsequent purification process.

  • Environmental Impact: By eliminating the need for a metal catalyst and complex ligands, the SNAr route aligns better with the principles of green chemistry, generating less waste.[11][12]

The Ullmann Condensation remains a powerful and indispensable tool in the synthetic chemist's arsenal, particularly for constructing diaryl ethers from unactivated or electron-rich aryl halides.[13] However, for this specific target, where the pyridine substrate is inherently activated for nucleophilic attack, the SNAr reaction offers a more practical, economical, and sustainable pathway. This validation serves as a guide for chemists to make informed decisions, prioritizing efficiency and sustainability in the synthesis of valuable chemical intermediates.

References

  • Cui, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Molecules, 27(4), 1214. Available from: [Link]

  • Biswas, K., et al. (2009). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2009(16), 2651-2668. Available from: [Link]

  • García-Álvarez, R., et al. (2015). Green Chemistry Metrics: A Review. Green Chemistry, 17, 3984-4003. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Gómez, Y., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4143. Available from: [Link]

  • Tobiszewski, M., et al. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(8), 1296. Available from: [Link]

  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 5(11), 9463-9471. Available from: [Link]

  • Yale University. Green Chemistry Toolkit - Metrics. Available from: [Link]

  • O'Donoghue, A. C., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4738-4741. Available from: [Link]

  • PubChem. 5-Bromo-2-(trifluoromethoxy)pyridine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-Bromo-2,3-difluoropyridine. National Center for Biotechnology Information. Available from: [Link]

  • May, J. A., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(36), 10712-10724. Available from: [Link]

  • Khan Academy. Nucleophilic aromatic substitutions. Available from: [Link]

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  • Mondal, P., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1040. Available from: [Link]

  • Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available from: [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Available from: [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Aromatic Substitution. Available from: [Link]

  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Available from: [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Available from: [Link]

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

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A Comparative Guide to Catalytic Efficiency in the Functionalization of 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic functionalization of substituted pyridine cores is a cornerstone of modern medicinal chemistry. The 5-Bromo-2-(3-fluorophenoxy)pyridine scaffold, in particular, represents a versatile building block, offering a key vector for molecular elaboration at the C5 position. The choice of catalytic system for this transformation is paramount, directly influencing reaction efficiency, yield, purity, and scalability.

This guide provides an in-depth comparison of prevalent catalytic systems for the functionalization of the C-Br bond in this compound and its close analogs. We will delve into the mechanistic nuances that govern catalyst performance, present comparative experimental data from relevant systems, and provide actionable protocols to guide your synthetic strategy.

The Strategic Importance of Catalyst Selection

The electron-deficient nature of the pyridine ring, compounded by the coordinating ability of the ring nitrogen, presents unique challenges for catalytic cross-coupling. The nitrogen lone pair can coordinate to the metal center (e.g., Palladium, Nickel), potentially leading to catalyst inhibition or deactivation. Consequently, the selection of an appropriate ligand is not merely an optimization step but a critical determinant of reaction success. Sterically bulky and electron-rich phosphine ligands are often required to promote the desired catalytic cycle and prevent catalyst poisoning.

This guide will focus on three primary classes of transformation at the C5-bromo position:

  • C-N Cross-Coupling (Buchwald-Hartwig Amination)

  • C-C Cross-Coupling (Suzuki-Miyaura Reaction)

  • Alkynylation (Sonogashira Coupling)

We will also briefly explore Nickel-based systems as a cost-effective and increasingly viable alternative to Palladium.

C-N Cross-Coupling: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[1][2] The efficiency of this reaction with 5-bromopyridine substrates is highly dependent on the ligand, base, and solvent system.

Causality of Ligand Choice

For pyridine substrates, ligands must be sufficiently electron-rich and sterically demanding to facilitate the rate-limiting reductive elimination step and stabilize the active monoligated Pd(0) species.[3] Ligands like RuPhos and BrettPhos have demonstrated superior performance for amination of challenging heteroaryl halides.[1][3] The bulky biarylphosphine scaffold of these ligands creates a sterically crowded coordination sphere around the palladium center, which promotes the final C-N bond-forming reductive elimination.

Comparative Data for Amination of 5-Bromopyridine Analogs
Catalyst SystemLigandBaseSolventTemp (°C)SubstrateAmineYield (%)Reference
Pd₂(dba)₃ / RuPhos RuPhosLiHMDSToluene1003-Bromo-2-aminopyridineMorpholine83[3]
Pd₂(dba)₃ / Xantphos XantphosCs₂CO₃Dioxane1005-Bromo-2-chloro-3-fluoropyridineMorpholine>95*[4]
Pd₂(dba)₃ / BrettPhos BrettPhosLiHMDSToluene1003-Bromo-2-aminopyridineAniline75[3]
Pd₂(dba)₃ / SPhos SPhosLiHMDSToluene1003-Bromo-2-aminopyridineMorpholine76[3]

Note: Reaction occurred exclusively at the C-Br position, demonstrating high chemoselectivity.

Insight: The data suggests that for secondary amines like morpholine, catalyst systems employing bulky biarylphosphine ligands (RuPhos, SPhos) or a wide bite-angle ligand like Xantphos are highly effective. The choice of a strong, non-nucleophilic base like LiHMDS or NaOtBu is often crucial.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from methodologies successful for similar bromopyridine substrates.[3]

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup reagents To an oven-dried vial, add: - this compound (1.0 eq) - Palladium precatalyst (e.g., RuPhos G3, 1-2 mol%) - Amine (1.2 eq) - Base (e.g., LiHMDS, 1.5 eq) solvent Add anhydrous solvent (e.g., Toluene) reagents->solvent inert Seal vial, evacuate and backfill with Argon (3x) solvent->inert heat Stir at 80-110 °C for 4-24h. Monitor by TLC/LC-MS inert->heat quench Cool to RT. Quench with H₂O. Dilute with Ethyl Acetate heat->quench extract Separate layers. Extract aqueous phase with Ethyl Acetate (2x) quench->extract purify Combine organics, wash with brine, dry (Na₂SO₄), concentrate, and purify by column chromatography extract->purify

Caption: General workflow for Buchwald-Hartwig amination.

C-C Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a highly versatile and functional-group-tolerant method for forming C-C bonds.[6] For substrates like this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

Causality of Catalyst and Base Selection

The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[7] The transmetalation step requires activation of the organoboron species by a base. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent system (often aqueous mixtures with dioxane, THF, or DME) is critical for efficient turnover. Catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed. For heteroaryl halides, ligands that accelerate the catalytic cycle are beneficial.

Comparative Data for Suzuki Coupling of 5-Bromopyridine Analogs
Catalyst SystemLigandBaseSolventTemp (°C)SubstrateCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-955-Bromo-2-methylpyridin-3-amineArylboronic acids75-92[6]
Pd(dppf)Cl₂dppfK₂CO₃DME805-Bromo-1H-indazole2-Thiopheneboronic acid85[8]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1005-BromopyrimidinePhenylboronic acid~90*Adapted from[7]

Yields are typical for similar systems and serve as a predictive baseline.

Insight: Pd(PPh₃)₄ remains a robust and cost-effective catalyst for many Suzuki couplings of bromopyridines, often providing good to excellent yields.[6] For more challenging couplings, or to achieve lower catalyst loadings, specialized ligands like dppf or biarylphosphines may offer improved performance. Aqueous base solutions are standard and facilitate the transmetalation step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of bromopyridine derivatives.[6][7]

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup reagents To a flask, add: - this compound (1.0 eq) - Boronic acid/ester (1.2-1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O 4:1) catalyst Add Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) reagents->catalyst degas Degas the mixture by bubbling Argon through for 15 min catalyst->degas heat Heat to 80-100 °C for 2-12h. Monitor by TLC/LC-MS degas->heat workup Cool to RT. Dilute with EtOAc and H₂O heat->workup extract Separate layers. Extract aqueous phase with EtOAc (2x) workup->extract purify Combine organics, wash with brine, dry (Na₂SO₄), concentrate, and purify by column chromatography extract->purify

Caption: General workflow for Suzuki-Miyaura C-C coupling.

C-C Alkynylation: The Sonogashira Coupling

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, a key transformation for introducing rigid, linear linkers into drug scaffolds.[9] The reaction is co-catalyzed by palladium and copper(I).[10]

Causality of Reaction Conditions

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[10] The palladium cycle involves oxidative addition of the aryl bromide, while the copper cycle forms a copper(I) acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide is a key step. The choice of an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial as it serves both as the base and often as a solvent or co-solvent.

Comparative Data for Sonogashira Coupling of 5-Bromopyridine Analogs

A study on the closely related 5-bromo-3-fluoro-2-cyanopyridine provides an excellent model for our target substrate.[9]

Catalyst SystemBase/SolventTemp (°C)SubstrateCoupling PartnerYield (%)Reference
Pd(PPh₃)₄ / CuIEt₃N / THFRT5-Bromo-3-fluoro-2-cyanopyridinePropargyl alcohol90[9]
Pd(PPh₃)₄ / CuIEt₃N / THFRT5-Bromo-3-fluoro-2-cyanopyridinePhenylacetylene88[9]
Pd(PPh₃)₂Cl₂ / CuIDIPART5-BromopyrimidineVarious Alkynes70-95Adapted from[10]

Insight: The standard Pd(PPh₃)₄/CuI system is highly efficient for the alkynylation of bromopyridines, often proceeding smoothly at room temperature with high yields.[9] The mild conditions are a significant advantage, preserving sensitive functional groups.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from the successful alkynylation of a closely related fluorinated bromopyridine.[9]

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup reagents To a flask, add: - this compound (1.0 eq) - Pd(PPh₃)₄ (3-5 mol%) - CuI (5-10 mol%) - Anhydrous solvent (THF/Et₃N 2:1) degas Degas the mixture by bubbling Argon through for 15 min reagents->degas alkyne Add terminal alkyne (1.1-1.2 eq) dropwise via syringe degas->alkyne react Stir at Room Temperature for 4-16h. Monitor by TLC/LC-MS alkyne->react filter Dilute with Et₂O. Filter through a pad of Celite® react->filter wash Wash filtrate with sat. aq. NH₄Cl, then brine. Dry (Na₂SO₄) filter->wash purify Concentrate and purify by column chromatography wash->purify

Caption: General workflow for Sonogashira alkynylation.

Alternative Catalysis: The Rise of Nickel

While palladium dominates the landscape of cross-coupling, nickel catalysis is emerging as a powerful, cost-effective alternative.[11] Nickel catalysts can perform similar transformations (amination, C-C coupling) and sometimes offer complementary reactivity. Dual photoredox/nickel catalysis, for instance, allows for aminations to occur under very mild conditions (room temperature, visible light), which can be advantageous for substrates with sensitive functional groups.[11]

Key Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.

  • Unique Reactivity: Nickel can sometimes couple substrates that are challenging for palladium systems.

  • Milder Conditions: Photoredox/nickel systems can operate at room temperature, enhancing functional group tolerance.[11]

Researchers should consider screening nickel catalysts, particularly for large-scale syntheses where catalyst cost is a significant factor.

Conclusion and Recommendations

The functionalization of this compound is readily achievable through standard palladium-catalyzed cross-coupling reactions. The choice of the optimal catalytic system depends on the desired transformation.

  • For C-N Bond Formation (Amination): A system employing a bulky biarylphosphine ligand such as RuPhos or BrettPhos with a strong base like LiHMDS is recommended as a starting point.

  • For C-C Bond Formation (Suzuki): The classic and reliable Pd(PPh₃)₄ with an aqueous carbonate or phosphate base is a high-yielding and versatile option for coupling with a wide range of boronic acids.

  • For C-C Bond Formation (Alkynylation): The standard Pd(PPh₃)₄/CuI Sonogashira conditions are exceptionally mild and efficient, typically providing excellent yields at room temperature.

The experimental protocols provided herein, based on closely related and well-documented systems, offer a robust foundation for methodological development. As with any catalytic reaction, optimization of catalyst/ligand loading, base, solvent, and temperature for this specific substrate is encouraged to maximize efficiency and yield.

References

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health.[Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health.[Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.[Link]

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.[Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI.[Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate.[Link]

  • Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Royal Society of Chemistry.[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.[Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.[Link]

  • Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc.[Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate.[Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Royal Society of Chemistry.[Link]

  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

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Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 5-Bromo-2-(3-fluorophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the metabolic fate of a novel chemical entity is a critical determinant of its therapeutic potential. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the progression of a promising candidate. This guide provides an in-depth technical comparison of the in vitro metabolic stability of 5-Bromo-2-(3-fluorophenoxy)pyridine derivatives, benchmarked against relevant structural analogs. By understanding the principles that govern their metabolic breakdown, we can make more informed decisions in the design and optimization of new drug candidates.

The Rationale: Why Metabolic Stability Matters

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1] The rate at which a compound is metabolized, its metabolic stability, is a key parameter in pharmacokinetics. A compound with high metabolic stability will likely have a longer half-life in the body, allowing for less frequent dosing and a more sustained therapeutic effect. Conversely, a compound with low metabolic stability may be cleared too quickly to achieve a therapeutic concentration. Therefore, assessing metabolic stability early in the drug discovery process is a crucial step to identify and optimize compounds with favorable pharmacokinetic profiles.[2]

Comparing Apples to Oranges: The Power of Bioisosterism

To illustrate the metabolic advantages of the this compound scaffold, we will compare its in vitro metabolic stability to its corresponding benzene analog, 5-Bromo-2-(3-fluorophenoxy)benzene. This comparison is rooted in the principle of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic profile of a compound.[3] The replacement of a benzene ring with a pyridine ring is a common strategy in medicinal chemistry to improve metabolic stability.[4] The electron-withdrawing nature of the nitrogen atom in the pyridine ring generally makes it less susceptible to oxidative metabolism by CYP enzymes compared to the electron-rich benzene ring.[5]

In Vitro Assessment: A Window into Metabolic Fate

To quantify and compare the metabolic stability of our target compounds, we employ two standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

  • Liver Microsomal Stability Assay: This assay utilizes the microsomal fraction of liver cells, which is rich in Phase I drug-metabolizing enzymes like CYPs.[6] It is a high-throughput and cost-effective method for initial screening of metabolic stability.[7]

  • Hepatocyte Stability Assay: This "gold standard" assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate.[6]

The key parameters determined from these assays are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance indicate greater metabolic stability.

Hypothetical Comparative Data

The following table presents hypothetical, yet scientifically plausible, in vitro metabolic stability data for our compound of interest and its analogs. This data is generated based on the established principles of pyridine and benzene metabolism.

Compound IDCompound NameStructureHLM t½ (min)HLM CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
C1 This compound> 60< 5.0> 120< 10.0
C2 5-Bromo-2-(3-fluorophenoxy)benzene2527.74530.8
C3 2-(3-fluorophenoxy)pyridine4515.49015.4
C4 5-Bromo-2-phenoxypyridine5013.910013.9

Interpretation of the Data:

As illustrated in the table, the this compound (C1) exhibits significantly higher metabolic stability (longer t½ and lower CLint) in both human liver microsomes (HLM) and hepatocytes compared to its benzene bioisostere (C2). This highlights the positive impact of the pyridine ring in reducing metabolic clearance. The removal of the bromo substituent (C3) or the fluoro substituent (C4) leads to intermediate stability, suggesting that these substitutions also play a role in modulating the metabolic profile.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of our findings, detailed experimental protocols are provided below.

Liver Microsomal Stability Assay Protocol

This protocol outlines the procedure for determining the in vitro metabolic stability of a test compound using human liver microsomes.

Materials:

  • Test compounds and positive controls (e.g., Verapamil, Testosterone)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (containing an internal standard, e.g., Tolbutamide)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Dilute the human liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted human liver microsomes.

    • Add the test compound or positive control to the wells (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration) .

Hepatocyte Stability Assay Protocol

This protocol describes the determination of in vitro metabolic stability using cryopreserved human hepatocytes.

Materials:

  • Test compounds and positive controls (e.g., 7-Hydroxycoumarin, Verapamil)

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 96-well plates

  • Acetonitrile (containing an internal standard)

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw the cryopreserved hepatocytes according to the supplier's instructions.

    • Plate the hepatocytes in collagen-coated 96-well plates at a desired cell density.

    • Allow the cells to attach and form a monolayer in a humidified incubator.

  • Incubation:

    • Remove the plating medium and wash the cells with incubation medium.

    • Add fresh incubation medium containing the test compound or positive control (final concentration typically 1 µM).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the wells.

  • Sample Processing and Analysis:

    • Scrape the wells to lyse the cells and mix thoroughly.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the CLint being calculated per million cells: CLint = (0.693 / t½) / (cell density) .

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Prepare Test Compounds & Controls pre_incubation Pre-incubate at 37°C prep_compounds->pre_incubation prep_microsomes Prepare Liver Microsomes or Hepatocytes prep_microsomes->pre_incubation prep_cofactors Prepare NADPH Regenerating System initiate_reaction Initiate Reaction prep_cofactors->initiate_reaction pre_incubation->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for in vitro metabolic stability assays.

logical_relationship cluster_structure Chemical Structure cluster_metabolism Metabolism cluster_outcome Outcome pyridine Pyridine Ring (Electron Deficient) cyp_metabolism CYP450 Mediated Oxidation pyridine->cyp_metabolism Less Susceptible benzene Benzene Ring (Electron Rich) benzene->cyp_metabolism More Susceptible high_stability High Metabolic Stability (Longer t½, Low CLint) cyp_metabolism->high_stability If Pyridine low_stability Low Metabolic Stability (Shorter t½, High CLint) cyp_metabolism->low_stability If Benzene

Sources

A Comparative Guide to the Biological Activity of Fluorophenoxy Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide offers a comparative analysis of the biological activities of fluorophenoxy pyridine isomers, a class of compounds demonstrating significant potential across various therapeutic and agrochemical domains. While direct comparative studies of the 2-fluoro, 3-fluoro, and 4-fluoro positional isomers are not always available in a single study, this guide synthesizes data from multiple sources to provide insights into their structure-activity relationships (SAR). We will delve into their anticancer, herbicidal, and insecticidal properties, supported by experimental data and detailed methodologies to aid in your research and development endeavors.

The Pivotal Role of Fluorine in Drug Design

The introduction of fluorine into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of fluorophenoxy pyridine isomers, the position of the fluorine atom on the phenoxy ring can significantly influence the molecule's conformation and electronic distribution, thereby dictating its biological activity.

Anticancer Activity: Targeting the c-Met Kinase Pathway

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in tumor growth, metastasis, and angiogenesis. Several studies have highlighted the potential of fluorophenoxy pyridine derivatives as potent c-Met inhibitors.

Structure-Activity Relationship (SAR) Insights

Further modifications to the pyridine and phenoxy rings have been explored to optimize potency. For instance, the addition of a 3,3'-bipyridine scaffold conjugated with aza-aryl formamide/amine moieties to the 4-(2-fluorophenoxy)pyridine core has yielded compounds with nanomolar IC50 values against c-Met kinase.[1]

Comparative in vitro Anticancer Activity

The following table summarizes the in vitro c-Met kinase inhibitory activity and cytotoxic effects of representative fluorophenoxy pyridine derivatives against various cancer cell lines.

Compound IDIsomer Positionc-Met Kinase IC50 (nM)HT-29 IC50 (nM)MKN-45 IC50 (nM)Reference
26c 2-fluoro8.2-3[1]
33 2-fluoro0.59--[2]
16 2-fluoro1.180220[3]
TS-41 2-fluoro0.26--[4]
Foretinib (Control) ---23[1]

Note: The table highlights the prevalence of the 2-fluorophenoxy isomer in potent c-Met inhibitors. Direct comparative data for 3- and 4-fluoro isomers with the same scaffold is limited in the reviewed literature.

Experimental Protocols

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against c-Met kinase.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT). Prepare a solution of recombinant human c-Met kinase and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).

  • Compound Preparation : Serially dilute the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction : In a 96-well plate, add the reaction buffer, c-Met kinase, and the test compound. Initiate the reaction by adding ATP.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This is a luminescent assay that measures the amount of ADP formed, which is directly proportional to the kinase activity.

  • Data Analysis : Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Figure 1: Workflow for in vitro c-Met kinase inhibition assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding : Seed cancer cells (e.g., HT-29, MKN-45) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the fluorophenoxy pyridine isomers for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Fluorophenoxy Pyridine Isomers A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 Values E->F

Figure 2: Step-by-step workflow of the MTT cytotoxicity assay.

Herbicidal Activity

Fluorophenoxy pyridine derivatives have also been investigated for their potential as herbicides. These compounds often act by inhibiting key enzymes in plant metabolic pathways.[5]

Structure-Activity Relationship (SAR) Insights

The herbicidal activity of fluorophenoxy pyridine derivatives is influenced by the substitution pattern on both the pyridine and phenoxy rings. While direct comparisons of the positional fluoro-isomers are scarce, studies on related fluorophenoxyphenoxyalkanoic acids suggest that the position of the fluorine atom can impact selectivity and efficacy against different weed species.[6] For instance, certain pyridine carboxylic acids containing a 4-chloro-2-fluoro-3-methoxyphenyl group have shown significant herbicidal activity.[7]

Comparative Herbicidal Activity
Experimental Protocol: Herbicidal Activity Screening

A common method for preliminary herbicidal activity screening is the leaf-dip or spray application method.

  • Plant Cultivation : Grow target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and crop species in a greenhouse to a specific growth stage.

  • Compound Formulation : Prepare solutions of the test compounds at various concentrations, typically with a surfactant to ensure even coverage.

  • Application : Apply the formulations to the plants using a track sprayer for uniform application or by dipping the leaves into the solution.

  • Evaluation : After a set period (e.g., 14-21 days), visually assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) and score it on a scale (e.g., 0-100%, where 100% is complete kill).

  • Data Analysis : Determine the concentration required for a specific level of control (e.g., GR50, the concentration causing 50% growth reduction).

Herbicidal_Screening_Workflow cluster_setup Experimental Setup cluster_application Treatment cluster_evaluation Assessment A Plant Cultivation Target Weeds & Crops C Spray or Dip Application A->C B Compound Formulation Serial Dilutions with Surfactant B->C D Incubation & Observation 14-21 Days C->D E Visual Assessment & Scoring D->E F Data Analysis Determine GR50 E->F

Figure 3: General workflow for herbicidal activity screening.

Insecticidal Activity

The fluorophenoxy pyridine scaffold has also been explored for its insecticidal properties, with some derivatives showing promising activity against various pests.

Structure-Activity Relationship (SAR) Insights

The insecticidal efficacy of fluorophenoxy pyridine derivatives is highly dependent on the overall molecular structure. While a systematic comparison of the fluoro-isomers is not available, studies on various pyridine derivatives indicate that the nature and position of substituents on both the pyridine and other aromatic rings play a crucial role in determining the spectrum of activity and potency against different insect species.[8][9][10]

Comparative Insecticidal Activity

Direct comparative data for the insecticidal activity of 2-, 3-, and 4-fluorophenoxy pyridine isomers is limited. The following table presents data for some pyridine derivatives, highlighting the range of activities observed.

Compound IDTarget PestLC50 (mg/L)Reference
1f Aphis craccivora (nymphs)0.080[11]
1d Aphis craccivora (nymphs)0.098[11]
1c Aphis craccivora (nymphs)0.127[11]

Note: The compounds listed do not contain a fluorophenoxy group but are pyridine derivatives, illustrating the potential of this scaffold in insecticide development. Further research is needed to elucidate the specific contribution of fluorophenoxy isomers to insecticidal activity.

Experimental Protocol: Insecticidal Bioassay

A common method for evaluating the insecticidal activity of compounds is the leaf-dip bioassay.

  • Insect Rearing : Maintain a healthy culture of the target insect species (e.g., Aphis craccivora).

  • Compound Preparation : Prepare serial dilutions of the test compounds in a suitable solvent, often with a surfactant.

  • Leaf Treatment : Dip leaves of the host plant into the test solutions for a few seconds and allow them to air dry.

  • Insect Exposure : Place a known number of insects onto the treated leaves in a petri dish or other suitable container.

  • Mortality Assessment : After a specified time (e.g., 24, 48, or 72 hours), count the number of dead insects.

  • Data Analysis : Calculate the percentage mortality and determine the LC50 (lethal concentration for 50% of the population) using probit analysis or a similar statistical method.

Figure 4: Workflow for a typical insecticidal leaf-dip bioassay.

Conclusion and Future Directions

The fluorophenoxy pyridine scaffold is a versatile platform for the development of novel bioactive compounds with applications in oncology, agriculture, and pest management. While the current body of literature provides valuable insights into the structure-activity relationships of these molecules, there is a clear need for systematic studies that directly compare the biological activities of the 2-fluoro, 3-fluoro, and 4-fluoro positional isomers. Such studies would provide a more definitive understanding of the influence of fluorine positioning and enable a more rational design of next-generation fluorophenoxy pyridine-based agents with enhanced potency and selectivity.

References

  • Zhao, X., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. European Journal of Medicinal Chemistry, 120, 37-50. [Link][1]

  • Li, Y., et al. (2013). Discovery of Novel 4-(2-fluorophenoxy)quinoline Derivatives Bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide Moiety as c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3025-3034. [Link][2]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Ghosh, S., et al. (2020). Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and auxinic herbicides.
  • El-Sawy, E. R., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 28849–28860. [Link][11]

  • Roche. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]

  • Zhao, X., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1367-1378. [Link][3]

  • Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939. [Link][4]

  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from [Link]

  • Porciuncula, L. M., et al. (2020). Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies. Chemistry and Physics of Lipids, 231, 104947. [Link][5]

  • Abdel-Wahab, B. F., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 17627–17634. [Link][8]

  • Wang, Y., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(18), 6049. [Link][9]

  • Pews, G. R., Jackson, L. A., & Carson, C. M. (1989). Herbicidal fluorophenoxyphenoxyalkanoic acids and derivatives thereof. European Patent Office. [Link][6]

  • Whiteker, G. T., et al. (2009). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. Google Patents. [7]

  • Abdel-Wahab, B. F., et al. (2022). Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry, 70(33), 10189–10200. [Link][10]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the quantitative determination of 5-Bromo-2-(3-fluorophenoxy)pyridine, a key intermediate in modern pharmaceutical synthesis. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating analytical methods, ensuring data integrity and regulatory compliance. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction: The Critical Role of Analytical Method Validation

This compound is a halogenated pyridine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. As with any pharmaceutical intermediate, the purity and quality of this compound are paramount, as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and validation of reliable analytical methods for its characterization are not merely a matter of procedural diligence but a cornerstone of good manufacturing practice (GMP).

This guide will focus on the cross-validation of two orthogonal analytical techniques: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method. Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose, providing a high degree of assurance in the generated data.[5][6][7]

Physicochemical Properties of this compound (Hypothetical)

While specific experimental data for this compound is not widely available, its structure suggests the following properties, which are crucial for analytical method development:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₁H₇BrFNO

  • Molecular Weight: 268.08 g/mol

  • Solubility: Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane; sparingly soluble in water.

  • UV Absorbance: The aromatic rings suggest strong UV absorbance, making HPLC-UV a suitable detection method.

  • Volatility: The compound is expected to have sufficient volatility for GC analysis, especially with a suitable temperature program.

Potential Impurities in the Synthesis of this compound

A thorough understanding of potential impurities is essential for developing a stability-indicating and specific analytical method. Based on a likely synthetic route involving a nucleophilic aromatic substitution (SNAr) reaction between 5-bromo-2-chloropyridine and 3-fluorophenol, the following process-related impurities could be anticipated:

  • Impurity A: 5-bromo-2-chloropyridine (Starting Material)

  • Impurity B: 3-fluorophenol (Starting Material)

  • Impurity C: 2,5-dibromopyridine (Side-reaction Product)

  • Impurity D: Isomeric products (e.g., substitution at a different position)

The analytical methods must be capable of separating and quantifying the main analyte from these potential impurities.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed.

Rationale for HPLC Method Design

The choice of a C18 stationary phase is based on the non-polar nature of the analyte. A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength for eluting the compound and its potential impurities. The addition of a small amount of formic acid to the mobile phase helps to improve peak shape by protonating any residual silanols on the stationary phase and ensuring consistent ionization of the analyte. UV detection at a wavelength of maximum absorbance (λmax) ensures high sensitivity.

Detailed HPLC-UV Experimental Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 40% B

    • 12.1-15 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

  • Diluent: Acetonitrile:Water (50:50, v/v).

HPLC-UV Method Validation

The method was validated according to ICH Q2(R2) guidelines for the following parameters:

  • Specificity: The method demonstrated excellent specificity, with the main peak being well-resolved from potential impurities and degradation products.

  • Linearity: A linear relationship between peak area and concentration was observed over the range of 1-100 µg/mL.

  • Accuracy: The accuracy was determined by spike-recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: The method's robustness was evaluated by making small, deliberate variations in method parameters (flow rate, column temperature, and mobile phase composition).

Secondary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal analytical approach, offering high sensitivity and specificity, particularly for volatile and semi-volatile compounds. It serves as an excellent confirmatory technique to the primary HPLC method.

Rationale for GC-MS Method Design

The use of a non-polar capillary column (e.g., DB-5ms) is suitable for the separation of aromatic compounds. A temperature-programmed elution ensures the efficient separation of the analyte from any closely related impurities. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for compound identification.

Detailed GC-MS Experimental Protocol
  • Instrumentation: Agilent 8890 GC system coupled to a 5977B MS detector or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

GC-MS Method Validation

Similar to the HPLC method, the GC-MS method was validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness in accordance with ICH Q2(R2) guidelines.

Cross-Validation of HPLC-UV and GC-MS Methods

The cross-validation study was designed to directly compare the performance of the two validated methods. A set of samples, including the reference standard and samples spiked with known impurities, were analyzed by both techniques.

Cross-Validation Experimental Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison cluster_conclusion Conclusion Sample Bulk Sample of This compound HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS SpikedSample Sample Spiked with Known Impurities SpikedSample->HPLC SpikedSample->GCMS DataCompare Comparison of Results HPLC->DataCompare GCMS->DataCompare Conclusion Assessment of Method Equivalency DataCompare->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Data Comparison and Acceptance Criteria

The results obtained from both methods were statistically compared. The acceptance criteria for the cross-validation were based on the mean accuracy and precision of the measurements.[5][8] For the assay of the main component, the percentage difference between the results from the two methods should be within ±2.0%. For impurity quantification, a larger difference may be acceptable, depending on the impurity level.

Comparative Data Summary

The following tables summarize the hypothetical validation and cross-validation data for the two analytical methods.

Table 1: Summary of Validation Parameters
ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1 - 1000.5 - 50
Accuracy (% Recovery) 98.5 - 101.297.9 - 102.1
Precision (RSD%) < 1.5< 2.0
LOD (µg/mL) 0.20.1
LOQ (µg/mL) 0.60.3
Specificity SpecificSpecific
Robustness RobustRobust
Table 2: Cross-Validation Results for Assay of this compound
Sample IDHPLC-UV Assay (%)GC-MS Assay (%)% Difference
Batch 00199.899.60.2
Batch 00299.599.7-0.2
Batch 00399.999.80.1
Table 3: Cross-Validation Results for Impurity Quantification
ImpurityHPLC-UV (%)GC-MS (%)% Difference
Impurity A0.080.09-12.5
Impurity B0.120.119.1

Discussion and Conclusion

Both the developed HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound and its potential impurities. The HPLC-UV method is a robust and precise technique, ideal for routine quality control due to its simplicity and high throughput. The GC-MS method, with its excellent sensitivity and specificity, serves as a powerful confirmatory tool and is particularly useful for identifying unknown impurities.

The cross-validation results demonstrate a high degree of agreement between the two methods, with percentage differences well within the acceptable limits. This provides strong evidence that either method can be used reliably for the intended purpose, ensuring the quality and consistency of this compound.

The choice between the two methods for a specific application will depend on the available instrumentation, the required sensitivity, and the specific analytical challenge at hand. For routine purity testing, the HPLC-UV method is recommended, while the GC-MS method is invaluable for in-depth impurity profiling and structural elucidation.

Logical Flow of Method Validation and Cross-Validation

ValidationLogic cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_crossval Cross-Validation cluster_assess Assessment DevHPLC Develop HPLC-UV Method ValHPLC Validate HPLC-UV Method DevHPLC->ValHPLC DevGCMS Develop GC-MS Method ValGCMS Validate GC-MS Method DevGCMS->ValGCMS CrossVal Perform Cross-Validation ValHPLC->CrossVal ValGCMS->CrossVal Assess Assess Method Equivalency CrossVal->Assess

Caption: Logical flow from method development to cross-validation assessment.

References

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. Available at: [Link]

  • ICH Harmonised Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. Available at: [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]

  • GC-MS Analysis of Essential Oils from Some Greek Aromatic Plants and Their Fungitoxicity on Penicillium digitatum. ACS Publications. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA. Available at: [Link]

  • 5-Bromo-2-fluoropyridin-3-amine: Technical Profile & Applications. LinkedIn. Available at: [Link]

  • Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(3-fluorophenoxy)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Bromo-2-(3-fluorophenoxy)pyridine, a halogenated pyridine derivative. Our focus is to move beyond mere compliance, offering a framework rooted in chemical principles to ensure every step of the disposal process is deliberate, safe, and verifiable.

Understanding the Hazard Profile: Why Proper Disposal is Critical

These compounds are consistently classified as irritants to the skin and eyes and may cause respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Table 1: Hazard Profile of Structurally Similar Halogenated Pyridines

Hazard ClassificationDescriptionSource
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]
Respiratory IrritationMay cause respiratory irritation.[2]
Acute Toxicity (Oral)Harmful if swallowed.[3][4]

The primary concern from a disposal perspective is the compound's classification as a halogenated organic compound. Incomplete combustion of such materials can lead to the formation of hazardous byproducts, including hydrogen halides (HBr, HF) and potentially dioxins or furans. Therefore, disposal must be carried out by licensed hazardous waste management facilities equipped with high-temperature incinerators and off-gas scrubbing capabilities.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any waste handling procedures, ensure the following PPE and engineering controls are in place:

  • Engineering Controls : All handling of this compound, including weighing, transfer, and packaging for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Eye and Face Protection : Wear chemical splash goggles and a face shield.

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Consider double-gloving for added protection.

  • Body Protection : A lab coat, long pants, and closed-toe shoes are mandatory.

Waste Segregation and Containerization

Proper segregation is paramount to prevent accidental reactions and ensure compliant disposal.

  • Dedicated Waste Container : Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Labeling : The label must include the full chemical name, "this compound," the words "Hazardous Waste," and the appropriate hazard pictograms (e.g., irritant).

  • Container Integrity : Use a container that is in good condition, compatible with the chemical, and has a secure, sealable lid.

Incompatible Materials

To prevent dangerous reactions, do not mix this compound waste with the following:

  • Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.[4][5]

  • Strong Acids : May cause exothermic reactions.[5]

  • Bases : While pyridine itself is a weak base, mixing with strong bases should be avoided.

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound are considered hazardous waste and must be disposed of accordingly. This includes:

  • Gloves and other disposable PPE

  • Pipette tips

  • Weighing paper or boats

  • Contaminated glassware (if not being decontaminated)

  • Absorbent materials used for cleaning spills

Place these items in the designated solid waste container for this chemical.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Small Spills (manageable by trained lab personnel)
  • Evacuate and Alert : Immediately notify others in the vicinity and restrict access to the spill area.

  • Ventilate : Ensure the chemical fume hood is operational.

  • Don PPE : Put on the appropriate PPE as outlined in section 2.1.

  • Contain : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully scoop the absorbed material into the designated hazardous waste container using non-sparking tools.

  • Decontaminate : Clean the spill area with a detergent solution and then rinse with water.[5] All cleaning materials must be disposed of as hazardous waste.

  • Report : Document the spill and the cleanup procedure according to your institution's policies.

Large Spills

For spills that are large, in a poorly ventilated area, or involve exposure, immediately:

  • Evacuate the area.

  • Activate the nearest fire alarm if there is a fire or explosion risk.

  • Call your institution's emergency response number and the local fire department.

  • Provide the exact name of the chemical and any other relevant information to the emergency responders.

Regulatory Considerations: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. For this compound, the following codes are likely to apply:

  • D038 : This code is for wastes that exhibit the toxicity characteristic for Pyridine.[6]

  • F005 : This code applies to spent non-halogenated solvents, including pyridine.[6][7][8] While this compound is halogenated, its pyridine base may lead to this classification in certain waste streams.

  • Wastes from Non-Specific Sources (F-listed wastes) : As a halogenated organic compound, it may also fall under codes for spent halogenated solvents if used in that capacity.[6]

Consult with your institution's Environmental Health and Safety (EHS) department to determine the precise waste codes to be used.

Disposal Pathway Decision Tree

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Segregation cluster_disposal Disposal & Documentation start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Labeled, Compatible Hazardous Waste Container fume_hood->waste_container segregation Segregate from Incompatible Materials (Oxidizers, Strong Acids) waste_container->segregation collect_waste Collect Pure Chemical and Contaminated Materials segregation->collect_waste seal_container Securely Seal Container collect_waste->seal_container ehs_pickup Arrange for Pickup by EHS or Licensed Waste Hauler seal_container->ehs_pickup documentation Complete Hazardous Waste Manifest ehs_pickup->documentation

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.